B1576752 Protegrin-1

Protegrin-1

Número de catálogo: B1576752
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Descripción

Protegrin-1 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Bioactividad

Antibacterial

Secuencia

RGGRLCYCRRRFCVCVGR

Origen del producto

United States

Foundational & Exploratory

Protegrin-1: A Technical Guide to its Sequence, Structure, and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protegrin-1 (PG-1) is a potent, broad-spectrum antimicrobial peptide (AMP) belonging to the cathelicidin family, originally isolated from porcine leukocytes.[1] This technical guide provides an in-depth overview of the core characteristics of this compound, including its amino acid sequence, three-dimensional structure, and proposed mechanisms of action. The document summarizes key quantitative data on its antimicrobial efficacy and cytotoxicity, presents detailed protocols for essential experimental procedures, and visualizes its known signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of novel antimicrobial agents.

This compound: Core Molecular Features

This compound is an 18-amino acid cationic peptide characterized by a high content of arginine and cysteine residues. Its primary sequence and structural features are fundamental to its potent antimicrobial activity.

Amino Acid Sequence

The primary amino acid sequence of this compound is composed of 18 residues:

R-G-G-R-L-C-Y-C-R-R-R-F-C-V-C-V-G-R [1][2]

The C-terminus of the native peptide is amidated.[1]

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₉₁H₁₅₅N₃₅O₁₇S₄N/A
Molecular Weight2172.77 g/mol [3]
Theoretical pI12.52N/A
Charge at pH 7+7N/A
Three-Dimensional Structure

This compound adopts a well-defined β-hairpin structure, which is a type of antiparallel β-sheet.[2][4] This rigid conformation is stabilized by two intramolecular disulfide bonds formed between cysteine residues at positions 6 and 15 (Cys6-Cys15) and positions 8 and 13 (Cys8-Cys13).[1][2] This structural arrangement is crucial for its biological activity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the solution structure of this compound.[4]

Antimicrobial Spectrum and Efficacy

This compound exhibits potent and rapid microbicidal activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and some enveloped viruses.[1]

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values of this compound against various microorganisms.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)2.0[4]
Enterococcus faeciumVancomycin-Resistant (VREF)1.0[4]
Escherichia coliATCC 259220.5[4]
Pseudomonas aeruginosaATCC 278530.5[4]
Candida albicansATCC 900284.0[4]
In Vivo Efficacy

Studies in murine models of infection have demonstrated the in vivo efficacy of this compound.

Infection ModelPathogenPG-1 DoseRouteOutcomeReference
PeritonitisP. aeruginosa0.5 mg/kgi.p.73-100% survival vs. 0-7% in control[4]
Systemic InfectionS. aureus5 mg/kgi.v.67-93% survival vs. 7-27% in control[4]
Systemic InfectionE. faecium (VREF)2.5 mg/kgi.v.67% survival vs. 13% in control[4]

Mechanism of Action

The primary antimicrobial mechanism of this compound involves the disruption of microbial cell membranes. Its cationic nature facilitates electrostatic interactions with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. Following this initial binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization and the formation of pores or channels. This disruption of the membrane integrity results in the leakage of intracellular contents and ultimately, cell death.

PG1 This compound Binding Electrostatic Binding PG1->Binding Cationic Attraction Membrane Bacterial Membrane Insertion Hydrophobic Insertion Membrane->Insertion Binding->Membrane Pore Pore Formation Insertion->Pore Leakage Ion & ATP Leakage Pore->Leakage Death Cell Death Leakage->Death

This compound's membrane disruption mechanism.

Host Cell Interactions and Signaling

Beyond its direct antimicrobial activity, this compound can modulate host cell signaling pathways, suggesting a role in the innate immune response.

ERK/MAPK Pathway Activation

This compound has been shown to activate the Extracellular signal-Regulated Kinase (ERK) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This activation is thought to be mediated through the Insulin-like Growth Factor 1 Receptor (IGF1R) and the Epidermal Growth Factor Receptor (EGFR).

PG1 This compound IGF1R IGF1R PG1->IGF1R EGFR EGFR PG1->EGFR Ras Ras IGF1R->Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus CREB CREB Transcription Gene Transcription (Cell Proliferation, Immune Response) CREB->Transcription Nucleus->CREB

This compound activation of the ERK/MAPK pathway.
Endoplasmic Reticulum Stress Pathway

While not directly demonstrated for this compound, some antimicrobial peptides can induce endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR). One of the key pathways in the UPR is the PERK/eIF2α/CHOP signaling cascade, which can ultimately lead to apoptosis.

ER_Stress ER Stress (e.g., unfolded proteins) PERK PERK ER_Stress->PERK Activation eIF2a eIF2α PERK->eIF2a Phosphorylation ATF4 ATF4 eIF2a->ATF4 Translation CHOP CHOP ATF4->CHOP Transcription Apoptosis Apoptosis CHOP->Apoptosis

The PERK/eIF2α/CHOP ER stress pathway.

Cytotoxicity Profile

A critical aspect of drug development is assessing the toxicity of a compound towards host cells. The following table presents the 50% inhibitory concentration (IC₅₀) of this compound against various mammalian cell lines.

Cell LineCell TypeIC₅₀ (µM)Reference
661WRetinal cells~100[5]
HEK293THuman embryonic kidney~200[5]
NIH-3T3Mouse embryonic fibroblast>1365[5]
SH-SY5YHuman neuroblastoma~400[5]
PMNPorcine neutrophils~150[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method with modifications for cationic antimicrobial peptides.[3][6][7]

Materials:

  • Test microorganism

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • This compound stock solution (e.g., in 0.01% acetic acid)

  • Sterile 96-well polypropylene microtiter plates (low-binding)

  • Sterile polypropylene tubes

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the test microorganism overnight in MHB at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Peptide Dilution Series: Prepare a serial two-fold dilution of the this compound stock solution in a suitable diluent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin to prevent peptide loss). The concentration range should bracket the expected MIC.

  • Assay Plate Setup: a. Add 50 µL of MHB to all wells of a 96-well polypropylene plate. b. Add 50 µL of each this compound dilution to the corresponding wells. c. Add 50 µL of the prepared bacterial inoculum to each well. d. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.

Start Start Prep_Inoculum Prepare Bacterial Inoculum (~5 x 10⁵ CFU/mL) Start->Prep_Inoculum Prep_Peptide Prepare Serial Dilutions of this compound Start->Prep_Peptide Setup_Plate Set up 96-well Plate (Broth, Peptide, Inoculum) Prep_Inoculum->Setup_Plate Prep_Peptide->Setup_Plate Incubate Incubate at 37°C for 18-24h Setup_Plate->Incubate Read_Results Read Results (Visual or OD₆₀₀) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination.
MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method to assess cell viability.[5][8]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Sterile 96-well flat-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Incubate for 24 hours to allow for attachment.

  • Peptide Treatment: Replace the culture medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.

  • Incubation: Incubate the cells with the peptide for a defined period (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Start Start Seed_Cells Seed Mammalian Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with This compound Dilutions Incubate_24h->Treat_Cells Incubate_Treatment Incubate for Defined Period Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Workflow for the MTT cytotoxicity assay.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique for determining the secondary structure of peptides in solution.[1][2][9]

Materials:

  • Purified this compound (at least 95% purity)

  • CD-compatible buffer (e.g., phosphate buffer, as transparent as possible in the far-UV region)

  • CD spectrophotometer

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Sample Preparation: Dissolve the purified this compound in the CD-compatible buffer to a final concentration typically between 0.1 and 1 mg/mL. The exact concentration will depend on the cuvette path length.

  • Instrument Setup: a. Purge the instrument with nitrogen gas. b. Set the measurement parameters, including the wavelength range (e.g., 190-260 nm), scanning speed, and number of accumulations.

  • Data Acquisition: a. Record a baseline spectrum of the buffer alone. b. Record the CD spectrum of the this compound sample.

  • Data Processing: a. Subtract the baseline spectrum from the sample spectrum. b. Convert the raw data (ellipticity) to mean residue ellipticity ([θ]).

  • Secondary Structure Estimation: Analyze the processed spectrum using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.

Conclusion

This compound remains a subject of significant interest in the field of antimicrobial research due to its potent, broad-spectrum activity and its multifaceted interactions with both microbial and host cells. This technical guide has provided a consolidated resource on the fundamental aspects of this compound, from its molecular structure to its biological functions and the experimental methodologies used for its characterization. A thorough understanding of these core principles is essential for the continued exploration of this compound and its analogues as potential therapeutic agents in an era of growing antimicrobial resistance.

References

Protegrin-1: A Technical Guide to its Cysteine-Rich β-Sheet Conformation and Antimicrobial Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protegrin-1 (PG-1) is a potent, broad-spectrum antimicrobial peptide (AMP) originally isolated from porcine leukocytes.[1][2][3] As a member of the cathelicidin family, PG-1 is a crucial component of the innate immune system.[4][5] It is an 18-amino-acid, arginine-rich peptide characterized by a rigid β-hairpin structure stabilized by two intramolecular disulfide bonds.[5][6] This distinct conformation is essential for its potent microbicidal activity against a wide array of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and certain viruses.[7][8][9] The mechanism of action primarily involves the disruption of microbial cell membranes, a process that is highly dependent on its structure and cationic nature.[3][8][10] This document provides an in-depth technical overview of the structure, function, and experimental analysis of this compound, with a focus on its defining cysteine-rich β-sheet conformation.

Molecular Structure and Conformation

The primary structure of this compound is the 18-residue sequence: RGGRL-CYCRR-RFCVC-VGR .[6] Its three-dimensional structure is dominated by a two-stranded antiparallel β-sheet connected by a β-turn.[11] This β-hairpin fold is rigidly stabilized by two crucial disulfide bridges, connecting Cys-6 to Cys-15 and Cys-8 to Cys-13.[4][5] The removal or alteration of these bonds significantly reduces antimicrobial potency, highlighting their importance in maintaining the peptide's active conformation.[4][12]

The spatial arrangement of its amino acid residues gives PG-1 a distinct amphipathic character, with positively charged arginine residues and hydrophobic residues segregated on opposite faces of the β-sheet. This separation is critical for its initial electrostatic attraction to and subsequent insertion into the lipid bilayer of microbial membranes.[4][10]

PG1_Structure cluster_PG1 This compound (PG-1) β-Hairpin Structure cluster_legend Legend R1 R G2 G G3 G R4 R L5 L C6 C V16 V L5->V16 Y7 Y C15 C C6->C15 C8 C V14 V Y7->V14 R9 R C13 C C8->C13 R10 R F12 F R9->F12 R11 R G17 G R18 R L1 Cationic (Arg) L2 Hydrophobic L3 Cysteine L4 Other

Caption: Schematic of this compound's β-hairpin structure showing disulfide bonds.

Mechanism of Antimicrobial Action

PG-1 exerts its bactericidal effect primarily by permeabilizing and disrupting the cell membrane.[1][8] The process is multi-step and highly dependent on the peptide's structure and the lipid composition of the target membrane.[7][10][13]

  • Electrostatic Binding: Due to its highly cationic nature (rich in arginine residues), PG-1 initially binds to the anionic components of microbial membranes, such as phosphatidylglycerol (PG) and lipid A in Gram-negative bacteria.[7][13][14] This interaction is significantly weaker with zwitterionic lipids like phosphatidylcholine (PC), which are prevalent in mammalian cell membranes, contributing to its selective toxicity.[10][13]

  • Membrane Insertion and Disruption: Following initial binding, the peptide inserts into the lipid bilayer.[10][15] This insertion disorders lipid packing and can cause a localized thinning of the membrane.[10][14][16] Solid-state NMR studies have confirmed that PG-1 can become fully immersed in the lipid bilayer.[17][18]

  • Oligomerization and Pore Formation: Once inserted, PG-1 monomers self-associate to form oligomeric structures, which are the primary units for creating pores.[6][19][20] Dimerization can occur in parallel or antiparallel β-sheet arrangements.[6][8] These dimers are thought to assemble into larger, ordered aggregates, likely forming octameric transmembrane pores.[5][19] According to the toroidal-pore model, these pores are lined by both the peptides and the lipid head groups, leading to unregulated ion leakage, disruption of membrane potential, and ultimately, cell death.[3]

PG1_Mechanism This compound Mechanism of Action cluster_membrane Start PG-1 Monomers in Solution Binding 1. Electrostatic Binding to Anionic Membrane Start->Binding Cationic Attraction Insertion 2. Insertion & Membrane Disordering/Thinning Binding->Insertion Hydrophobic Interaction Oligomerization 3. Dimerization & Oligomerization Insertion->Oligomerization Self-Association Pore 4. Toroidal Pore Formation Oligomerization->Pore Aggregate Assembly Death Cell Death Pore->Death Ion Leakage, Depolarization

Caption: The multi-step mechanism of PG-1 leading to microbial cell death.

Quantitative Data Summary

Table 1: Antimicrobial Activity of this compound

The potent activity of PG-1 is reflected in its low Minimum Inhibitory Concentration (MIC) values against a range of pathogens.

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Reference
Escherichia coliATCC 259223264[21]
Escherichia coliDH5α8-[22][23]
Escherichia coli-0.12 - 2.0-[2]
Staphylococcus aureus (MRSA)-5-[22][23]
Acinetobacter baumanniiVarious2 - 82 - 16[24]
Klebsiella pneumoniae-16-[25]
Pseudomonas aeruginosa-8-[25]
Listeria monocytogenes-0.12 - 2.0-[2]
Neisseria gonorrhoeaeF 621.31-[9]
Neisseria gonorrhoeaeFA 192.11-[9]
Candida albicans-0.12 - 2.0-[2]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Values can vary based on assay conditions.

Table 2: PG-1 Interaction with Model Lipid Monolayers

Langmuir trough experiments quantify the extent of PG-1 insertion into different lipid monolayers by measuring the increase in surface area at a constant pressure. This data demonstrates PG-1's preference for anionic lipids found in bacterial membranes.

Lipid MonolayerLipid TypeInitial Surface Pressure (mN/m)Increase in Area (%)Reference
DPPGAnionic (Saturated)20121[13]
POPGAnionic (Unsaturated)3033[13]
Lipid AAnionic (Gram-Negative)20117[13]
DPPCZwitterionic (Saturated)20Minimal[13]
POPCZwitterionic (Unsaturated)307[13]
DPPEZwitterionic (Saturated)20Minimal[13]

DPPG: Dipalmitoyl-phosphatidylglycerol; POPG: Palmitoyl-oleoyl-phosphatidylglycerol; DPPC: Dipalmitoyl-phosphatidylcholine; POPC: Palmitoyl-oleoyl-phosphatidylcholine; DPPE: Dipalmitoyl-phosphatidylethanolamine.

Experimental Protocols

Peptide Synthesis and Production
  • Solid-Phase Peptide Synthesis (SPPS): PG-1 and its analogs are commonly synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[17] This allows for the precise incorporation of labeled amino acids for structural studies.

  • Recombinant Production: For larger scale production, PG-1 can be expressed in systems like Pichia pastoris.[22][26] An expression vector encoding the mature PG-1 sequence is transformed into the yeast.[22][23] Expression is typically induced with methanol.[22][26] The secreted peptide is then purified from the culture medium, often using nickel-chelation chromatography if a His-tag is included.[26]

Structural Analysis Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional homonuclear NMR is the primary method used to determine the high-resolution 3D structure of PG-1 in solution.[11] For solid-state NMR (ssNMR) studies in lipid bilayers, specific residues are isotopically labeled (e.g., ¹³C, ¹⁵N).[15][17] These experiments provide information on peptide orientation, aggregation state, and depth of insertion into the membrane.[15][17][18]

    • Protocol Outline (ssNMR Depth Measurement):

      • Sample Preparation: Synthesize PG-1 with ¹³C labels at specific sites (e.g., G2, L5, F12, V16).[17] Prepare lipid vesicles (e.g., DLPC) and incorporate the peptide. Add a paramagnetic agent (e.g., MnCl₂) to the buffer, which binds to the lipid headgroups.[17][18]

      • Data Acquisition: Acquire ¹³C MAS NMR spectra. The paramagnetic Mn²⁺ ions cause distance-dependent signal dephasing or enhanced transverse relaxation (T2) of the labeled carbon nuclei.[17][18]

      • Analysis: Compare the signal attenuation of peptide residues to that of lipid carbons at known depths. Residues closer to the surface (Mn²⁺) will experience stronger paramagnetic effects and lose signal intensity more rapidly.[17]

  • Circular Dichroism (CD) Spectroscopy: CD is used to assess the secondary structure of PG-1. In aqueous buffer, PG-1 shows a spectrum typical of an unstructured peptide.[27][28] In the presence of membrane mimetics like lipopolysaccharide (LPS) or lipid vesicles, the spectrum shifts to one characteristic of a β-sheet, with a minimum around 220 nm, indicating that membrane interaction induces or stabilizes the functional fold.[27][28]

Biological and Biophysical Assays
  • Antimicrobial Susceptibility Testing:

    • Broth Microdilution: A standardized method where two-fold serial dilutions of PG-1 are incubated with a fixed concentration of microorganisms in a 96-well plate. The MIC is the lowest peptide concentration that inhibits visible growth after a set incubation period (e.g., 18-24 hours).[21]

    • Radial Diffusion Assay: A two-stage agar-based method. A nutrient-poor agar is poured first, followed by a nutrient-rich agar seeded with the test organism. The peptide is added to wells punched in the agar. The diameter of the clear zone of no growth around the well is measured to determine antimicrobial activity.[22][23]

MIC_Workflow Workflow for MIC Determination (Broth Microdilution) cluster_workflow Prep 1. Prepare Serial Dilutions of PG-1 in 96-Well Plate Inoc 2. Inoculate Wells with Standardized Bacterial Suspension Prep->Inoc Incubate 3. Incubate Plate (e.g., 37°C for 18-24h) Inoc->Incubate Read 4. Visually Inspect for Turbidity (Bacterial Growth) Incubate->Read Result MIC = Lowest Concentration with No Visible Growth Read->Result

Caption: A typical experimental workflow for determining the MIC of this compound.

  • Membrane Interaction (Langmuir Trough): This technique measures the interaction of PG-1 with lipid monolayers at an air-water interface, which serves as a model for the outer leaflet of a cell membrane.[13]

    • Protocol Outline:

      • A lipid of interest (e.g., DPPG) is spread on an aqueous subphase in a Langmuir trough to form a monolayer.

      • The monolayer is compressed to a desired initial surface pressure (e.g., 20 mN/m).

      • PG-1 is injected into the subphase beneath the monolayer.

      • The change in the surface area of the monolayer is monitored over time at a constant pressure. An increase in area indicates that the peptide is inserting into the lipid film.[13]

Host Cell Interactions and Signaling Pathways

Beyond its direct antimicrobial effects, PG-1 can modulate host immune responses.[3][4] In porcine granulosa cells, PG-1 has been shown to stimulate cell proliferation by activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[29][30] This activation proceeds through the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), which subsequently triggers the ERK1/2 and p38 MAPK cascades.[30] This demonstrates a dual role for PG-1, acting not only as a direct microbicidal agent but also as a signaling molecule that can influence host cell behavior.

PG1_Signaling PG-1 Induced EGFR-MAPK Signaling in Host Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PG1 This compound (PG-1) EGFR EGFR PG1->EGFR Binds/Activates pEGFR p-EGFR EGFR->pEGFR Phosphorylation ERK ERK1/2 pEGFR->ERK p38 p38 pEGFR->p38 pERK p-ERK1/2 ERK->pERK P Elk1 Elk1 pERK->Elk1 pp38 p-p38 p38->pp38 P CHOP CHOP pp38->CHOP Proliferation Cell Proliferation Elk1->Proliferation CHOP->Proliferation

Caption: PG-1 activates the MAPK pathway via EGFR phosphorylation.

Conclusion

This compound stands out as a model system for understanding the structure-activity relationships of β-sheet antimicrobial peptides. Its rigid, disulfide-stabilized β-hairpin conformation is inextricably linked to its potent and selective membrane-disrupting capabilities. The wealth of quantitative data from biophysical and microbiological studies provides a clear picture of its mechanism, from initial electrostatic attraction to the formation of oligomeric pores. A thorough understanding of these molecular interactions, elucidated through the experimental protocols detailed herein, is essential for drug development professionals seeking to harness the therapeutic potential of PG-1 and design novel analogs with improved efficacy and safety profiles.

References

Protegrin-1's Assault on Bacterial Membranes: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Protegrin-1 (PG-1), a potent antimicrobial peptide (AMP) isolated from porcine leukocytes, represents a promising candidate in the fight against antibiotic-resistant bacteria.[1][2][3][4] Its efficacy stems from a direct and rapid assault on the bacterial cell membrane, a mechanism fundamentally different from that of many conventional antibiotics.[1][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's bactericidal activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Molecular Profile and Initial Interactions

This compound is an 18-amino-acid, cationic peptide characterized by a β-hairpin structure stabilized by two disulfide bonds.[1][7] This structure is crucial for its antimicrobial function.[8] Its highly cationic nature, with a charge of +7 at physiological pH, is a key determinant of its initial interaction with the negatively charged components of bacterial membranes.[1][9]

The interaction of PG-1 with bacterial membranes is a multi-step process that is highly dependent on the lipid composition of the target membrane.[10][11] PG-1 shows a strong preference for anionic lipids, such as phosphatidylglycerol (PG) and cardiolipin, which are abundant in bacterial membranes, over the zwitterionic phospholipids like phosphatidylcholine (PC) that dominate mammalian cell membranes.[10][12] This selective interaction is the basis for its targeted toxicity towards prokaryotic cells.[10] In Gram-negative bacteria, the initial target is the lipopolysaccharide (LPS) layer of the outer membrane.[10][13] PG-1 readily binds to and destabilizes lipid A, the major component of LPS, allowing it to traverse the outer membrane and access the inner cytoplasmic membrane.[10]

Quantitative Analysis of this compound Activity

The antimicrobial potency of this compound has been quantified against a range of bacterial species. The minimum inhibitory concentration (MIC) is a key metric for this activity.

Bacterial Species Strain MIC (µg/mL) MIC (µM) Reference
Escherichia coli-2-[14]
Pseudomonas aeruginosa-0.12 - 2-[2][3][4]
Staphylococcus aureusMethicillin-resistant (MRSA)0.12 - 2-[2][3][4]
Enterococcus faeciumVancomycin-resistant (VREF)0.12 - 2-[4]
Salmonella pullorum-4-[14]
Acinetobacter baumanniiColistin-sensitive & resistant2 - 8-[14]
Klebsiella pneumoniae--10 - 20 (MBC)[15]

The disruptive effect of PG-1 on model membranes is concentration-dependent, as observed through atomic force microscopy (AFM).

PG-1 Concentration Observed Effect on DMPC Bilayers Reference
1 - 4 µg/mLDestabilization of membrane edge, formation of finger-like structures[16]
> 4 µg/mLFormation of sieve-like nanoporous structures[16]
≥ 20 µg/mLComplete membrane disruption into stripe-like structures[16]

Mechanism of Membrane Permeabilization and Pore Formation

Following the initial electrostatic binding, this compound inserts into the bacterial membrane, leading to its permeabilization and ultimately, cell death.[5][6][17] The precise mechanism of pore formation is a subject of ongoing research, with evidence supporting multiple models.

The proposed mechanism involves the following key steps:

  • Adsorption: Cationic PG-1 electrostatically binds to the anionic bacterial membrane surface.[6][17]

  • Insertion: The peptide inserts into the hydrophobic core of the membrane.[6][17][18]

  • Oligomerization: PG-1 monomers self-associate to form dimers and higher-order oligomers within the membrane.[6][17][19] NMR studies have shown that PG-1 forms a dimeric structure in the presence of dodecylphosphocholine (DPC) micelles.[19]

  • Pore Formation: These oligomers assemble into transmembrane pores that disrupt the membrane's barrier function.[1][5][6][17]

Two primary models for the architecture of these pores have been proposed:

  • Toroidal Pore Model: In this model, the peptide-lipid complex curves, causing the membrane to bend back on itself, forming a pore where the lipid headgroups line the channel along with the peptides.[12][20] This model is supported by solid-state NMR data showing that PG-1 induces a loss of bilayer orientation and alters lipid headgroup conformation.[20]

  • Barrel-Stave Pore Model: Here, the peptides aggregate like staves of a barrel to form a central pore. In this configuration, the hydrophobic surfaces of the peptides face the lipid acyl chains, while the hydrophilic surfaces line the aqueous channel.[13] Solid-state NMR studies suggest that in LPS-rich membranes, PG-1 forms transmembrane pores of the barrel-stave type.[13]

Regardless of the exact pore structure, the consequence is a catastrophic loss of membrane integrity. This leads to the leakage of ions, such as potassium, and the dissipation of the transmembrane potential, which is crucial for cellular energy production and other vital functions.[1][11] The uncontrolled ion exchange can also lead to osmotic lysis of the bacterium.[1] It is estimated that approximately 10-100 protegrin pores are sufficient to kill an E. coli cell.[1]

Below is a diagram illustrating the proposed mechanism of action of this compound.

Protegrin1_Mechanism cluster_membrane Bacterial Membrane Membrane_surface Outer Leaflet (Anionic) Membrane_core Hydrophobic Core Membrane_inner Inner Leaflet PG1_free This compound (Cationic) Adsorption Electrostatic Adsorption PG1_free->Adsorption Initial Contact Insertion Membrane Insertion Adsorption->Insertion Hydrophobic Interaction Oligomerization Dimer/Oligomer Formation Insertion->Oligomerization Pore Transmembrane Pore (Toroidal/Barrel-Stave) Oligomerization->Pore Leakage Ion Leakage & Depolarization Pore->Leakage Death Bacterial Cell Death Leakage->Death

Proposed mechanism of this compound action on bacterial membranes.

Detailed Experimental Protocols

A variety of biophysical techniques are employed to elucidate the mechanism of action of antimicrobial peptides like this compound. Below are detailed methodologies for key experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[21]

Materials:

  • 96-well polypropylene microtiter plates (low-binding)[21]

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (MHB)[21]

  • This compound stock solution (in sterile water or 0.01% acetic acid)[21]

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of the test bacterium into MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).[21]

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[21]

  • Peptide Dilution Series:

    • Prepare serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the peptide dilutions.[21]

    • Include a positive control well (bacteria without peptide) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth, which can be assessed visually or by measuring the optical density at 600 nm.[21]

MIC_Assay_Workflow start Start prep_bacteria Prepare Bacterial Inoculum (5x10^5 CFU/mL) start->prep_bacteria prep_peptide Prepare Serial Dilutions of this compound start->prep_peptide inoculate Inoculate Microtiter Plate prep_bacteria->inoculate prep_peptide->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for the Broth Microdilution MIC Assay.
Membrane Permeabilization (Calcein Leakage) Assay

This assay assesses the ability of a peptide to disrupt the integrity of lipid vesicles (liposomes) by measuring the release of a fluorescent dye.[22]

Materials:

  • Lipids (e.g., POPE/POPG to mimic bacterial membranes)

  • Calcein

  • Size exclusion chromatography column (e.g., Sephadex G-50)

  • Buffer (e.g., Tris-HCl with NaCl)

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Dissolve lipids in chloroform, evaporate the solvent to form a thin film, and hydrate with a calcein solution in buffer.

    • Subject the suspension to several freeze-thaw cycles to encapsulate the dye.[22]

    • Extrude the liposomes through polycarbonate filters to obtain unilamellar vesicles of a defined size.

  • Removal of Unencapsulated Dye:

    • Pass the liposome suspension through a size exclusion chromatography column to separate the calcein-loaded liposomes from the free dye in the external solution.[22]

  • Leakage Measurement:

    • Dilute the liposome suspension in buffer in a cuvette.

    • Record the baseline fluorescence.

    • Add this compound to the cuvette and monitor the increase in fluorescence over time. The fluorescence of calcein is self-quenched at high concentrations inside the liposomes; leakage results in dilution and an increase in fluorescence.[22]

    • To determine 100% leakage, add a detergent (e.g., Triton X-100) to completely lyse the liposomes.

  • Data Analysis:

    • Calculate the percentage of calcein leakage as a function of time and peptide concentration.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful technique to study the structure, orientation, and dynamics of peptides within lipid bilayers.[12][18][20][23][24]

Sample Preparation:

  • Peptide Synthesis: Synthesize this compound with isotopic labels (e.g., ¹³C, ¹⁵N) at specific amino acid positions.

  • Lipid Bilayer Preparation:

    • Co-dissolve the labeled peptide and lipids (e.g., POPC, POPE/POPG) in an organic solvent.[20]

    • Create a thin film by evaporating the solvent.

    • Hydrate the film with buffer and vortex to form multilamellar vesicles.

  • Sample Alignment (for oriented samples):

    • Spread the vesicle suspension onto thin glass plates.

    • Stack the plates and allow them to dry under controlled humidity to form aligned lipid bilayers.[20]

NMR Experiments:

  • ¹³C and ¹⁵N Chemical Shift Anisotropy: Provides information about the orientation of the peptide with respect to the membrane normal.[20]

  • ¹H-¹³C Dipolar Coupling: Measures the order parameter of specific peptide segments, indicating their mobility.[23]

  • ¹H Spin Diffusion: Determines the proximity of the peptide to different parts of the lipid molecules (headgroups vs. acyl chains), revealing its insertion depth.[24]

  • ³¹P NMR: Probes the structure and orientation of the lipid headgroups, revealing membrane disruption.[12][20]

Conclusion

This compound exerts its potent bactericidal activity through a direct, multi-step assault on the bacterial membrane. Its cationic and amphipathic nature drives a selective interaction with anionic bacterial lipids, leading to membrane insertion, oligomerization, and the formation of transmembrane pores. This process irrevocably compromises the membrane's barrier function, causing ion leakage, dissipation of membrane potential, and ultimately, cell death. The detailed understanding of this mechanism, facilitated by a suite of biophysical and microbiological techniques, is crucial for the rational design of novel, protegrin-based therapeutics that can overcome the challenge of antibiotic resistance. The quantitative data and experimental frameworks presented in this guide offer a solid foundation for researchers and drug developers working towards this goal.

References

Protegrin-1 pore formation in lipid bilayers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Protegrin-1 Pore Formation in Lipid Bilayers

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PG-1), a potent cationic antimicrobial peptide (AMP) isolated from porcine leukocytes, exhibits broad-spectrum activity against bacteria, fungi, and enveloped viruses.[1][2] Its primary mechanism of action involves the permeabilization of cell membranes through the formation of transmembrane pores, leading to ion dysregulation, potential collapse, and ultimately, cell death.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning PG-1-mediated pore formation in lipid bilayers. It synthesizes quantitative data from key studies, details common experimental protocols, and visualizes the complex processes involved.

This compound: Structure and Properties

This compound is an 18-amino-acid peptide characterized by a β-hairpin structure, stabilized by two intramolecular disulfide bonds.[3][5] This rigid conformation is crucial for its antimicrobial activity.[6] The peptide is highly cationic, with a net charge of +7 at physiological pH, which is fundamental to its initial interaction with negatively charged microbial membranes.[1]

PropertyDescriptionSource(s)
Amino Acid Sequence RGGRL-CYCRR-RFCVC-VGR-NH2[1][5]
Molecular Weight ~2154 Da[7]
Structure β-hairpin with two disulfide bonds (Cys6-Cys15, Cys8-Cys13)[5]
Net Charge (pH 7.4) +7[1]
Key Residues Rich in cationic Arginine (Arg) and hydrophobic residues[5][6]

The Mechanism of Pore Formation

The formation of a stable transmembrane pore by PG-1 is a multi-step process, initiated by electrostatic attraction and culminating in the assembly of a peptide-lined channel. This process is highly dependent on the lipid composition of the target membrane, which explains PG-1's selectivity for microbial cells over host cells.[8][9]

Step 1: Electrostatic Attraction and Surface Binding The highly positive charge of PG-1 facilitates its initial binding to the anionic surfaces of bacterial membranes, which are rich in lipids such as phosphatidylglycerol (PG) and cardiolipin.[8][10] In contrast, mammalian cell membranes are typically zwitterionic, composed primarily of lipids like phosphatidylcholine (PC), resulting in weaker electrostatic interactions.[6][9]

Step 2: Insertion, Dimerization, and Oligomerization Upon binding, PG-1 monomers insert into the hydrophobic core of the lipid bilayer.[2] This insertion is accompanied by a conformational change from a bent structure in solution to a more planar β-hairpin at the lipid interface.[6] Within the membrane, PG-1 monomers associate to form dimers, which are considered the minimal structural unit for pore formation.[5][11] These dimers then oligomerize, assembling into larger complexes, most commonly believed to be octamers, that form the final pore structure.[1][12][13]

Step 3: Pore Architecture - A Hybrid Model The precise architecture of the PG-1 pore has been a subject of extensive research. Two classical models are often discussed:

  • Barrel-Stave Model: Peptides assemble like staves of a barrel to form a central, water-filled channel. The hydrophobic surfaces of the peptides face the lipid acyl chains, while the hydrophilic surfaces line the pore.[14]

  • Toroidal Pore Model: Peptides insert into the membrane and induce the lipid monolayers to bend continuously, creating a pore lined by both the peptides and the lipid headgroups.[15]

For this compound, evidence from solid-state NMR and molecular dynamics simulations suggests a hybrid or revised model. The pore consists of a well-defined β-barrel structure formed by the peptide oligomer, a key feature of the barrel-stave model.[9][14][16] However, the surrounding lipids are highly disordered and bend inward, acting as "fillers" that contribute to the pore lining, incorporating a feature of the toroidal model.[9] This process is associated with significant local membrane thinning.[6][17][18]

Visualization of Pathways and Workflows

Logical Flow of this compound Pore Formation

G cluster_0 Initial Interaction cluster_1 Membrane Insertion & Assembly cluster_2 Membrane Disruption & Cell Death a Cationic PG-1 in Solution c Electrostatic Attraction & Adsorption a->c b Anionic Bacterial Membrane b->c d Monomer Insertion & Conformational Change c->d e Dimerization within Bilayer d->e f Oligomerization (Octameric β-Barrel Assembly) e->f g Stable Transmembrane Pore Formation f->g h Ion Leakage & Membrane Depolarization g->h i Osmotic Lysis & Cell Death h->i

Fig. 1: Mechanism of PG-1 action from initial binding to cell lysis.
Typical Experimental Workflow for MD Simulation

cluster_results Data Extraction start System Construction (PG-1, Lipids, Water, Ions) min Energy Minimization start->min eq1 Equilibration (NVT Ensemble) Constant Volume/Temp min->eq1 eq2 Equilibration (NPT Ensemble) Constant Pressure/Temp eq1->eq2 prod Production MD Run eq2->prod analysis Trajectory Analysis prod->analysis pmf PMF Calculations analysis->pmf pore Pore Stability & Dimensions analysis->pore lipid Lipid Interactions & Thinning analysis->lipid

Fig. 2: A generalized workflow for studying PG-1 using MD simulations.

Quantitative Data on PG-1-Lipid Interactions

The interaction of PG-1 with lipid bilayers has been quantified using various biophysical techniques. The data highlight the peptide's potency and its dependence on lipid composition.

ParameterValue(s)Lipid System / ConditionsMethodSource(s)
Minimum Inhibitory Conc. (MIC) 0.12 - 2 µg/mLGram-positive & Gram-negative bacteriaBroth Microdilution[19]
Minimum Bactericidal Conc. (MBC) 10 - 20 µMS. aureus, E. coli, P. aeruginosa, etc.Colony Count Assay[20]
Free Energy of Adsorption (ΔG) Monomer: ~ -2.5 kcal/molDimer: ~ -4.5 kcal/mol1:3 POPE:POPG BilayerMD Simulation (PMF)[21]
Peptide:Lipid Ratio (Insertion) 1:3DPPG Monolayer (at 20 mN/m)Langmuir Insertion Assay[10]
Membrane Thinning From 45-50 Å to < 35 Å near the porePOPE:POPG BilayerMD Simulation[22]
Bilayer Hydrophobic Thickness DLPC: ~21 ÅPOPC: ~28 ÅPure Lipid BilayersX-ray Scattering[5]
Pore Area ~400 ŲPOPE:POPG BilayerMD Simulation[22]
Ion Selectivity Anion Selective (Cl⁻)POPE:POPG BilayerMD Simulation[14][16]

Key Experimental Protocols

Understanding the mechanism of PG-1 requires a multi-faceted experimental approach. Below are summaries of key methodologies.

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the dynamics of PG-1 interacting with and forming pores in lipid bilayers.

  • System Setup: A typical system is constructed using tools like CHARMM-GUI.[5] It includes the PG-1 peptide (often starting from its NMR structure, PDB: 1PG1), a lipid bilayer of defined composition (e.g., 3:1 POPE:POPG to mimic bacterial membranes or pure POPC for mammalian models), and explicit water and ions (e.g., KCl) to solvate the system and maintain neutrality.[5][12]

  • Force Fields & Parameters: The CHARMM or AMBER force fields are commonly used for proteins, lipids, and water. Electrostatic interactions are typically handled with the Particle Mesh Ewald (PME) method, and bonds involving hydrogen are constrained using algorithms like SHAKE to allow for a 2 fs integration time step.[12]

  • Simulation Protocol: The system first undergoes energy minimization to remove steric clashes. This is followed by a series of equilibration steps, often in the NVT (constant volume and temperature) and NPT (constant pressure and temperature) ensembles, to allow the system to relax to a stable state. Finally, a long production run (hundreds of nanoseconds) is performed to collect data for analysis.[12][14]

  • Analysis: Trajectories are analyzed to determine peptide conformation, insertion depth, oligomerization state, lipid ordering, membrane thickness, and ion/water transport through the pore. Advanced techniques like Potential of Mean Force (PMF) calculations are used to determine the free energy landscapes of peptide insertion.[12][23]

Solid-State NMR (ssNMR) Spectroscopy

ssNMR is a powerful technique for determining the structure, orientation, and oligomerization of membrane-bound peptides in a lipid environment.

  • Sample Preparation: PG-1 is reconstituted into lipid bilayers that mimic bacterial (e.g., POPE/POPG) or mammalian (e.g., POPC/cholesterol) membranes.[9] For orientation studies, samples are often mechanically aligned on glass plates. Specific isotopes (e.g., ¹⁵N, ¹³C, ¹⁹F) can be incorporated into the peptide to serve as probes.[7][9]

  • Experimental Techniques:

    • ¹H Spin Diffusion: Measures the transfer of magnetization from lipid acyl chains to the peptide. The rate of diffusion provides information about the proximity of the peptide to the membrane core, thus determining its insertion depth.[9]

    • ¹⁹F Spin Diffusion: By labeling different strands (N- or C-terminus) of PG-1 with ¹⁹F, the proximity between strands in the oligomeric state can be measured, revealing the nature of dimerization and the overall architecture of the pore (e.g., NCCN vs. NCNC packing).[9][24]

    • Chemical Shift Analysis: In aligned samples, the ¹⁵N and ¹³CO chemical shifts of labeled residues are dependent on their orientation relative to the external magnetic field. This allows for the precise determination of the peptide's tilt and rotation angles relative to the bilayer normal.[7]

Atomic Force Microscopy (AFM)

AFM provides real-space, high-resolution topographical images of lipid bilayers, enabling direct visualization of peptide-induced membrane damage.

  • Sample Preparation: A supported lipid bilayer (SLB) is formed on a smooth, flat substrate like mica. This is typically done by vesicle fusion. The lipid composition can be controlled (e.g., zwitterionic DMPC or POPC).[25][26]

  • Imaging: The SLB is imaged in a fluid buffer. After acquiring baseline images of the intact bilayer, a solution of PG-1 is injected into the fluid cell. Imaging is then continued in real-time or at subsequent intervals to observe the dynamic effects of the peptide.[25]

  • Data Analysis: AFM images reveal various membrane remodeling events, including the formation of distinct pore-like defects, membrane thinning, and the creation of worm-like micelles at higher peptide concentrations.[25] The height difference between the intact bilayer and the bottom of a defect confirms a complete pore. The depth and diameter of these features can be quantified directly from the images.[26]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor the secondary structure of PG-1 under different environmental conditions.

  • Methodology: The CD spectrum of PG-1 is measured in various solvents: in an aqueous buffer (mimicking the unbound state), in the presence of membrane-mimetic micelles (e.g., DPC), or in the presence of liposomes or bacterial lipopolysaccharide (LPS).[13][27]

  • Interpretation: In aqueous solution, PG-1 typically shows a spectrum characteristic of a random coil or unstructured peptide. Upon interaction with lipids or LPS, the spectrum shifts to one with a characteristic minimum around 220 nm, which is indicative of a transition to a β-sheet conformation.[27] This confirms that membrane binding induces the peptide to adopt its active, folded structure.

Conclusion and Implications for Drug Development

This compound disrupts microbial membranes through a sophisticated, multi-step process involving electrostatic binding, insertion, and the oligomerization of β-hairpin dimers into a stable, octameric β-barrel pore. This pore exhibits features of both the barrel-stave and toroidal models, leading to catastrophic ion leakage and cell death. The peptide's strong preference for anionic lipids provides a clear basis for its selective toxicity toward microbes. The quantitative data and detailed methodologies presented here offer a robust framework for researchers in the field. A deep understanding of this mechanism is critical for the rational design of novel PG-1 analogs with enhanced antimicrobial potency and reduced host toxicity, paving the way for their development as next-generation antibiotics.

References

Protegrin-1: A Comprehensive Technical Guide to its Broad-Spectrum Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protegrin-1 (PG-1), a member of the cathelicidin family of antimicrobial peptides (AMPs) isolated from porcine leukocytes, has demonstrated potent, broad-spectrum antimicrobial activity against a wide array of pathogens, including Gram-positive and Gram-negative bacteria, and fungi. Its rapid, membrane-disrupting mechanism of action and immunomodulatory properties make it a compelling candidate for the development of novel anti-infective therapeutics, particularly in an era of rising antibiotic resistance. This technical guide provides an in-depth overview of this compound's antimicrobial profile, mechanism of action, and its influence on cellular signaling pathways. Detailed experimental protocols for the evaluation of its antimicrobial efficacy are also presented, alongside a comprehensive summary of its activity against various microorganisms.

Introduction

This compound is an 18-amino-acid, cysteine-rich peptide characterized by a β-hairpin structure stabilized by two disulfide bonds. This structural motif is crucial for its biological activity.[1][2] PG-1 exhibits rapid bactericidal effects, often leading to a significant reduction in viable pathogens within minutes.[3][4] Beyond its direct antimicrobial action, this compound also modulates host immune responses, a dual functionality that is increasingly recognized as a key attribute for effective antimicrobial agents.[5][6][7][8] This document serves as a technical resource, consolidating key data and methodologies to facilitate further research and development of this compound and its analogues.

Antimicrobial Spectrum and Potency

This compound exhibits a broad spectrum of activity, with reported Minimum Inhibitory Concentrations (MICs) typically in the low microgram per milliliter range against a variety of clinically relevant microorganisms.[3][4] The following tables summarize the quantitative data on the in vitro activity of this compound.

Table 1: Antibacterial Activity of this compound

MicroorganismStrain(s)MIC (µg/mL)MBC (µg/mL)Reference(s)
Acinetobacter baumanniiClinical Isolates2 - 82 - 8[9][10][11]
Escherichia coliATCC 259224 - 6-[12]
Escherichia coliExPEC PCN0333232[5]
Escherichia coliATCC 259223264[5]
Enterococcus faeciumVancomycin-Resistant--[3][4]
Klebsiella pneumoniaeATCC 7006030.25 - 2-[13]
Pseudomonas aeruginosaATCC 278530.5 - 2-[13]
Staphylococcus aureusATCC 65384-[12]
Staphylococcus aureusMRSA--[3][4]
Staphylococcus aureusATCC 292131 - 8-[13]
Staphylococcus pseudintermediusClinical IsolatesMIC50: 2, MIC90: 4>MIC[14]

Table 2: Antifungal Activity of this compound

MicroorganismStrain(s)MIC (µg/mL)MFC (µg/mL)Reference(s)
Candida albicansUC820~1.7 - 2.4~1.7 - 2.4[15]
Candida albicans-Moderate Activity-[16]

Note: MIC and MBC values can vary depending on the specific assay conditions and the strains tested.

Mechanism of Action

The primary antimicrobial mechanism of this compound involves the permeabilization and disruption of microbial cell membranes. This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[5]

Upon binding to the membrane surface, this compound monomers are thought to dimerize and insert into the lipid bilayer, subsequently oligomerizing to form stable transmembrane pores.[13][17] These pores disrupt the membrane's integrity, leading to the leakage of ions and essential metabolites, dissipation of the membrane potential, and ultimately, cell death.[5]

Protegrin_1_Mechanism_of_Action cluster_0 Bacterial Cell Membrane PG1_monomer This compound Monomers Membrane_Surface Bacterial Membrane Surface (Negatively Charged) PG1_monomer->Membrane_Surface Electrostatic Attraction Dimerization Dimerization & Insertion Membrane_Surface->Dimerization Hydrophobic Interaction Pore_Formation Oligomerization into Transmembrane Pore Dimerization->Pore_Formation Cell_Death Ion Leakage & Cell Death Pore_Formation->Cell_Death

Figure 1: Mechanism of this compound Action on Bacterial Membranes.

Modulation of Host Cellular Signaling Pathways

Beyond its direct antimicrobial effects, this compound can modulate host cellular responses, including immune signaling and cell proliferation. One of the key pathways identified is the activation of the Epidermal Growth Factor Receptor (EGFR) and subsequent Mitogen-Activated Protein Kinase (MAPK) signaling.[18]

This compound has been shown to increase the phosphorylation of EGFR, which in turn activates the ERK1/2 and p38 MAPK pathways. This cascade leads to the activation of downstream transcription factors such as Elk1, promoting the expression of genes involved in cell cycle progression and proliferation.[18] Furthermore, transcriptomic analyses have revealed that this compound treatment can temper infection-induced hyperinflammatory responses, including the NF-κB and TNF signaling pathways.[5]

Protegrin_1_Signaling_Pathway PG1 This compound EGFR EGFR PG1->EGFR Activates Inflammation_Modulation Modulation of NF-κB & TNF Pathways PG1->Inflammation_Modulation ERK12 ERK1/2 EGFR->ERK12 Phosphorylates p38 p38 MAPK EGFR->p38 Phosphorylates Elk1 Elk1 ERK12->Elk1 Activates p38->Elk1 Activates Gene_Expression Gene Expression (Cell Proliferation) Elk1->Gene_Expression Induces

Figure 2: this compound Activated EGFR-MAPK Signaling Pathway.

Experimental Protocols

Accurate and reproducible assessment of the antimicrobial activity of peptides like this compound requires specialized protocols that account for their cationic nature.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound stock solution

  • Test microorganism

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well polypropylene microtiter plates (low-binding)

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

  • Spectrophotometer

  • Incubator

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Peptide Dilution: Prepare a series of two-fold dilutions of this compound in 0.01% acetic acid with 0.2% BSA to prevent peptide adsorption to plastic surfaces.

  • Assay Setup:

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.

    • Add 11 µL of the 10x concentrated this compound dilutions to the corresponding wells.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

  • Following the MIC assay, take a 100 µL aliquot from the wells showing no visible growth (the MIC well and at least two more concentrated wells).

  • Spread the aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[19][20]

Time-Kill Assay

This assay determines the rate at which an antimicrobial agent kills a microorganism.

Protocol:

  • Prepare a logarithmic-phase bacterial culture with a concentration of approximately 1 x 10^6 CFU/mL in CAMHB.

  • Add this compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).

  • Incubate the cultures at 37°C with shaking.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots, perform serial dilutions, and plate on agar plates.

  • After incubation, count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

  • Plot log10 CFU/mL versus time to visualize the killing kinetics.

Biofilm Susceptibility Assay

This assay assesses the ability of an antimicrobial agent to inhibit biofilm formation or eradicate established biofilms.

Protocol for Biofilm Inhibition:

  • Add serial dilutions of this compound to the wells of a 96-well plate.

  • Inoculate the wells with a standardized bacterial suspension.

  • Incubate for 24-48 hours to allow for biofilm formation.

  • Wash the wells to remove planktonic bacteria.

  • Stain the remaining biofilm with crystal violet, then solubilize the stain and measure the absorbance to quantify the biofilm.

Protocol for Biofilm Eradication:

  • Grow biofilms in a 96-well plate for 24-48 hours.

  • Remove the planktonic bacteria and add serial dilutions of this compound to the established biofilms.

  • Incubate for a further 24 hours.

  • Wash, stain, and quantify the remaining biofilm as described above.

Experimental_Workflow cluster_mic MIC Assay cluster_mbc MBC Assay cluster_timekill Time-Kill Assay cluster_biofilm Biofilm Assay Inoculum_Prep_MIC Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Peptide_Dilution_MIC Serial Dilution of this compound Incubation_MIC Incubate 18-24h at 37°C Read_MIC Determine MIC (No Visible Growth) Plate_from_MIC Plate from Clear MIC Wells Read_MIC->Plate_from_MIC Incubation_MBC Incubate 18-24h at 37°C Read_MBC Determine MBC (≥99.9% Killing) Inoculum_Prep_TK Prepare Bacterial Inoculum (~1x10^6 CFU/mL) Add_Peptide_TK Add this compound (at MIC multiples) Time_Points Sample at Time Intervals Plate_and_Count Plate Dilutions & Count CFU Biofilm_Growth Grow/Establish Biofilm Add_Peptide_Biofilm Add this compound Incubation_Biofilm Incubate Wash_Stain_Quantify Wash, Stain, Quantify

Figure 3: General Experimental Workflow for Antimicrobial Peptide Testing.

Conclusion

This compound stands out as a potent antimicrobial peptide with a rapid, membrane-targeting mechanism of action and the ability to modulate host immune responses. Its broad spectrum of activity against clinically significant pathogens, including drug-resistant strains, underscores its therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to further explore and harness the capabilities of this compound in the ongoing battle against infectious diseases. Future research should continue to focus on optimizing its therapeutic window, exploring its efficacy in in vivo models of infection, and elucidating the full extent of its immunomodulatory functions.

References

Protegrin-1: A Technical Guide to its Antimicrobial Activity Against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protegrin-1 (PG-1) is a potent, broad-spectrum antimicrobial peptide (AMP) belonging to the cathelicidin family, originally isolated from porcine leukocytes.[1][2] Characterized by its 18-amino acid, cysteine-rich, β-hairpin structure stabilized by two disulfide bridges, PG-1 exhibits rapid microbicidal activity against a wide array of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains, as well as fungi.[2][3][4][5][6][7] Its primary mechanism of action involves the electrostatic attraction to and subsequent disruption of microbial cell membranes, leading to pore formation, loss of membrane potential, and ultimately, cell death.[3][6] This guide provides a comprehensive technical overview of this compound's antimicrobial properties, detailing its mechanism of action, quantitative activity data, and the experimental protocols used for its evaluation.

Core Mechanism of Action

This compound's bactericidal activity is primarily driven by its cationic and amphipathic nature, which facilitates a multi-step process of membrane disruption.[1][8] The peptide's rigid β-hairpin structure is crucial for its function.[9]

  • Electrostatic Attraction: As a cationic peptide, PG-1 is initially attracted to the net negative charge of bacterial membranes, which are rich in anionic components.[1]

  • Membrane Insertion and Dimerization: Upon reaching the surface, PG-1 inserts into the hydrophobic core of the lipid bilayer.[1][10] Within the membrane, monomers associate to form dimers.[1][11][12]

  • Oligomerization and Pore Formation: These peptide dimers then oligomerize, assembling into stable, water-filled transmembrane pores, often described as octameric β-barrels.[1][11][12]

  • Cell Lysis: The formation of these pores leads to an uncontrolled flux of ions and the leakage of essential cytoplasmic contents, causing membrane depolarization and rapid cell death.[1][3][6] This membranolytic action is typically very rapid, often reducing viable bacterial counts by several log units within minutes.[4][5][7]

Activity Against Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria, composed of lipopolysaccharide (LPS), presents a unique initial target for PG-1.[13]

  • LPS Interaction: PG-1 first interacts with and binds to the anionic LPS molecules, neutralizing their charge.[3][14][15] This interaction disrupts the integrity of the outer membrane, effectively permeabilizing it.[3][14][15]

  • Inner Membrane Targeting: This disruption allows PG-1 to traverse the outer membrane and access the periplasmic space, whereupon it targets the inner phospholipid membrane to form the characteristic transmembrane pores, leading to cell death.[13][14][15]

Activity Against Gram-Positive Bacteria

Gram-positive bacteria lack an outer membrane, presenting a more direct path for PG-1 to its target. The primary target is the cytoplasmic membrane, which is rich in anionic phospholipids like phosphatidylglycerol.[13][15] PG-1 interacts directly with these lipids to insert, oligomerize, and form pores, disrupting cellular homeostasis and killing the bacterium.

Quantitative Antimicrobial Activity

The potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The tables below summarize reported values for PG-1 against various clinically relevant bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial SpeciesTypeStrain InformationMIC (µg/mL)MIC (µM)Citation(s)
Staphylococcus aureusGram-PositiveMethicillin-Resistant (MRSA)0.12 - 2-[4][5][7]
Enterococcus faeciumGram-PositiveVancomycin-Resistant (VREF)0.12 - 2-[4][5][7]
Acinetobacter baumanniiGram-NegativeMDR Clinical Isolates2 - 8-[16][17]
Escherichia coliGram-Negative-0.12 - 22[3][4][5][6][7]
Pseudomonas aeruginosaGram-Negative-0.12 - 28[3][4][5][6][7]
Salmonella pullorumGram-Negative--4[3][6]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial SpeciesTypeMBC (µg/mL)MBC (µM)Citation(s)
Staphylococcus aureusGram-Positive-10 - 20[18]
Enterococcus faeciumGram-Positive-10 - 20[18]
Acinetobacter baumanniiGram-Negative2 - 8-[16][17]
Escherichia coliGram-Negative-10 - 20[18]
Pseudomonas aeruginosaGram-Negative-10 - 20[18]
Klebsiella pneumoniaeGram-Negative-10 - 20[18]

Experimental Protocols

Determination of MIC and MBC (Broth Microdilution Method)

This protocol is based on standard methodologies for assessing the antimicrobial activity of peptides.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution

  • Sterile saline or PBS

  • Incubator (37°C)

  • Plate reader (optional)

  • Agar plates (e.g., Tryptic Soy Agar)

Procedure:

  • Peptide Preparation: Prepare a two-fold serial dilution of this compound in MHB directly in the wells of a 96-well plate. Final concentrations should span the expected MIC range. Include a positive control well (bacteria, no peptide) and a negative control well (broth only).

  • Inoculum Preparation: Dilute the log-phase bacterial culture in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add the prepared bacterial inoculum to each well (except the negative control). The final volume in each well is typically 100-200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[11]

  • MBC Determination: To determine the MBC, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spread the aliquots onto separate agar plates.

  • Second Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Reading: The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in the initial inoculum, determined by counting the colonies on the agar plates.

Membrane Permeabilization Assay (ONPG Assay)

This assay measures the integrity of the bacterial inner membrane by detecting the leakage of a cytoplasmic enzyme, β-galactosidase.

Materials:

  • E. coli strain ML-35p (constitutively expresses β-galactosidase but lacks lactose permease)

  • o-nitrophenyl-β-D-galactopyranoside (ONPG)

  • Buffer (e.g., PBS)

  • This compound solutions at various concentrations

  • Spectrophotometer or plate reader capable of measuring absorbance at 420 nm

Procedure:

  • Bacterial Preparation: Grow E. coli ML-35p to mid-log phase, then harvest the cells by centrifugation. Wash and resuspend the bacterial pellet in buffer to a desired optical density.

  • Assay Setup: In a microplate or cuvette, combine the bacterial suspension with the ONPG substrate.

  • Peptide Addition: Initiate the reaction by adding different concentrations of this compound to the wells. Include a control with no peptide.

  • Measurement: Immediately begin monitoring the change in absorbance at 420 nm over time (e.g., every 5 minutes for 90-180 minutes).[12] The hydrolysis of ONPG by leaked β-galactosidase produces o-nitrophenol, a yellow compound that absorbs at this wavelength.

  • Data Analysis: The rate of increase in absorbance is directly proportional to the rate of membrane permeabilization caused by this compound.

Visualized Mechanisms and Workflows

G PG1 This compound (Cationic, β-hairpin) S1 S1 OM OM S1->OM S2 S2 PS PS S2->PS S3 S3 IM IM S3->IM S4 S4 CP CP IM->CP Ions, ATP, Metabolites S5 S5 S5->IM S6 S6

G start Start prep_inoculum Prepare Bacterial Inoculum (Log Phase, ~5x10^5 CFU/mL) start->prep_inoculum prep_peptide Prepare 2-Fold Serial Dilutions of this compound in Microplate start->prep_peptide inoculate Inoculate Plate with Bacteria (Include +/- Controls) prep_inoculum->inoculate prep_peptide->inoculate incubate1 Incubate Plate (18-24h, 37°C) inoculate->incubate1 read_mic Read MIC: Lowest Concentration with No Visible Growth incubate1->read_mic plate_wells Plate Aliquots from Clear Wells (≥MIC) onto Agar read_mic->plate_wells incubate2 Incubate Agar Plates (18-24h, 37°C) plate_wells->incubate2 read_mbc Read MBC: Lowest Concentration with ≥99.9% Killing incubate2->read_mbc end End read_mbc->end

Conclusion and Future Outlook

This compound is a highly effective antimicrobial peptide with potent, rapid, and broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][3][4][5][7] Its mechanism, centered on the physical disruption of the bacterial membrane, is a key reason why the development of resistance is significantly less likely compared to conventional antibiotics.[4][5] While its therapeutic potential is clear, issues such as cytotoxicity have spurred the development of synthetic analogues designed to enhance bacterial selectivity and reduce hemolytic risk, making this class of peptides a promising avenue for future antimicrobial drug development.[3][6]

References

Protegrin-1: A Technical Guide to its Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protegrin-1 (PG-1), a member of the cathelicidin family of host defense peptides, is an 18-amino-acid cysteine-rich peptide isolated from porcine leukocytes.[1][2] It exhibits potent, broad-spectrum antimicrobial activity against bacteria, fungi, and certain enveloped viruses.[2][3] Its robust activity, which is maintained at physiological salt concentrations, makes it a compelling candidate for therapeutic development.[4][5] This document provides an in-depth technical overview of the antifungal properties of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization. Key molecular interactions and experimental workflows are visualized to provide a comprehensive guide for the scientific community.

Primary Antifungal Mechanism: Membrane Disruption

This compound exerts its potent fungicidal activity primarily through the physical disruption of the fungal cell membrane.[1][2] This mechanism, often described as membranolytic, is rapid and less likely to induce resistance compared to conventional antifungals that target specific metabolic pathways. The process is initiated by the cationic nature of PG-1, which facilitates electrostatic attraction to the anionic components of the fungal membrane.[1]

The proposed mechanism involves several key steps:

  • Electrostatic Binding: The positively charged arginine residues in PG-1 mediate the initial binding to the negatively charged fungal membrane surface.[1]

  • Membrane Insertion: Following binding, the peptide's amphipathic β-hairpin structure, stabilized by two intramolecular disulfide bonds, inserts into the hydrophobic core of the lipid bilayer.[1][2][6]

  • Oligomerization and Pore Formation: PG-1 monomers self-assemble into dimers and subsequently into larger oligomeric complexes, likely forming tetrameric or octameric barrel-stave or toroidal pores.[1][3] These pores are transmembrane, water-filled channels that allow for the unrestricted transport of ions and small molecules across the membrane.[1][7]

This catastrophic loss of membrane integrity leads to the dissipation of essential ion gradients, leakage of cellular contents, and ultimately, rapid cell death.[1] The two disulfide bridges (Cys6:Cys15 and Cys8:Cys13) are critical for stabilizing the β-sheet structure required for efficient pore formation.[4][7]

G cluster_membrane Fungal Cell Membrane MembraneTop Extracellular Space Binding Electrostatic Binding MembraneBottom Cytoplasm PG1_Monomer This compound Monomer PG1_Monomer->Binding Cationic Attraction Insertion Membrane Insertion Binding->Insertion Dimerization Dimerization Insertion->Dimerization Oligomerization Oligomerization Dimerization->Oligomerization Pore Transmembrane Pore Oligomerization->Pore Forms Leakage Ion & Solute Leakage Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Caption: this compound mechanism of action on the fungal membrane.

Quantitative Antifungal Activity

The antifungal potency of this compound has been quantified against various fungal pathogens. The most common metrics are the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth, and the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death.

Activity Against Candida albicans

Studies have demonstrated that PG-1 is potently fungicidal against the yeast phase of Candida albicans. Broth microdilution assays show that the MIC and MFC values are often identical, indicating a strong cidal effect.[4]

Peptide/AnalogMIC (μM)MFC (μM)NotesReference
This compound (PG-1) 0.77 - 1.08 0.77 - 1.08 Potently fungicidal.[4]
Protegrin-4 (PG-4)2.26 - 3.392.26 - 3.39~3-fold higher MIC/MFC than PG-1.[4]
"Snake" Analog> 37.0> 37.0Lacks both disulfide bonds; inactive.[4]
"Bullet" Analog1.1 - 1.61.1 - 1.6Retains one disulfide bond (Cys6:Cys15).[4]
"Kite" Analog1.5 - 2.21.5 - 2.2Retains one disulfide bond (Cys8:Cys13).[4]

Key Experimental Methodologies

Standardized protocols are crucial for evaluating and comparing the antifungal activity of peptides like this compound. Below are detailed methodologies for two key assays.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method determines the Minimum Inhibitory Concentration (MIC) of a peptide against a fungal strain, following guidelines adapted from the Clinical and Laboratory Standards Institute (CLSI).[8]

Protocol:

  • Peptide Preparation: Prepare a stock solution of this compound (e.g., 2560 µg/mL) in sterile deionized water or 0.01% acetic acid.[4][8] Perform serial two-fold dilutions in the appropriate assay buffer to create a range of concentrations.

  • Inoculum Preparation: Culture the fungal strain (e.g., C. albicans) on an appropriate agar plate (e.g., Sabouraud Dextrose Agar). Select a single colony and grow it in a liquid medium (e.g., Yeast Extract-Peptone-Dextrose) at 35°C with shaking until it reaches the exponential growth phase.[8] Adjust the fungal suspension to a final concentration of 0.5 × 10³ to 2.5 × 10³ colony-forming units (CFU)/mL in the assay medium.[8]

  • Assay Plate Setup: In a 96-well microtiter plate, add 100 µL of the fungal cell suspension to each well. Add 100 µL of the serially diluted peptide solutions to the corresponding wells.[8]

  • Controls: Include a positive control (fungal cells with medium only, no peptide) and a negative control (medium only, no cells) on each plate.

  • Incubation: Cover the plate and incubate at 35°C for 24-48 hours.[8]

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible fungal growth is observed.[8] For a quantitative result, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader.[9]

G cluster_prep Preparation start Start prep_peptide Prepare Serial Peptide Dilutions prep_inoculum Prepare Fungal Inoculum (0.5-2.5x10³ CFU/mL) plate_setup Add Inoculum & Peptide to 96-Well Plate prep_peptide->plate_setup prep_inoculum->plate_setup controls Include Positive & Negative Controls plate_setup->controls incubation Incubate Plate (35°C, 24-48h) controls->incubation readout Determine MIC (Visual or OD₆₀₀) incubation->readout end End readout->end

Caption: Workflow for the Broth Microdilution MIC Assay.
Fungal Membrane Permeabilization Assay (SYTOX Green)

This assay uses a high-affinity nucleic acid stain, SYTOX Green, to quantify membrane damage. The dye is normally impermeant to living cells but fluoresces brightly upon entering cells with compromised membranes and binding to nucleic acids.[10][11][12]

Protocol:

  • Cell Preparation: Harvest fungal cells from the mid-logarithmic growth phase. Wash and resuspend the cells in a suitable phosphate-free buffer (e.g., HEPES buffer) to a desired density.

  • Reagent Preparation: Thaw the SYTOX Green stock solution (typically 5 mM in DMSO). Prepare a working solution by diluting the stock in the assay buffer. The optimal final concentration for yeast can range from 1 to 50 µM and should be determined empirically.[11][12]

  • Assay Setup: In a 96-well black plate suitable for fluorescence measurements, add the fungal cell suspension.

  • Peptide Addition: Add varying concentrations of this compound to the wells. Include a positive control (cells killed by heat or alcohol to achieve maximum permeabilization) and a negative control (untreated cells).

  • Dye Addition & Incubation: Add the SYTOX Green working solution to all wells. Incubate for 5-15 minutes at room temperature, protected from light.[12]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the dye (e.g., ~504 nm excitation and ~523 nm emission).[11] An increase in fluorescence intensity correlates with an increase in membrane permeabilization.

Molecular Interactions and Cellular Consequences

Interaction with the Fungal Cell Envelope

Before reaching the plasma membrane, PG-1 must traverse the fungal cell wall. The fungal cell wall is a complex matrix composed primarily of polysaccharides like β-glucans and chitin.[13][14] While the cell wall is not the primary target, its composition can influence peptide efficacy. PG-1's small size and strong positive charge are thought to facilitate its diffusion through the porous cell wall structure to reach its ultimate target, the cell membrane. The interaction is a critical prerequisite for its fungicidal action.

G cluster_envelope Fungal Cell Envelope PG1 This compound CellWall Cell Wall (Chitin, β-Glucan Matrix) PG1->CellWall Traverses CellMembrane Plasma Membrane (Phospholipid Bilayer) CellWall->CellMembrane Reaches PoreFormation Pore Formation & Membrane Disruption CellMembrane->PoreFormation Targeted by PG-1, leading to CellDeath Cell Death PoreFormation->CellDeath

Caption: Logical flow of this compound interaction with the fungal cell.
Downstream Cellular Effects

The primary mode of action—rapid membrane lysis—often precludes the activation of complex, time-dependent signaling pathways such as apoptosis. While some studies have shown that this compound can modulate apoptosis in mammalian cells[15][16], its principal effect on fungi is direct and swift killing through membrane permeabilization. The massive and uncontrolled ion flux caused by pore formation leads to a rapid collapse of cellular homeostasis, resulting in cell death before intricate apoptotic cascades can be fully executed. While secondary effects related to cellular stress cannot be entirely ruled out, the membranolytic action remains the defining characteristic of this compound's antifungal efficacy.

Conclusion

This compound is a potent antifungal peptide that operates through a rapid, membrane-disrupting mechanism. Its efficacy, characterized by low micromolar MIC and MFC values against clinically relevant fungi like Candida albicans, is structurally dependent on its β-hairpin fold stabilized by two disulfide bonds.[4] The direct, physical nature of its attack on the fungal membrane presents a significant advantage, potentially minimizing the development of microbial resistance. The standardized methodologies detailed herein provide a robust framework for the continued investigation and preclinical assessment of this compound and its analogs. As the need for novel antifungal agents grows, the unique properties of this compound position it as a highly promising template for future therapeutic development.

References

Protegrin-1: A Deep Dive into its Antiviral Mechanisms Against Enveloped Viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the antiviral properties of Protegrin-1 (PG-1), a cysteine-rich antimicrobial peptide, with a specific focus on its efficacy against enveloped viruses. This document provides a comprehensive overview of its mechanisms of action, quantitative antiviral activity, and detailed experimental protocols for its characterization.

Introduction

This compound (PG-1) is a member of the cathelicidin family of host defense peptides, originally isolated from porcine leukocytes.[1] It is an 18-amino acid peptide characterized by a β-hairpin structure stabilized by two disulfide bonds.[2] While extensively studied for its potent antibacterial and antifungal activities, PG-1 has also demonstrated significant antiviral effects, particularly against enveloped viruses.[1] This guide synthesizes the current understanding of PG-1's antiviral capabilities, offering a valuable resource for researchers in virology and drug development.

Mechanisms of Antiviral Action

This compound exerts its antiviral effects through a multi-pronged approach, primarily targeting the viral envelope and interfering with the early stages of the viral life cycle.

2.1. Direct Virucidal Activity via Membrane Disruption:

The primary mechanism of PG-1's antiviral action against enveloped viruses is the direct disruption of the viral lipid envelope.[3] This process is initiated by the electrostatic attraction between the cationic PG-1 and the negatively charged components of the viral membrane.[4] Upon binding, PG-1 inserts into the lipid bilayer, leading to membrane permeabilization and the formation of pores.[4][5] This disruption of the viral envelope integrity ultimately results in the inactivation of the virus.[5] Computational studies suggest that PG-1 monomers can dimerize within the lipid bilayer, and these dimers can further oligomerize to form transmembrane pores.[5]

2.2. Inhibition of Viral Entry and Fusion:

By targeting the viral envelope, this compound effectively inhibits the entry of enveloped viruses into host cells. This includes interfering with the fusion process between the viral envelope and the host cell membrane, a critical step for viral entry.[3] For instance, in the context of HIV-1, peptides that target the gp41 fusion protein can prevent the conformational changes necessary for membrane fusion. While direct binding of PG-1 to specific viral glycoproteins like HIV-1 gp41 or influenza hemagglutinin has not been extensively detailed in the literature, its membrane-disruptive properties would inherently interfere with the function of these embedded fusion proteins.

2.3. Inhibition of Viral Enzymes:

In addition to its direct action on the viral envelope, this compound has been shown to inhibit viral enzymes essential for replication. A notable example is its activity against the Dengue virus NS2B-NS3 serine protease, a key enzyme in the viral replication cycle.[6][7][8]

Below is a diagram illustrating the proposed direct virucidal mechanism of this compound.

Protegrin1_Virucidal_Mechanism cluster_virus Enveloped Virus Viral Envelope Viral Envelope Viral Glycoproteins Viral Glycoproteins Membrane Insertion Viral Envelope->Membrane Insertion Insertion Viral Core Viral Core This compound This compound Electrostatic Interaction This compound->Electrostatic Interaction Electrostatic Interaction->Viral Envelope Binding Pore Formation Membrane Insertion->Pore Formation Oligomerization Viral Inactivation Viral Inactivation Pore Formation->Viral Inactivation Disruption of Envelope Antiviral_Characterization_Workflow cluster_initial_screening Initial Screening & Potency cluster_mechanism_of_action Mechanism of Action Studies cluster_confirmation Confirmation & Further Characterization Plaque_Reduction Plaque Reduction Assay Calculate_SI Calculate Selectivity Index (SI) Plaque_Reduction->Calculate_SI Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cytotoxicity_Assay->Calculate_SI Time_of_Addition Time-of-Addition Assay Calculate_SI->Time_of_Addition If SI is favorable Virucidal_Assay Direct Virucidal Assay Calculate_SI->Virucidal_Assay Entry_Inhibition Viral Entry/Fusion Assay Time_of_Addition->Entry_Inhibition If early-stage inhibition Yield_Reduction Virus Yield Reduction Assay Virucidal_Assay->Yield_Reduction Entry_Inhibition->Yield_Reduction Molecular_Docking Molecular Docking (in silico) Yield_Reduction->Molecular_Docking To predict binding sites

References

Protegrin-1: A Technical Guide to its Biosynthesis and Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protegrin-1 (PG-1) is a potent, broad-spectrum antimicrobial peptide (AMP) belonging to the cathelicidin family.[1][2] Isolated from porcine leukocytes, this cysteine-rich, 18-residue peptide exhibits a characteristic β-hairpin structure stabilized by two disulfide bonds.[3][4] Its ability to rapidly kill a wide range of pathogens, including antibiotic-resistant bacteria, has made it a subject of intense research for therapeutic applications.[5][6] Understanding the intricate process of its biosynthesis and activation is crucial for harnessing its full potential in drug development. This technical guide provides an in-depth overview of the core aspects of this compound biosynthesis and processing, complete with quantitative data, detailed experimental protocols, and visual workflows.

Biosynthesis of this compound: From Gene to Inactive Precursor

This compound is synthesized as a prepropeptide, a common strategy for producing potent, potentially cytotoxic molecules in an inactive form to prevent self-harm to the host cells.[7] This process begins with the transcription and translation of the protegrin gene.

Gene Expression and Regulation

The expression of the protegrin gene is primarily observed in the bone marrow. Transcriptome profiling has revealed that this compound expression can influence immune defense and development in porcine cells.[8] The regulation of cathelicidin genes, including protegrins, is complex and involves various transcription factors and signaling pathways. The promoter regions of these genes often contain binding sites for factors like NF-κB, which plays a pivotal role in the inflammatory response.[9][10][11] Studies on other cathelicidins have shown that their expression can be induced by inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like Interleukin-6 (IL-6), as well as by molecules like retinoic acid.

A simplified diagram of the signaling pathways influencing cathelicidin gene expression, likely applicable to this compound, is presented below.

G This compound Gene Expression Regulation Pathway cluster_stimuli External Stimuli cluster_receptors Cell Surface Receptors cluster_signaling Intracellular Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R Retinoic Acid Retinoic Acid RAR RAR Retinoic Acid->RAR MyD88 MyD88 TLR4->MyD88 STAT3 STAT3 IL-6R->STAT3 RARE RARE RAR->RARE TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Protegrin Gene Protegrin Gene NF-κB->Protegrin Gene binds to promoter STAT3->Protegrin Gene binds to promoter RARE->Protegrin Gene binds to promoter mRNA mRNA Protegrin Gene->mRNA transcription G Biosynthesis and Processing of this compound cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_granule Neutrophil Granule cluster_extracellular Extracellular Space Gene Protegrin Gene mRNA mRNA Gene->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Preproprotegrin Preproprotegrin (Signal Peptide - CLD - PG-1) Ribosome->Preproprotegrin Proprotegrin Proprotegrin (CLD - PG-1) Preproprotegrin->Proprotegrin Signal Peptide Cleavage Stored_Proprotegrin Stored Proprotegrin Proprotegrin->Stored_Proprotegrin Trafficking and Storage Secreted_Proprotegrin Secreted Proprotegrin Stored_Proprotegrin->Secreted_Proprotegrin Degranulation Mature_PG1 Mature this compound (Active) Secreted_Proprotegrin->Mature_PG1 Cleavage CLD Cathelin-like Domain Secreted_Proprotegrin->CLD Cleavage Elastase Neutrophil Elastase Elastase->Secreted_Proprotegrin G Experimental Workflow for this compound Research cluster_gene Gene Level Analysis cluster_rna Transcript Level Analysis cluster_protein Protein Level Analysis gDNA_Isolation Genomic DNA Isolation PCR PCR Amplification of Protegrin Gene gDNA_Isolation->PCR Promoter_Analysis Promoter Analysis (e.g., ChIP-seq) gDNA_Isolation->Promoter_Analysis Sequencing DNA Sequencing PCR->Sequencing RNA_Isolation Total RNA Isolation RT_PCR RT-PCR / qPCR RNA_Isolation->RT_PCR RNA_seq RNA Sequencing RNA_Isolation->RNA_seq Neutrophil_Isolation Porcine Neutrophil Isolation Purification Purification (Chromatography) Neutrophil_Isolation->Purification Recombinant_Expression Recombinant Expression (E. coli / Yeast) Recombinant_Expression->Purification Cleavage_Assay In Vitro Cleavage Assay Purification->Cleavage_Assay Mass_Spec Mass Spectrometry Purification->Mass_Spec Antimicrobial_Assay Antimicrobial Activity Assay (MIC/MBC) Purification->Antimicrobial_Assay Cleavage_Assay->Antimicrobial_Assay

References

Structural Homology of Protegrin-1 to Defensins and Tachyplesins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protegrin-1 (PG-1), a potent antimicrobial peptide (AMP) isolated from porcine leukocytes, exhibits significant structural and functional similarities to the defensin and tachyplesin families of host defense peptides. All three peptide families are characterized by a core β-hairpin structure stabilized by disulfide bonds, a feature crucial for their antimicrobial activity. This technical guide provides an in-depth analysis of the structural homology between this compound, defensins, and tachyplesins, presenting quantitative data, detailed experimental methodologies for their characterization, and visual representations of their structural relationships and experimental workflows. Understanding these homologies is critical for the rational design of novel antimicrobial therapeutics with improved efficacy and reduced toxicity.

Introduction

The rise of antibiotic-resistant pathogens necessitates the development of new therapeutic agents. Antimicrobial peptides (AMPs) represent a promising class of molecules with broad-spectrum activity. This compound, a member of the cathelicidin family, is an 18-residue cationic peptide known for its rapid and potent microbicidal action.[1] Its structure, a cysteine-rich β-sheet, bears a resemblance to two other prominent AMP families: the defensins, found across vertebrates and invertebrates, and the tachyplesins, isolated from horseshoe crabs.[2] While protegrins are noted to have limited sequence homology with defensins, they share significant homology with tachyplesins.[2] This guide delves into the specifics of these structural relationships.

Structural and Functional Comparison

This compound, tachyplesins, and defensins share a conserved β-hairpin fold, which is stabilized by intramolecular disulfide bonds. This structural motif is fundamental to their ability to interact with and disrupt microbial membranes, a primary mechanism of their antimicrobial action.[2][3]

Amino Acid Sequence Comparison

A comparison of the primary amino acid sequences of this compound, Tachyplesin-1, and a representative defensin, Human Beta-Defensin 3 (hBD-3), reveals conserved cysteine residues essential for their tertiary structure, alongside a high proportion of cationic and hydrophobic residues that facilitate membrane interaction.

Peptide Sequence Length (aa) Disulfide Bridges PDB ID
This compound RGGRLCYCRRRFCVCVGR18Cys6-Cys15, Cys8-Cys13--INVALID-LINK--[4][5][6][7]
Tachyplesin-1 KWCFRVCYRGICYRRCR17Cys3-Cys16, Cys7-Cys12--INVALID-LINK--[8][9]
Human Beta-Defensin 3 GIINTLQKYYCRVRGGRCAVLSCLPKEEQIGKCSTRGRKCCRRKK45C11-C40, C18-C33, C23-C41--INVALID-LINK--[10][11]

Table 1: Amino Acid Sequences and Structural Features of this compound, Tachyplesin-1, and Human Beta-Defensin 3.

Quantitative Functional Comparison: Antimicrobial Activity

The functional consequence of the structural similarities is evident in their antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of the effectiveness of an AMP against a specific microorganism.

Peptide Organism MIC (µg/mL)
This compound E. coli0.25[12]
S. aureus (MRSA)0.12 - 2[13]
P. aeruginosa0.12 - 2[13]
Tachyplesin-1 E. coli0.25[14]
S. aureus1[14]
P. aeruginosa2[14]
Human Beta-Defensin 3 E. coli≤ 30[15]
S. aureusData not readily available

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound, Tachyplesin-1, and Human Beta-Defensin 3 against common bacterial pathogens. Note: MIC values can vary depending on the specific strain and experimental conditions.

Experimental Protocols

The characterization of these antimicrobial peptides relies on a suite of biophysical and microbiological techniques.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay to determine the MIC of an antimicrobial peptide.

Materials:

  • Mueller Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates

  • Test peptide stock solution (e.g., in 0.01% acetic acid)

  • Bacterial culture in logarithmic growth phase

  • Microplate reader

Protocol:

  • Preparation of Peptide Dilutions: Prepare serial twofold dilutions of the peptide stock solution in the appropriate solvent in the microtiter plate.

  • Preparation of Bacterial Inoculum: Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add an equal volume of the bacterial suspension to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria, which can be assessed visually or by measuring the optical density at 600 nm.

Structural Determination by NMR Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in a membrane-mimicking environment.

Protocol Outline:

  • Sample Preparation: The peptide, often isotopically labeled (e.g., with ¹³C, ¹⁵N), is reconstituted into lipid bilayers (e.g., liposomes or bicelles) that mimic the composition of bacterial or mammalian membranes.

  • NMR Data Acquisition: A series of multidimensional NMR experiments are performed on a high-field NMR spectrometer. These experiments measure through-bond and through-space correlations between atomic nuclei.

  • Structure Calculation: The distance and dihedral angle restraints derived from the NMR data are used as input for structure calculation programs (e.g., XPLOR-NIH, CYANA) to generate an ensemble of 3D structures consistent with the experimental data.

  • Structure Validation and Analysis: The quality of the calculated structures is assessed using various statistical parameters. The final structure provides insights into the peptide's conformation, orientation, and depth of insertion within the lipid bilayer.

Structural Determination by X-ray Crystallography

X-ray crystallography can provide high-resolution atomic structures of peptides, though obtaining suitable crystals of membrane-active peptides can be challenging.

Protocol Outline:

  • Crystallization: The purified peptide is screened against a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using techniques like vapor diffusion (sitting-drop or hanging-drop).

  • X-ray Diffraction Data Collection: A suitable crystal is exposed to a high-intensity X-ray beam, typically from a synchrotron source. The crystal diffracts the X-rays, and the resulting diffraction pattern is recorded on a detector.

  • Structure Determination: The diffraction data is processed to determine the electron density map of the molecule. An atomic model of the peptide is then built into the electron density map.

  • Structure Refinement: The atomic model is refined against the experimental data to improve its accuracy and agreement with the diffraction pattern.

Visualizing Structural Relationships and Workflows

Structural Homology of this compound, Defensins, and Tachyplesins

dot

Structural_Homology cluster_AMPs Antimicrobial Peptides cluster_Features Shared Structural Features This compound This compound Tachyplesins Tachyplesins This compound->Tachyplesins Significant Homology Defensins Defensins This compound->Defensins Limited Homology Beta-Hairpin Structure Beta-Hairpin Structure This compound->Beta-Hairpin Structure Exhibits Cysteine-Rich Cysteine-Rich This compound->Cysteine-Rich Is Disulfide Bonds Disulfide Bonds This compound->Disulfide Bonds Stabilized by Cationic Nature Cationic Nature This compound->Cationic Nature Possesses Tachyplesins->Beta-Hairpin Structure Exhibits Tachyplesins->Cysteine-Rich Are Tachyplesins->Disulfide Bonds Stabilized by Tachyplesins->Cationic Nature Possess Defensins->Beta-Hairpin Structure Exhibits Defensins->Cysteine-Rich Are Defensins->Disulfide Bonds Stabilized by Defensins->Cationic Nature Possess

Structural relationships of this compound, Tachyplesins, and Defensins.

Experimental Workflow for MIC Determination

dot

MIC_Workflow Start Start Prepare Peptide Dilutions Prepare Peptide Dilutions Start->Prepare Peptide Dilutions Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Inoculate Plate Inoculate Plate Prepare Peptide Dilutions->Inoculate Plate Prepare Bacterial Inoculum->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound, defensins, and tachyplesins, despite originating from different species, have converged on a remarkably similar structural solution—the disulfide-stabilized β-hairpin—to fulfill their roles in innate immunity. The significant homology between protegrins and tachyplesins suggests a closer evolutionary or functional relationship. A thorough understanding of the subtle structural and functional differences between these peptide families, achieved through the experimental protocols outlined in this guide, will be instrumental in the development of next-generation antimicrobial agents that can combat the growing threat of antibiotic resistance. The quantitative data and visual models presented herein provide a foundational resource for researchers and drug developers in this critical field.

References

Protegrin-1: A Technical Guide to its Immunomodulatory Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protegrin-1 (PG-1), a member of the cathelicidin family of antimicrobial peptides (AMPs) isolated from porcine leukocytes, has emerged as a promising candidate for therapeutic development beyond its direct microbicidal activities.[1] This 18-amino acid, cysteine-rich peptide, characterized by a rigid β-hairpin structure stabilized by two disulfide bonds, exhibits a remarkable capacity to modulate the host immune response.[2] Its multifaceted immunomodulatory functions, ranging from the neutralization of inflammatory triggers to the activation of specific cellular signaling pathways, position it as a molecule of significant interest for the treatment of infectious and inflammatory diseases. This technical guide provides an in-depth overview of the core immunomodulatory functions of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Immunomodulatory Mechanisms of this compound

This compound exerts its influence on the immune system through a variety of mechanisms, primarily centered around its interactions with immune cells and the neutralization of pathogen-associated molecular patterns (PAMPs).

1.1. Lipopolysaccharide (LPS) Neutralization: A key anti-inflammatory function of PG-1 is its ability to bind and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent inflammatory stimulus.[3][4] By sequestering LPS, PG-1 prevents its interaction with Toll-like receptor 4 (TLR4) on immune cells, thereby mitigating the downstream inflammatory cascade that leads to the production of pro-inflammatory cytokines and septic shock.[5][6]

1.2. Modulation of Macrophage Activity: Macrophages are central players in the innate immune response, and this compound significantly influences their function. It can suppress the hyperactivation of macrophages induced by bacterial components, leading to a reduction in the release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[7] Furthermore, PG-1 has been shown to inhibit the phagocytosis of bacteria by macrophages, a mechanism that may contribute to the dampening of an excessive inflammatory response.[3]

1.3. Activation of Mast Cells: this compound can directly activate mast cells, potent initiators of allergic and inflammatory responses, leading to their degranulation and the release of pre-formed mediators like histamine and β-hexosaminidase.[8] This activation is mediated through the Mas-related G protein-coupled receptor X2 (MrgX2), highlighting a specific receptor-mediated mechanism for PG-1's interaction with this cell type.[8][9]

1.4. Induction of Chemotaxis and Cell Migration: this compound can act as a chemoattractant for various immune cells, including neutrophils and monocytes, guiding them to sites of infection or injury.[10] It also promotes the migration of non-immune cells, such as intestinal epithelial cells, which is crucial for wound healing and maintaining the integrity of mucosal barriers.[10]

Quantitative Data on this compound's Immunomodulatory Effects

The following tables summarize key quantitative data from various studies, providing a comparative overview of this compound's efficacy in different immunomodulatory assays.

Table 1: this compound Mediated Modulation of Cytokine Release from Macrophages

Cell TypeStimulusThis compound ConcentrationCytokineChange in Cytokine LevelReference
Human THP-1 macrophagesMeningococcal LOS (5 ng/mL)2 µg/mLTNF-αInhibition of release[5]
Human THP-1 macrophagesMeningococcal LOS (5 ng/mL)2 µg/mLIL-1βInhibition of release[5]
Murine RAW 264.7 macrophagesLPS1.25-20 µMNitric Oxide (NO)Inhibition of production[11]

Table 2: this compound Induced Mast Cell Degranulation

Cell LineThis compound Concentration% β-hexosaminidase Release (Degranulation)Reference
Human LAD2 mast cells2 µg/mLSignificant degranulation[8]
Human LAD2 mast cells3 µg/mL~60%[8]
Human LAD2 mast cells5 µg/mL~80% (maximal response)[8]

Table 3: this compound Induced Cell Migration

Cell TypeThis compound ConcentrationAssay DurationObservationReference
Porcine intestinal epithelial cells (IPEC-J2)1-9 µM16 hoursPromotes cell migration[11]
Porcine intestinal epithelial cells (IPEC-J2)4.5 µMNot specifiedOptimal concentration for increased cell migration[10]

Signaling Pathways Modulated by this compound

This compound's immunomodulatory effects are underpinned by its ability to engage and modulate specific intracellular signaling pathways.

3.1. NF-κB and MAPK Signaling: In macrophages, the neutralization of LPS by this compound leads to the downregulation of the TLR4 signaling pathway. This, in turn, inhibits the activation of downstream transcription factors such as Nuclear Factor-kappa B (NF-κB) and the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including ERK.[11] The net result is a decrease in the transcription and subsequent release of pro-inflammatory cytokines.

3.2. IGF-1 Receptor Pathway: In intestinal epithelial cells, this compound has been shown to activate the Insulin-like Growth Factor 1 Receptor (IGF1R).[10] This activation leads to the phosphorylation of downstream effectors like Extracellular signal-Regulated Kinase (ERK), promoting cell migration and tissue repair.[10]

3.3. MrgX2 Signaling in Mast Cells: this compound-induced mast cell degranulation is initiated by its binding to the MrgX2 receptor. This G protein-coupled receptor triggers an increase in intracellular calcium levels, a critical signal for the fusion of granular membranes with the plasma membrane and the subsequent release of inflammatory mediators.[8]

Visualizing this compound's Signaling Cascades

Protegrin1_Signaling cluster_macrophage Macrophage cluster_mast_cell Mast Cell cluster_epithelial Intestinal Epithelial Cell LPS LPS TLR4 TLR4 LPS->TLR4 Binds PG1_macro This compound PG1_macro->LPS Neutralization NFkB NF-κB Activation TLR4->NFkB MAPK MAPK Activation (ERK) TLR4->MAPK Cytokines_macro Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines_macro Induces Transcription MAPK->Cytokines_macro Induces Transcription PG1_mast This compound MrgX2 MrgX2 Receptor PG1_mast->MrgX2 Binds Ca_influx ↑ Intracellular Ca²⁺ MrgX2->Ca_influx Degranulation Degranulation (Histamine, β-hexosaminidase) Ca_influx->Degranulation PG1_epi This compound IGF1R IGF-1 Receptor PG1_epi->IGF1R Activates ERK_phos ERK Phosphorylation IGF1R->ERK_phos Migration Cell Migration & Tissue Repair ERK_phos->Migration

Caption: Signaling pathways modulated by this compound in different cell types.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.

4.1. Mast Cell Degranulation Assay (β-Hexosaminidase Release)

  • Objective: To quantify this compound-induced mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

  • Cell Line: Human LAD2 mast cells or rat basophilic leukemia (RBL-2H3) cells stably expressing MrgX2.[8]

  • Protocol:

    • Seed mast cells (e.g., 5 x 105 cells/well) in a 96-well plate in a suitable buffer (e.g., Tyrode's buffer).[12]

    • Stimulate the cells with varying concentrations of this compound (e.g., 0.1 to 10 µg/mL) for 30 minutes at 37°C.[8]

    • Include a negative control (buffer only) and a positive control for maximal degranulation (e.g., 0.1% Triton X-100 to lyse the cells).[12]

    • Centrifuge the plate to pellet the cells.

    • Transfer the supernatant to a new 96-well plate.

    • Add a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) to each well containing the supernatant.[13]

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction with a stop buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0).[14]

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release relative to the total cellular content (positive control).[13]

4.2. Cytokine Release Assay (ELISA)

  • Objective: To measure the effect of this compound on the production of specific cytokines by macrophages.

  • Cell Line: Human THP-1 monocyte-like cells (differentiated into macrophages) or murine RAW 264.7 macrophages.[5]

  • Protocol:

    • Plate macrophages in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).

    • Stimulate the cells with a pro-inflammatory agent such as LPS (e.g., 5 ng/mL of meningococcal LOS).[5]

    • Incubate for a period sufficient for cytokine production (e.g., overnight).

    • Collect the cell culture supernatants.

    • Quantify the concentration of the cytokine of interest (e.g., TNF-α, IL-1β) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

4.3. Cell Migration (Chemotaxis) Assay

  • Objective: To assess the chemoattractant properties of this compound on a specific cell type.

  • Cell Line: Porcine intestinal epithelial cells (IPEC-J2) or immune cells like neutrophils.[10]

  • Protocol:

    • Use a Transwell insert with a porous membrane (e.g., 8-µm pore size).

    • Place the Transwell insert into a well of a 24-well plate.

    • Add serum-free medium containing different concentrations of this compound (e.g., 1 to 9 µM) to the lower chamber.[10]

    • Seed the cells (e.g., 1 x 105 cells) in serum-free medium in the upper chamber of the Transwell insert.

    • Incubate for a duration that allows for cell migration (e.g., 16 hours).[10]

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).

    • Elute the stain and quantify the absorbance, or count the number of migrated cells in several microscopic fields.

4.4. Western Blot for ERK Phosphorylation

  • Objective: To determine if this compound induces the phosphorylation of ERK in a specific cell type.

  • Cell Line: Porcine intestinal epithelial cells (IPEC-J2).[10]

  • Protocol:

    • Culture cells to near confluence and then serum-starve them to reduce basal phosphorylation.

    • Treat the cells with this compound at a specific concentration and for various time points.

    • Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK to confirm equal protein loading.

Illustrative Experimental Workflow

Experimental_Workflow cluster_degranulation Mast Cell Degranulation Assay cluster_cytokine Cytokine Release Assay cluster_chemotaxis Chemotaxis Assay d1 Seed Mast Cells d2 Stimulate with this compound d1->d2 d3 Collect Supernatant d2->d3 d4 Add β-hexosaminidase Substrate d3->d4 d5 Measure Absorbance d4->d5 c1 Plate Macrophages c2 Pre-treat with this compound c1->c2 c3 Stimulate with LPS c2->c3 c4 Collect Supernatant c3->c4 c5 Perform ELISA c4->c5 t1 Add this compound to Lower Chamber t2 Seed Cells in Upper Chamber t1->t2 t3 Incubate t2->t3 t4 Fix and Stain Migrated Cells t3->t4 t5 Quantify Migration t4->t5

Caption: Workflow for key immunomodulatory function assays of this compound.

Conclusion and Future Directions

This compound is a potent immunomodulatory peptide with a dual capacity to directly combat pathogens and regulate the host's inflammatory response. Its ability to neutralize LPS, modulate macrophage and mast cell activity, and promote cell migration underscores its therapeutic potential for a range of conditions, from bacterial infections and sepsis to inflammatory disorders and wound healing. The detailed understanding of its mechanisms of action and the specific signaling pathways it engages provides a solid foundation for the rational design of this compound-based therapeutics with enhanced efficacy and safety profiles.

Future research should focus on further elucidating the in vivo relevance of these immunomodulatory functions in various disease models. Investigating the potential for synergistic effects with conventional antibiotics and exploring novel delivery systems to target this compound to specific sites of inflammation will be crucial steps in translating its promising preclinical profile into clinical applications. The development of this compound analogs with optimized immunomodulatory activities and reduced potential for off-target effects will also be a key area of investigation for drug development professionals.

References

Methodological & Application

Protegrin-1 (PG-1) Peptide: A Guide to Chemical Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protegrin-1 (PG-1) is a potent, 18-amino acid cationic antimicrobial peptide, originally isolated from porcine leukocytes.[1] It belongs to the cathelicidin family of host defense peptides and exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and some enveloped viruses.[1][2] Its structure is characterized by a β-hairpin fold stabilized by two disulfide bonds (Cys6-Cys15 and Cys8-Cys13), which are crucial for its biological activity.[2][3] The primary antimicrobial mechanism of this compound involves the formation of pores in microbial cell membranes, leading to rapid cell death.[1][4] Beyond its direct antimicrobial action, recent studies have shown that this compound can also modulate the host immune response, for instance, by enhancing cellular defense through the Insulin-Like Growth Factor 1 Receptor (IGF1R) pathway.[5][6] This application note provides detailed protocols for the chemical synthesis and purification of this compound, enabling researchers to produce high-purity peptide for a range of applications.

Key Properties of this compound

PropertyValueReference
Amino Acid Sequence H-RGGRLCYCRRRFCVCVGR-NH2
Molecular Formula C₈₈H₁₄₇N₃₇O₁₉S₄
Molecular Weight 2155.6 Da
Disulfide Bonds Cys6-Cys15, Cys8-Cys13
Purity (Synthetic) >95%[7]

Experimental Protocols

I. Chemical Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids with appropriate side-chain protection:

    • Fmoc-Arg(Pbf)-OH

    • Fmoc-Gly-OH

    • Fmoc-Leu-OH

    • Fmoc-Cys(Trt)-OH

    • Fmoc-Tyr(tBu)-OH

    • Fmoc-Val-OH

    • Fmoc-Phe-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v)

  • Diethyl ether, cold

  • Solid-phase synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes and drain.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid/coupling agent solution to activate.

    • Add the activated amino acid mixture to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound sequence, starting from the C-terminus (Arginine) to the N-terminus (Arginine).

  • Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

  • Resin Washing and Drying: Wash the resin extensively with DMF and DCM, then dry the resin under vacuum.

  • Cleavage and Global Deprotection:

    • Add the cleavage cocktail to the dried resin in a fume hood.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

    • Dry the crude peptide under vacuum.

II. Disulfide Bond Formation

The formation of the two specific disulfide bonds in this compound is a critical step for its biological activity. Air oxidation is a common and effective method.

Materials:

  • Crude, reduced this compound peptide

  • Ammonium bicarbonate buffer (0.1 M, pH 8.0-8.5)

  • Stir plate

Protocol:

  • Dissolve the crude peptide in the ammonium bicarbonate buffer at a low concentration (e.g., 0.1-0.5 mg/mL) to favor intramolecular disulfide bond formation.

  • Stir the solution gently, open to the atmosphere, at room temperature for 24-48 hours.

  • Monitor the reaction by taking aliquots and analyzing them by RP-HPLC and mass spectrometry to observe the disappearance of the reduced peptide and the formation of the oxidized product with the correct mass.

  • Once the oxidation is complete, lyophilize the solution to obtain the crude oxidized this compound.

III. Purification of this compound by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides to a high degree of homogeneity.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 10 µm particle size, 100 Å pore size)

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Protocol:

  • Sample Preparation: Dissolve the crude, oxidized this compound in a minimal amount of Solvent A.

  • Purification:

    • Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%).

    • Inject the dissolved peptide onto the column.

    • Elute the peptide using a linear gradient of Solvent B. A shallow gradient is recommended for optimal separation of closely eluting impurities. For example, a gradient of 1% increase in Solvent B per minute.[8][9]

    • Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak that represents the fully oxidized this compound.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified this compound as a white powder.

Visualizations

This compound Synthesis and Purification Workflow

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_oxidation Disulfide Bond Formation cluster_purification Purification and Analysis Resin Rink Amide Resin Swell Resin Swelling (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple Amino Acid Coupling (HBTU/DIPEA) Deprotect->Couple Elongate Repeat Deprotection/Coupling Cycles Couple->Elongate 17 cycles FinalDeprotect Final Fmoc Deprotection Elongate->FinalDeprotect Cleave Cleavage from Resin (TFA Cocktail) FinalDeprotect->Cleave Precipitate Precipitation (Cold Ether) Cleave->Precipitate CrudeReduced Crude Reduced PG-1 Precipitate->CrudeReduced Oxidize Air Oxidation (pH 8.0-8.5) CrudeReduced->Oxidize CrudeOxidized Crude Oxidized PG-1 Oxidize->CrudeOxidized HPLC Preparative RP-HPLC (C18 Column) CrudeOxidized->HPLC Analysis Purity Analysis (Analytical HPLC/MS) HPLC->Analysis Lyophilize Lyophilization Analysis->Lyophilize Pool pure fractions PurePG1 Purified this compound (>95%) Lyophilize->PurePG1 G PG1 This compound IGF1R IGF-1 Receptor PG1->IGF1R activates PI3K PI3K IGF1R->PI3K activates Akt Akt PI3K->Akt activates CellMigration Cell Migration Akt->CellMigration promotes ImmuneModulation Immune Modulation (Cytokine Expression) Akt->ImmuneModulation modulates

References

Application Notes and Protocols for the Recombinant Expression of Protegrin-1 in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protegrin-1 (PG-1) is a potent antimicrobial peptide (AMP) belonging to the cathelicidin family, originally isolated from porcine leukocytes. It exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, fungi, and some viruses.[1][2] Its mechanism of action involves the disruption of microbial cell membranes, making it a promising candidate for the development of new anti-infective agents, particularly in the face of rising antibiotic resistance.[3][4] However, the direct extraction from natural sources is not cost-effective for large-scale production.[5]

Recombinant expression in Escherichia coli offers a scalable and economical alternative for producing PG-1.[6] A significant challenge in this approach is the inherent toxicity of AMPs to the bacterial host and their susceptibility to proteolytic degradation.[5][7] To overcome these hurdles, PG-1 is commonly expressed as a fusion protein. This strategy masks the peptide's toxicity, protects it from proteases, and can simplify purification.[5][8] This document provides detailed protocols for the expression of PG-1 in E. coli as a Glutathione S-transferase (GST) fusion protein, its subsequent purification, and the evaluation of its antimicrobial activity.

Data Presentation

The following tables summarize typical quantitative data obtained from the recombinant expression and functional analysis of this compound.

Table 1: Expression and Purification of GST-Protegrin-1 Fusion Protein

ParameterTypical ValueReference
VectorpGEX-4T-1[9]
E. coli StrainBL21 (DE3)[10][11]
Culture Volume1 L[9][10]
Induction0.1 - 1.0 mM IPTG[12][13]
Yield of Purified Fusion Protein~10-20 mg/L[9]
Yield of Cleaved this compound1.1 - 7.2 mg/L[9][10]
Purification MethodGlutathione Affinity Chromatography[9][14]

Table 2: Antimicrobial Activity of Recombinant this compound

OrganismMIC (µg/mL)Reference
Escherichia coli2 - 8[2][15]
Staphylococcus aureus4 - 8[2][15]
Pseudomonas aeruginosa2 - 8[15][16]
Acinetobacter baumannii2 - 8[15]

MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and assay conditions.

Mandatory Visualizations

Experimental Workflow

Recombinant_PG1_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification & Cleavage cluster_analysis Functional Analysis PCR PCR Amplification of PG-1 gene Ligation Ligation PCR->Ligation Vector pGEX-4T-1 Vector Digestion Vector->Ligation Transformation Transformation into E. coli DH5α Ligation->Transformation Culture Culture E. coli BL21(DE3) with Plasmid Induction Induction with IPTG Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Affinity Glutathione Affinity Chromatography Lysis->Affinity Cleavage On-column Cleavage (e.g., Enterokinase) Affinity->Cleavage RP_HPLC RP-HPLC Purification of PG-1 Cleavage->RP_HPLC MIC Antimicrobial Assay (MIC Determination) RP_HPLC->MIC Fusion_Protein_Strategy cluster_problems Challenges with Direct Expression cluster_solution Fusion Protein Solution cluster_benefits Benefits Toxicity Toxicity to E. coli Host Fusion Express as Fusion Protein (e.g., GST-PG-1) Toxicity->Fusion Degradation Proteolytic Degradation Degradation->Fusion MaskToxicity Masks Toxicity Fusion->MaskToxicity Protect Protects from Degradation Fusion->Protect Simplify Simplifies Purification Fusion->Simplify

References

Protegrin-1 Production in Pichia pastoris: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Harnessing the Power of Yeast: A Detailed Guide to Protegrin-1 Expression in Pichia pastoris

This document provides comprehensive application notes and detailed protocols for the expression and purification of the potent antimicrobial peptide, this compound (PG-1), using the methylotrophic yeast Pichia pastoris as an expression system. This guide is intended for researchers, scientists, and drug development professionals seeking to produce biologically active recombinant PG-1 for therapeutic and research applications. Pichia pastoris offers a robust and efficient platform for producing complex peptides like PG-1, which are challenging to synthesize chemically due to their structure and potential toxicity to bacterial expression systems.

Introduction to this compound and the Pichia pastoris System

This compound is a member of the cathelicidin family of antimicrobial peptides, originally isolated from porcine leukocytes.[1] It exhibits broad-spectrum antimicrobial activity against a variety of bacteria, fungi, and viruses, making it a promising candidate for the development of new anti-infective agents.[2][3] The Pichia pastoris expression system is a highly effective platform for producing recombinant proteins due to its ability to perform eukaryotic post-translational modifications, high growth densities, and the availability of strong, tightly regulated promoters like the alcohol oxidase 1 (AOX1) promoter.[3]

Expression Strategies and Quantitative Data

Successful expression of PG-1 in P. pastoris has been achieved using various strategies, including the expression of the mature peptide with a C-terminal histidine tag (His-tag) for purification, or as a pro-peptide. The following tables summarize the quantitative data from reported studies.

Expression ConstructVectorHost StrainExpression LevelReference
Mature PG-1 with C-terminal 6xHis-tagpPICZα-AP. pastoris X-33~15.6 mg in 100 ml culture medium[1]
Pro-form PG-1 (rProPG-1)pJ912-proPG-1P. pastoris0.8 ± 0.10 g/L in fermentation culture medium[2]
Mature PG-1 (rPG-1)Not specifiedP. pastoris104 ± 11 µg/mL in fermentation culture medium[2]
PG-1 Cathelin Domain (rCath)Not specifiedP. pastoris0.2 ± 0.02 g/L in fermentation culture medium[2]
Purification MethodStarting MaterialPurified ProductYieldReference
Ni-chelating Sepharose column500 ml culture broth supernatant~20 mg pure active PG-1/6HisNot explicitly stated, but calculated to be ~40 mg/L[1]

Experimental Workflow and Signaling Pathways

Experimental Workflow

The overall workflow for producing recombinant this compound in Pichia pastoris involves several key steps, from gene synthesis and cloning to fermentation and purification. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_cloning Gene Cloning and Vector Construction cluster_pichia Pichia pastoris Transformation and Screening cluster_expression Protein Expression and Fermentation cluster_purification Purification and Analysis gene_synthesis Codon-Optimized This compound Gene Synthesis vector_ligation Ligation into Pichia Expression Vector (e.g., pPICZα-A) gene_synthesis->vector_ligation transformation_ecoli Transformation into E. coli for Plasmid Amplification vector_ligation->transformation_ecoli plasmid_verification Plasmid Verification (Restriction Digest & Sequencing) transformation_ecoli->plasmid_verification linearization Vector Linearization plasmid_verification->linearization electroporation Electroporation into P. pastoris (e.g., X-33) linearization->electroporation selection Selection of Transformants (e.g., on Zeocin plates) electroporation->selection screening Screening for High-Expressing Clones selection->screening inoculum Inoculum Preparation (BMGY medium) screening->inoculum fermentation High-Density Fermentation (Bioreactor) inoculum->fermentation induction Methanol Induction (BMMY medium) fermentation->induction harvest Harvest of Culture Supernatant induction->harvest purification_step Purification (e.g., Ni-NTA Chromatography) harvest->purification_step analysis Analysis (SDS-PAGE, Western Blot, Activity Assays) purification_step->analysis

Caption: Experimental workflow for this compound production in Pichia pastoris.

AOX1 Promoter Regulation and Methanol Utilization Pathway

The expression of this compound is driven by the AOX1 promoter, which is tightly regulated by the carbon source. The promoter is repressed in the presence of glucose or glycerol and strongly induced by methanol. The diagram below outlines the simplified methanol utilization pathway and the induction of the AOT1 promoter.

aox1_pathway cluster_regulation AOX1 Promoter Regulation cluster_metabolism Methanol Metabolism Methanol Methanol Activators Activator Proteins (e.g., Mxr1) Methanol->Activators induces Glucose_Glycerol Glucose / Glycerol Repressors Repressor Proteins (e.g., Mig1, Mig2) Glucose_Glycerol->Repressors activates AOX1_promoter AOX1 Promoter Repressors->AOX1_promoter represses Activators->AOX1_promoter activates Protegrin_gene This compound Gene AOX1_promoter->Protegrin_gene drives expression Protegrin_protein This compound Protein Protegrin_gene->Protegrin_protein translation Methanol_met Methanol Formaldehyde Formaldehyde Methanol_met->Formaldehyde AOX Formate Formate Formaldehyde->Formate FLD CO2 CO2 Formate->CO2 FDH AOX Alcohol Oxidase (AOX) FLD_FDH FLD, FDH

Caption: AOX1 promoter regulation and methanol utilization pathway in P. pastoris.

Detailed Experimental Protocols

Vector Construction and Transformation of Pichia pastoris

Materials:

  • Codon-optimized this compound gene

  • pPICZα-A expression vector

  • Restriction enzymes (e.g., XhoI and XbaI)

  • T4 DNA Ligase

  • Competent E. coli (e.g., DH5α)

  • Plasmid purification kit

  • Pichia pastoris strain X-33

  • YPD medium

  • Zeocin

Protocol:

  • Gene Cloning:

    • Digest the codon-optimized this compound gene and the pPICZα-A vector with the appropriate restriction enzymes.

    • Ligate the digested gene into the linearized pPICZα-A vector using T4 DNA Ligase. The pPICZα-A vector contains an α-mating factor secretion signal sequence to direct the expressed protein to the culture medium.[1]

    • Transform the ligation product into competent E. coli cells and select for transformants on LB agar plates containing the appropriate antibiotic.

    • Isolate and purify the recombinant plasmid from a selected E. coli colony.

    • Verify the correct insertion of the this compound gene by restriction digestion and DNA sequencing.[1]

  • Pichia pastoris Transformation:

    • Linearize the recombinant pPICZα-A-PG-1 plasmid with an appropriate restriction enzyme (e.g., SacI) to facilitate integration into the P. pastoris genome.[1]

    • Prepare competent P. pastoris X-33 cells.

    • Transform the linearized plasmid into the competent P. pastoris cells by electroporation.[2]

    • Plate the transformed cells on YPD agar plates containing Zeocin (100 µg/mL) and incubate at 28-30°C for 2-4 days until colonies appear.[1]

Screening for High-Expressing Clones

Materials:

  • BMGY medium (Buffered Glycerol-complex Medium)

  • BMMY medium (Buffered Methanol-complex Medium)

  • Methanol

Protocol:

  • Inoculate several individual Zeocin-resistant colonies into 10 mL of BMGY medium in 50 mL baffled flasks.

  • Incubate at 28-30°C with vigorous shaking (250 rpm) for 24-48 hours until the culture becomes dense.

  • To induce expression, centrifuge the cells and resuspend the cell pellet in BMMY medium to an OD600 of approximately 1.0.

  • Add methanol to a final concentration of 0.5-1% (v/v) every 24 hours to maintain induction.[1]

  • Take samples at various time points (e.g., 24, 48, 72, 96 hours) post-induction.

  • Analyze the culture supernatant for this compound expression by SDS-PAGE and Western blotting to identify the clone with the highest expression level.

High-Density Fermentation and Expression

Materials:

  • Bioreactor (e.g., 3-L)

  • Basal Salts Medium (BSM)

  • Glycerol

  • Methanol

  • Ammonium hydroxide

Protocol:

  • Prepare a 100 mL seed culture of the best-expressing clone in YPD medium, grown to an OD600 of 15 ± 1.3.[2]

  • Inoculate 1 L of BSM in a sterilized bioreactor with the seed culture.[2]

  • Maintain the temperature at 30°C and pH at 5.6 with the addition of 12.5% (v/v) NH4OH.[2]

  • Maintain dissolved oxygen (DO) concentration at 20% air saturation by controlling the stirrer speed (250-700 rpm) and aeration rate (5 L/min).[2]

  • Glycerol Batch Phase: Allow the cells to grow until the initial glycerol is depleted, indicated by a sharp increase in DO.

  • Glycerol Fed-Batch Phase: Feed a solution of 50% glycerol to further increase cell density.

  • Methanol Induction Phase: Once the glycerol is consumed (indicated by a DO spike), start a constant feed of 100% methanol containing PTM1 trace salts (12 mL/L of methanol) at a rate of 3 mL/L/h.[2]

  • Continue induction for 24-96 hours. The highest level of recombinant PG-1 was detected at 24 hours of methanol induction in one study.[2]

  • Harvest the culture by centrifugation to collect the supernatant containing the secreted this compound.

Purification of Recombinant this compound

Materials:

  • Ni-chelating Sepharose column (for His-tagged protein)

  • Binding buffer

  • Wash buffer

  • Elution buffer with imidazole

Protocol (for His-tagged this compound):

  • Clarify the culture supernatant by centrifugation and filtration.

  • Equilibrate a Ni-chelating Sepharose column with binding buffer.

  • Load the clarified supernatant onto the column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the bound this compound/6His fusion protein with elution buffer containing an increasing concentration of imidazole.[1]

  • Collect the fractions and analyze them by SDS-PAGE to identify those containing the purified protein.

  • Pool the pure fractions and dialyze against a suitable buffer for storage.

Biological Activity and Stability

The recombinant this compound produced in P. pastoris has been shown to be biologically active. It exhibits antimicrobial activity against Escherichia coli DH5α at a level comparable to chemically synthesized PG-1.[2] Furthermore, the recombinant peptide is stable over a wide range of temperatures, from 25°C to 80°C.[2] In addition to its antimicrobial properties, recombinant PG-1 has also demonstrated the ability to enhance cell migration in vitro, suggesting a potential role in wound healing.[2] Another study has shown that PG-1/6His expressed in P. pastoris exhibits strong dose- and time-dependent anticancer activity against HepG2 cells in vitro.[1]

Conclusion

The Pichia pastoris expression system is a highly effective and scalable platform for the production of biologically active recombinant this compound. The protocols outlined in this document provide a comprehensive guide for researchers to successfully express, purify, and characterize this promising antimicrobial peptide for a variety of applications in research and drug development. The ability to produce significant quantities of active this compound opens up new avenues for exploring its therapeutic potential.

References

Application Notes and Protocols for Transient Expression of Protegrin-1 in Nicotiana tabacum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protegrin-1 (PG-1) is a potent, broad-spectrum antimicrobial peptide (AMP) belonging to the cathelicidin family, originally isolated from porcine leukocytes.[1][2][3] Its structure, a cysteine-rich β-hairpin, allows it to disrupt microbial membranes, making it an attractive candidate for therapeutic development against antibiotic-resistant pathogens.[2][4][5][6] Plant-based expression systems, particularly transient expression in Nicotiana tabacum, offer a rapid and scalable platform for producing such peptides for research and preclinical evaluation. This document provides detailed protocols and application notes for the transient expression of this compound in N. tabacum using agroinfiltration, along with methods for its extraction and functional characterization.

Data Presentation

Table 1: Reported Expression Levels of this compound in Tobacco
Expression SystemHost PlantProtein YieldReference
Transient Agroinfiltration (magnICON system)Nicotiana tabacumYield not quantified, described as "very low"Patiño-Rodríguez et al., 2013[7]
Stable Chloroplast TransformationNicotiana tabacum17%–26% of total soluble proteinM. H. M. Al-Geddawy et al., 2011[8]

Note: While stable chloroplast expression shows high yields, transient expression is significantly faster for initial studies, albeit with lower reported protein accumulation.

Table 2: Antimicrobial Activity of this compound
Target OrganismMinimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC)Reference
Gram-positive bacteria (e.g., Staphylococcus aureus)MIC: 0.12 to 2 µg/mlSteinberg et al., 1997[9]
Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli)MIC: 0.12 to 2 µg/mlSteinberg et al., 1997[9]
Fungi (e.g., Candida albicans)ActiveKokryakov et al., 1993[10]
Various bacteria (S. aureus, E. faecium, E. coli, P. aeruginosa, K. pneumoniae)MBC: 10 to 20 µMMedChemExpress Datasheet[11]

Experimental Protocols

Protocol 1: Agroinfiltration for Transient Expression of this compound

This protocol details the process of introducing the this compound gene construct into Nicotiana tabacum leaves using Agrobacterium tumefaciens.

1. Preparation of Agrobacterium Culture:

  • Vector Construction: The this compound coding sequence should be codon-optimized for tobacco expression and cloned into a suitable plant expression vector (e.g., using the magnICON® transient expression system). To facilitate secretion into the apoplast and avoid intracellular toxicity, the PG-1 sequence can be fused to a signal peptide, such as that from the Raphanus sativus antifungal protein 2 (Rs-AFP2).[7]

  • Transformation: Transform the expression vector into a suitable Agrobacterium tumefaciens strain (e.g., GV3101 or LBA4404) using electroporation or the calcium chloride method.[12]

  • Culture Growth:

    • Inoculate a single colony of the transformed Agrobacterium into 5 mL of LB medium containing appropriate antibiotics (e.g., 50 µg/mL kanamycin and 50 µg/mL rifampicin).[13]

    • Incubate overnight at 28°C with vigorous shaking (250 rpm).

    • The next day, inoculate 25 mL of LB medium (with antibiotics, 10 mM MES, and 20 µM acetosyringone) with the overnight culture.[13]

    • Grow the culture at 28°C until it reaches a logarithmic phase (OD600 of ~0.8).[13]

2. Preparation of Infiltration Suspension:

  • Centrifuge the Agrobacterium culture to pellet the cells.

  • Discard the supernatant and resuspend the pellet in an infiltration buffer. A common buffer consists of 10 mM MgCl₂, 10 mM MES (pH 5.6), and 150-200 µM acetosyringone.[12][13]

  • Adjust the final optical density (OD600) of the suspension to between 0.5 and 1.0.[12][13]

  • For enhanced expression, co-infiltrate with an Agrobacterium strain carrying a viral suppressor of gene silencing, such as p19, at a similar OD600.[12]

  • Incubate the suspension at room temperature for 2-3 hours before infiltration to induce virulence gene expression.[13]

3. Infiltration of Nicotiana tabacum Leaves:

  • Use 4-6 week old healthy N. tabacum plants.

  • Using a 1 mL needleless syringe, gently press the tip against the abaxial (lower) side of the leaf.

  • Slowly inject the bacterial suspension into the leaf intercellular space until a water-soaked appearance is observed over the desired area.[13] Multiple spots can be infiltrated on a single leaf.

  • Alternatively, for whole-plant infiltration, leaves can be scratched with a needle and subjected to vacuum infiltration (e.g., twice for 2 minutes at 0.5 mbar).[12]

4. Post-Infiltration Incubation:

  • Maintain the infiltrated plants in a growth chamber at approximately 22-24°C with a 16-hour light/8-hour dark photoperiod for 3-5 days to allow for gene expression.[12][13]

Protocol 2: Extraction and Purification of this compound

This protocol is adapted for the extraction of small cationic peptides from plant tissue.

1. Plant Tissue Homogenization:

  • Harvest the infiltrated leaf areas 3-5 days post-infiltration.

  • Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Homogenize the powder in a cold extraction buffer (e.g., 50 mM phosphate buffer pH 7.0, 50 mM NaCl, 2 mM EDTA, 5% glycerol).[14] Use a ratio of approximately 10:1 (v/w) of buffer to tissue.[14]

2. Clarification and Initial Purification:

  • Stir the homogenate on a shaker for 1-2 hours at 4°C.[14]

  • Centrifuge the slurry at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C to pellet cell debris.[14]

  • Filter the supernatant through sterile gauze or a cheesecloth to remove any remaining particulate matter.[14]

3. (Optional) Affinity Purification:

  • If the this compound construct includes an affinity tag (e.g., His-tag), proceed with affinity chromatography according to the manufacturer's instructions. Note that organic extraction has been reported to yield higher quantities for some AMPs compared to affinity purification.[8]

4. (Alternative) Cation Exchange Chromatography:

  • As this compound is highly cationic, cation exchange chromatography can be an effective purification step.

    • Equilibrate a cation exchange column with a low-salt buffer.

    • Load the clarified plant extract.

    • Wash the column to remove unbound proteins.

    • Elute the bound this compound using a salt gradient.

5. Desalting and Concentration:

  • Desalt the purified fractions using dialysis or a desalting column.

  • Concentrate the peptide solution using centrifugal filters or lyophilization.

  • Quantify the protein concentration using a suitable method (e.g., BCA assay).

Protocol 3: Antimicrobial Activity Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the purified this compound.

  • Prepare Bacterial Inoculum:

    • Grow the target bacterial strain (e.g., E. coli, S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of a 96-well microtiter plate.

  • Prepare Peptide Dilutions:

    • Perform a two-fold serial dilution of the purified this compound in the appropriate broth in the 96-well plate.

  • Incubation:

    • Add the bacterial inoculum to each well containing the peptide dilutions.

    • Include a positive control (bacteria with no peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.

Visualizations

Experimental_Workflow cluster_cloning Vector Construction & Transformation cluster_infiltration Transient Expression in N. tabacum cluster_downstream Downstream Processing & Analysis PG1_Gene This compound Gene (Codon Optimized) Vector Plant Expression Vector PG1_Gene->Vector Ligation Agro Agrobacterium tumefaciens (e.g., GV3101) Vector->Agro Transformation Culture Agrobacterium Culture Agro->Culture Growth Infiltration Syringe/Vacuum Agroinfiltration Culture->Infiltration Plant Nicotiana tabacum Plant Infiltration->Plant Incubation Incubation (3-5 days) Plant->Incubation Expression Harvest Harvest Infiltrated Leaves Incubation->Harvest Extraction Protein Extraction & Clarification Harvest->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Antimicrobial Assay (MIC) Purification->Analysis

Caption: Experimental workflow for this compound production.

Protegrin_Mechanism cluster_membrane Bacterial Cell Membrane Outer Outer Leaflet (Anionic Lipids) PG1_Dimer Dimerization Outer->PG1_Dimer Membrane Insertion Inner Inner Leaflet PG1_Monomer This compound (Cationic) PG1_Monomer->Outer Electrostatic Attraction Pore Pore Formation (Oligomerization) PG1_Dimer->Pore Self-Assembly Lysis Cell Lysis Pore->Lysis Ion Leakage & Depolarization

Caption: Mechanism of action of this compound on bacterial membranes.

References

Protegrin-1: Application Notes and Protocols for Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of Protegrin-1 (PG-1), a potent, cysteine-rich, β-sheet antimicrobial peptide. Detailed protocols for standardized antimicrobial susceptibility testing, including determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics, are provided. Additionally, this document outlines methodologies to investigate the cellular signaling pathways modulated by this compound.

Antimicrobial Activity of this compound

This compound exhibits broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[1][2] Its potent and rapid microbicidal action makes it a subject of interest for the development of new anti-infective agents.[1][3]

Data Presentation: this compound Antimicrobial Potency

The antimicrobial efficacy of this compound has been quantified against various microorganisms. The following tables summarize reported MIC and MBC values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

Bacterial SpeciesStrainMIC (µg/mL)MIC (µM)Reference
Acinetobacter baumanniiClinical Isolates2 - 8-[4]
Escherichia coli--2[4]
Escherichia coliATCC2592232-[5]
Pseudomonas aeruginosa--8[4]
Salmonella pullorum--4[4]
Staphylococcus aureusMethicillin-Resistant (MRSA)0.12 - 2-[1]
Staphylococcus aureusATCC2592264-[5]
Klebsiella pneumoniae---[2]
Enterococcus faecium---[2]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial SpeciesStrainMBC (µM)Reference
Staphylococcus aureus-10 - 20[2]
Enterococcus faecium-10 - 20[2]
Escherichia coli-10 - 20[2]
Pseudomonas aeruginosa-10 - 20[2]
Klebsiella pneumoniae-10 - 20[2]
Acinetobacter baumanniiClinical IsolatesIdentical or one dilution higher than MIC[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of this compound that completely inhibits the visible growth of a microorganism.

Materials:

  • This compound (lyophilized)

  • Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipette

  • Spectrophotometer

  • Incubator (37°C)

Protocol:

  • Preparation of this compound Stock Solution:

    • Aseptically reconstitute lyophilized this compound in a suitable sterile solvent (e.g., sterile water or 0.01% acetic acid) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

    • Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Protocol:

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating:

    • Spread the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • Count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in no more than 0.1% of the original inoculum surviving.

Time-Kill Kinetic Assay

Objective: To assess the rate at which this compound kills a bacterial population over time.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Sterile CAMHB

  • Sterile tubes or flasks

  • Sterile saline or PBS for dilutions

  • MHA plates

  • Incubator (37°C) with shaking capabilities

  • Colony counter

Protocol:

  • Preparation of Inoculum:

    • Prepare a bacterial culture in the logarithmic growth phase in CAMHB, adjusted to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Experimental Setup:

    • Prepare tubes or flasks containing the bacterial inoculum and different concentrations of this compound (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control tube without this compound.

  • Incubation and Sampling:

    • Incubate the cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each tube.[1][3]

  • Serial Dilution and Plating:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto MHA plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.

Investigation of Cellular Signaling Pathways

This compound has been shown to modulate several signaling pathways in host cells, including the activation of ERK, COX-2, and NF-κB.[2]

This compound Mechanism of Action and Host Cell Interaction

This compound primarily exerts its antimicrobial effect by disrupting the bacterial cell membrane through pore formation.[4] In host cells, it can trigger signaling cascades involved in inflammation and immune responses.

Protegrin1_Signaling Protegrin1 This compound Receptor Host Cell Receptor (e.g., IGF1R) Protegrin1->Receptor ERK ERK Receptor->ERK IKK IKK Receptor->IKK pERK p-ERK ERK->pERK Phosphorylation Gene_Expression Gene Expression (e.g., COX-2, Cytokines) pERK->Gene_Expression IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_complex NF-κB-IκB Complex NFkB NF-κB NFkB_complex->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_nuc->Gene_Expression

Caption: this compound signaling pathway in host cells.

Experimental Workflow for Investigating ERK Activation by Western Blot

ERK_Activation_Workflow Start Start: Seed Cells Treat Treat cells with This compound Start->Treat Lyse Lyse cells and collect protein Treat->Lyse Quantify Quantify protein concentration Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody (anti-p-ERK or anti-ERK) Block->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal Secondary_Ab->Detect Analyze Analyze results Detect->Analyze

Caption: Western blot workflow for ERK activation.

Protocol for ERK Activation Analysis:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., macrophages, intestinal epithelial cells) in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Treat the cells with various concentrations of this compound for different time points (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated ERK (p-ERK) or total ERK overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal to determine the extent of ERK activation.

Investigation of COX-2 Expression by Western Blot

The protocol is similar to the one described for ERK activation, with the following modifications:

  • Primary Antibody: Use a primary antibody specific for COX-2.

  • Loading Control: Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for normalization.

Investigation of NF-κB Activation by Luciferase Reporter Assay

Objective: To quantify the activation of the NF-κB signaling pathway in response to this compound.

Materials:

  • Cell line stably or transiently transfected with an NF-κB luciferase reporter construct.

  • This compound

  • Luciferase Assay System

  • Luminometer

Protocol:

  • Cell Culture and Transfection:

    • Seed cells in a white, clear-bottom 96-well plate.

    • If not using a stable cell line, transfect the cells with a plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Treatment:

    • Treat the cells with various concentrations of this compound. Include a positive control (e.g., TNF-α) and a negative control (untreated cells).

  • Incubation:

    • Incubate the plate for a suitable period (e.g., 6-24 hours) to allow for luciferase expression.

  • Cell Lysis:

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement:

    • Add the luciferase substrate to the cell lysates.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.

    • Express the results as fold-change in NF-κB activity compared to the untreated control.

References

Determining the Minimum Inhibitory Concentration (MIC) of Protegrin-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of Protegrin-1 (PG-1), a potent, broad-spectrum antimicrobial peptide. These guidelines are designed to ensure accurate and reproducible results for researchers, scientists, and professionals involved in the development of new antimicrobial agents.

Introduction

This compound is a cysteine-rich, 18-residue beta-sheet antimicrobial peptide originally isolated from porcine leukocytes.[1] It exhibits rapid microbicidal activity against a wide range of Gram-positive and Gram-negative bacteria, as well as some fungi.[1][2][3] The primary mechanism of action involves the disruption of microbial cell membranes through the formation of pores, leading to cell death.[4][5][6] Accurate determination of the MIC is a critical first step in evaluating the efficacy of this compound and other antimicrobial peptides.

Standard antimicrobial susceptibility testing methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI), often require modifications to accommodate the unique physicochemical properties of cationic peptides like this compound.[7][8] Key considerations include the propensity of peptides to adsorb to surfaces and the influence of media composition on their activity.[7]

Data Presentation: this compound MIC Values

The following table summarizes the known MIC values of this compound against a selection of clinically relevant microorganisms. These values have been compiled from various studies and serve as a reference for expected outcomes.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureus (Methicillin-Resistant)MRSA0.12 - 2[1][2]
Staphylococcus aureusATCC 259230.5 - 2[2]
Enterococcus faecium (Vancomycin-Resistant)VRE2[1]
Escherichia coliATCC 259220.25 - 2[2]
Pseudomonas aeruginosaATCC 278530.5 - 2[1][2]
Klebsiella pneumoniae-10 - 20 (µM)[9]
Acinetobacter baumanniiClinical Isolates2 - 8[10]
Candida albicans-Moderate Activity[2]

Note: MIC values can vary depending on the specific strain, testing methodology, and media composition.

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is based on the CLSI guidelines with modifications to suit the testing of cationic antimicrobial peptides.[7][11][12]

Materials:

  • This compound (PG-1)

  • Test microorganism (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)[7]

  • Sterile 96-well polypropylene microtiter plates (low-binding)[7][11]

  • Sterile polypropylene tubes[7]

  • Solvent for peptide dissolution (e.g., sterile deionized water, 0.01% acetic acid)[7]

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[7][11]

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).[7]

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[7]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the this compound stock solution in 0.01% acetic acid with 0.2% BSA using polypropylene tubes.[11] The concentration range should bracket the expected MIC.

  • Assay Setup:

    • In a 96-well polypropylene plate, add 100 µL of the diluted bacterial suspension to each well.[7]

    • Add 11 µL of the 10x concentrated this compound dilutions to the corresponding wells.[11]

    • Controls:

      • Growth Control: 100 µL of bacterial suspension + 11 µL of dilution buffer (without peptide).

      • Sterility Control: 100 µL of MHB + 11 µL of dilution buffer.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[11]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[13] Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony formation on the agar plate).[11][13]

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Bacterial_Culture Prepare Bacterial Inoculum (Mid-log phase, ~5x10^5 CFU/mL) Plate_Setup Dispense Bacteria and Peptide Dilutions into 96-well Polypropylene Plate Bacterial_Culture->Plate_Setup Add 100 µL/well Peptide_Dilution Prepare Serial Dilutions of this compound Peptide_Dilution->Plate_Setup Add 11 µL/well Incubate Incubate at 37°C for 18-24 hours Plate_Setup->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results MBC_Plating Plate from clear wells for MBC determination Read_Results->MBC_Plating

Caption: Workflow for the broth microdilution assay to determine the MIC of this compound.

Proposed Mechanism of Action of this compound

Protegrin_Mechanism cluster_membrane Bacterial Membrane Membrane_Surface Outer Leaflet Membrane_Core Hydrophobic Core Inner_Leaflet Inner Leaflet PG1_Monomer This compound Monomers Adsorption Electrostatic Adsorption PG1_Monomer->Adsorption Initial Contact Insertion Membrane Insertion Adsorption->Insertion Hydrophobic Interaction Dimerization Dimerization Insertion->Dimerization Oligomerization Oligomerization of Dimers (Octameric Pore) Dimerization->Oligomerization Pore_Formation Transmembrane Pore Formation Oligomerization->Pore_Formation Cell_Death Ion Leakage & Cell Death Pore_Formation->Cell_Death

Caption: Proposed mechanism of this compound action leading to bacterial cell death.[4]

References

Application Notes and Protocols for Minimum Bactericidal Concentration (MBC) Assays of Protegrin-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protegrin-1 (PG-1) is a potent, broad-spectrum antimicrobial peptide (AMP) belonging to the cathelicidin family, originally isolated from porcine leukocytes.[1][2] Its cationic and amphipathic structure allows it to interact with and disrupt the microbial cell membranes, a mechanism that leads to rapid cell death.[1][3][4] This membrane-disrupting action, often involving the formation of pores, makes this compound an attractive candidate for development as a novel antimicrobial agent, particularly in an era of increasing antibiotic resistance.[1][3] The minimal bactericidal concentration (MBC) is a critical parameter in assessing the antimicrobial efficacy of agents like this compound. The MBC is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of a bacterial inoculum over a specified period.[5][6] This document provides detailed protocols for determining the MBC of this compound and presents a summary of its reported bactericidal activity against various pathogens.

Mechanism of Action of this compound

This compound exerts its antimicrobial activity primarily by permeabilizing bacterial membranes.[2] Due to its positive charge, it binds electrostatically to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1][3] Following this initial binding, this compound inserts into the lipid bilayer, leading to membrane disruption and the formation of transmembrane pores or channels.[1][3][4] This disruption leads to the leakage of essential ions and metabolites, ultimately resulting in cell death.[1][2]

Data Presentation: Reported MBC Values for this compound

The following table summarizes the minimum bactericidal concentrations (MBCs) of this compound against a range of bacterial strains as reported in the literature. It is important to note that variations in experimental conditions (e.g., broth composition, inoculum size, and incubation time) can influence MBC values.

Bacterial StrainGram StatusMBC (µg/mL)MBC (µM)Reference(s)
Acinetobacter baumanniiGram-Negative2 - 8-[7][8]
Escherichia coliGram-Negative-10 - 20[9]
Escherichia coli ATCC25922Gram-Negative64-[10]
ExPEC PCN033 (E. coli)Gram-Negative32-[10]
Pseudomonas aeruginosaGram-Negative-10 - 20[9]
Klebsiella pneumoniaeGram-Negative-10 - 20[9]
Staphylococcus aureusGram-Positive-10 - 20[9]
Enterococcus faeciumGram-Positive-10 - 20[9]
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-Positive0.12 - 2 (MIC)-[11]
Vancomycin-resistant Enterococcus faeciumGram-Positive--[11]

Note: Some studies report MIC values which are often close to or one dilution lower than the MBC for this compound.[8][11] The conversion between µg/mL and µM depends on the molecular weight of this compound.

Experimental Protocols

Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

This protocol is adapted from standardized broth microdilution methods, with modifications specifically for cationic antimicrobial peptides like this compound to minimize non-specific binding and ensure accurate results.[12][13]

Materials:

  • This compound (quantified by amino acid analysis)

  • Sterile, 96-well polypropylene microtiter plates (low-binding)[12][13]

  • Mueller-Hinton Broth (MHB), cation-adjusted[12]

  • Bacterial strains of interest

  • Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA)[12]

  • Sterile 0.02% acetic acid with 0.4% BSA[12]

  • Sterile deionized water

  • Incubator (37°C)

  • Shaker

  • Spectrophotometer or microplate reader

  • Mueller-Hinton Agar (MHA) plates

  • Sterile polypropylene tubes[12]

Protocol:

Day 1: Preparation and Inoculation

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium from an MHA plate into 5 mL of MHB.

    • Incubate overnight at 37°C with shaking (approximately 180 rpm).[12]

  • This compound Stock and Serial Dilution Preparation:

    • Prepare a stock solution of this compound in sterile deionized water at 20 times the highest desired final concentration.[12]

    • Dilute the stock solution 1:1 with 0.02% acetic acid containing 0.4% BSA to obtain a solution that is 10 times the final concentration.[12]

    • Perform serial two-fold dilutions of the 10x this compound solution in 0.01% acetic acid with 0.2% BSA in polypropylene tubes.[12]

  • Bacterial Inoculum Preparation:

    • Dilute the overnight bacterial culture in fresh MHB to achieve a final concentration of approximately 2–7 x 10^5 colony-forming units (CFU)/mL.[12]

  • Microtiter Plate Setup for MIC:

    • In a 96-well polypropylene plate, add 100 µL of the prepared bacterial suspension to wells in columns 1 through 11.[12]

    • Add 100 µL of sterile MHB to the wells in column 12 to serve as a sterility control.[12]

    • Add 11 µL of the 10x this compound serial dilutions to the wells in columns 1 through 10 (each concentration in duplicate or triplicate).[12]

    • Column 11 will serve as the growth control (no peptide).[12]

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.[12]

Day 2: MIC Determination and MBC Plating

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[5]

  • MBC Plating:

    • From the wells showing no visible growth (the MIC well and at least two higher concentrations), plate 10-100 µL of the suspension onto MHA plates.[12][13]

    • Spread the inoculum evenly across the plate.

    • Incubate the MHA plates at 37°C for 18-24 hours.

Day 3: MBC Determination

  • Colony Counting:

    • After incubation, count the number of colonies on each MHA plate.

  • MBC Determination:

    • The Minimum Bactericidal Concentration (MBC) is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[6][13]

Mandatory Visualizations

Experimental Workflow for MBC Assay

MBC_Workflow cluster_prep Day 1: Preparation cluster_mic Day 1: MIC Assay Setup cluster_mbc Day 2: MBC Plating cluster_result Day 3: Final Determination start Start prep_bacteria Prepare Bacterial Inoculum (Overnight Culture) start->prep_bacteria prep_peptide Prepare this compound Serial Dilutions start->prep_peptide setup_plate Inoculate 96-well Plate with Bacteria and Peptide prep_bacteria->setup_plate prep_peptide->setup_plate incubate_mic Incubate Plate (37°C, 18-24h) setup_plate->incubate_mic read_mic Determine MIC (Lowest concentration with no growth) incubate_mic->read_mic plate_mbc Plate contents of clear wells onto Agar Plates read_mic->plate_mbc incubate_mbc Incubate Agar Plates (37°C, 18-24h) plate_mbc->incubate_mbc count_colonies Count Colonies on Plates incubate_mbc->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc

Caption: Workflow of the Minimum Bactericidal Concentration (MBC) assay.

Logical Relationship for MIC and MBC Determination

MIC_MBC_Logic cluster_mic MIC Determination cluster_mbc MBC Determination mic_assay Broth Microdilution Assay (Serial dilutions of this compound + Bacteria) visual_inspection Visual Inspection for Turbidity mic_assay->visual_inspection mic_result MIC: Lowest Concentration with NO VISIBLE GROWTH visual_inspection->mic_result subculture Subculture from Clear Wells (MIC and higher concentrations) mic_result->subculture Proceed with clear wells incubation Incubate on Agar Plates subculture->incubation colony_count Count Viable Colonies (CFU) incubation->colony_count mbc_result MBC: Lowest Concentration with ≥99.9% KILLING colony_count->mbc_result

Caption: Logical flow from MIC to MBC determination.

References

Application Notes and Protocols for Checkerboard Synergy Assays with Protegrin-1 and Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting checkerboard synergy assays to evaluate the interaction between the antimicrobial peptide Protegrin-1 (PG-1) and conventional antibiotics.

Introduction

This compound (PG-1) is a cationic antimicrobial peptide belonging to the cathelicidin family, originally isolated from porcine leukocytes.[1] It exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, fungi, and some enveloped viruses.[2] The primary mechanism of action of PG-1 involves the disruption of microbial cell membranes through the formation of pores, leading to leakage of intracellular contents and cell death.[2]

The increasing prevalence of antibiotic-resistant pathogens necessitates the exploration of novel therapeutic strategies, including combination therapies. The synergistic use of antimicrobial peptides like PG-1 with conventional antibiotics presents a promising approach to enhance efficacy, reduce required dosages, and potentially overcome existing resistance mechanisms. The checkerboard assay is a standard in vitro method used to quantify the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

Data Presentation: this compound Synergy

The following tables summarize the quantitative data from checkerboard synergy assays involving this compound and various antibiotics against different bacterial strains. The Fractional Inhibitory Concentration (FIC) index is a key parameter used to interpret the nature of the interaction.

FIC Index Interpretation:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

Table 1: Synergy of this compound and Colistin against Acinetobacter baumannii
Bacterial StrainThis compound MIC (µg/mL)Colistin MIC (µg/mL)FIC IndexInteractionReference
A. baumannii (including colistin-resistant strains)2 - 8Varied< 0.5Synergy[3]

Note: While the specific MICs in combination were not detailed in the source, the reported FIC index consistently indicated a synergistic relationship.

Table 2: Synergy of this compound and Lysozyme against Enterococcus faecalis
AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInteractionReference
This compound1640.3125Synergy[4]
Lysozyme6.30.39[4]

Calculation: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Lysozyme in combination / MIC of Lysozyme alone) = (4/16) + (0.39/6.3) = 0.25 + 0.062 = 0.3125

Table 3: Interaction of this compound with Other Antibiotics against Acinetobacter baumannii
AntibioticInteractionReference
FosfomycinNo significant synergistic effect[3]
LevofloxacinNo significant synergistic effect[3]
MeropenemNo significant synergistic effect[3]
TigecyclineNo significant synergistic effect[3]
RifampicinNo significant synergistic effect[3]
Table 4: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacteria
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)0.12 - 2[1]
Pseudomonas aeruginosa0.12 - 2[1]
Escherichia coli0.12 - 2[1]
Enterococcus faecium (VRE)0.12 - 2[1]
Acinetobacter baumannii2 - 8[3]

Experimental Protocols

This section provides a detailed methodology for performing a checkerboard synergy assay with this compound and a selected antibiotic.

Materials
  • This compound (lyophilized powder)

  • Antibiotic of choice (lyophilized powder or stock solution of known concentration)

  • Sterile, 96-well, flat-bottom microtiter plates

  • Appropriate bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

  • Sterile deionized water or other appropriate solvent for stock solutions

  • Spectrophotometer

  • Plate reader (optional, for OD measurements)

  • Incubator (35-37°C)

  • Multichannel pipette

Procedure

1. Preparation of Stock Solutions:

  • This compound: Reconstitute lyophilized this compound in a sterile solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a high-concentration stock solution (e.g., 1280 µg/mL). Aliquot and store at -20°C or -80°C.

  • Antibiotic: Prepare a stock solution of the antibiotic in its recommended solvent at a concentration that is a multiple of the highest concentration to be tested.

2. Determination of Minimum Inhibitory Concentration (MIC) for Individual Agents:

  • Before performing the checkerboard assay, determine the MIC of this compound and the antibiotic individually against the target bacterial strain using the broth microdilution method.[5] This will inform the concentration range to be used in the synergy assay.

3. Preparation of Bacterial Inoculum:

  • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into broth.

  • Incubate the culture at 37°C with agitation until it reaches the logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).

  • Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[5]

4. Checkerboard Assay Setup:

  • Aseptically add 50 µL of sterile broth to all wells of a 96-well plate.

  • Antibiotic Dilution (Horizontal): In the first column (e.g., column 1), add an additional volume of the antibiotic stock solution to achieve a concentration that is four times the desired final highest concentration. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, and so on, across the plate to column 10. Discard 50 µL from column 10. Column 11 will serve as the this compound control (no antibiotic). Column 12 will be the growth control (no antimicrobials).

  • This compound Dilution (Vertical): In the first row (e.g., row A), add an additional volume of the this compound stock solution to each well (columns 1-11) to achieve a concentration that is twice the desired final highest concentration. Perform a 2-fold serial dilution by transferring 50 µL from row A to row B, and so on, down the plate to row G. Discard 50 µL from row G. Row H will serve as the antibiotic control (no this compound).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except for the sterility control wells in column 12, which should receive 100 µL of sterile broth).

  • The final volume in each well will be 200 µL.

5. Incubation and Data Collection:

  • Seal the plate and incubate at 37°C for 16-24 hours.

  • After incubation, determine the MIC for each agent alone and in combination. The MIC is defined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

6. Calculation of the Fractional Inhibitory Concentration (FIC) Index:

  • The FIC index is calculated for each well that shows no growth using the following formula: FIC Index = FIC of this compound + FIC of Antibiotic

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

  • The lowest FIC index value obtained determines the nature of the interaction (synergy, additivity, or antagonism).

Visualizations

Experimental Workflow

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Analysis prep_pg1 Prepare this compound Stock Solution dilute_pg1 Serial Dilution of This compound (Vertically) prep_pg1->dilute_pg1 prep_abx Prepare Antibiotic Stock Solution dilute_abx Serial Dilution of Antibiotic (Horizontally) prep_abx->dilute_abx prep_ino Prepare Bacterial Inoculum (0.5 McFarland) add_ino Inoculate with Bacterial Suspension prep_ino->add_ino dilute_abx->add_ino dilute_pg1->add_ino incubate Incubate at 37°C for 16-24h add_ino->incubate read_mic Determine MICs (Visual/OD Reading) incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Interaction (Synergy, Additive, etc.) calc_fic->interpret

Caption: Workflow for the checkerboard synergy assay.

Synergistic Mechanism of Action

Synergistic_Mechanism cluster_bacterium Bacterial Cell membrane Bacterial Membrane pore Membrane Pore membrane->pore Forms cytoplasm Cytoplasm (Intracellular Targets) pore->cytoplasm Allows influx protegrin This compound protegrin->membrane Binds to membrane antibiotic Antibiotic antibiotic->cytoplasm Inhibits target antibiotic->pore Enters through pore

Caption: Synergistic action of this compound and antibiotics.

This compound Signaling Pathway leading to Cell Permeabilization

Protegrin_Signaling cluster_membrane_interaction Membrane Interaction cluster_pore_formation Pore Formation Cascade cluster_cellular_effects Cellular Effects pg1 This compound (Cationic) binding Electrostatic Binding pg1->binding membrane Bacterial Membrane (Anionic) membrane->binding insertion Hydrophobic Insertion into Membrane Core binding->insertion oligomerization Peptide Oligomerization insertion->oligomerization pore Transmembrane Pore Formation oligomerization->pore permeabilization Increased Membrane Permeability pore->permeabilization leakage Leakage of Ions & Cellular Contents permeabilization->leakage death Cell Death leakage->death

Caption: this compound's mechanism of membrane permeabilization.

References

Application Notes and Protocols for Studying Protegrin-1 Membrane Interactions using Epifluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protegrin-1 (PG-1) is a potent, cysteine-rich antimicrobial peptide (AMP) that exhibits broad-spectrum activity against bacteria, fungi, and some enveloped viruses.[1] Its mechanism of action primarily involves the disruption of microbial cell membranes, making it a promising candidate for the development of novel antibiotics.[2][3] Understanding the precise molecular interactions between PG-1 and lipid bilayers is crucial for optimizing its therapeutic potential and selectivity. Epifluorescence microscopy, particularly when combined with model membrane systems like Giant Unilamellar Vesicles (GUVs), offers a powerful tool for the direct visualization and real-time analysis of these interactions.[4][5]

These application notes provide detailed protocols for investigating the interaction of PG-1 with GUVs using epifluorescence microscopy. The described methods allow for the qualitative and quantitative assessment of peptide binding, membrane permeabilization, and lipid organization.

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative parameters for studying this compound membrane interactions.

Table 1: Model Membrane Compositions for GUVs

Membrane TypeLipid Composition (molar ratio)Purpose
Gram-negative bacterial inner membrane mimicPOPE:POPG:Cardiolipin (7:2:1)To model the inner membrane of Gram-negative bacteria like E. coli.[6][7]
Gram-positive bacterial membrane mimicPOPE:POPG:Cardiolipin (3:6:1)To model the membrane of Gram-positive bacteria.[6][7]
Zwitterionic (mammalian outer leaflet mimic)POPCTo represent the neutral charge of the outer leaflet of mammalian plasma membranes.[8]
Anionic (general bacterial mimic)POPC:POPG (1:1)A simplified model for negatively charged bacterial membranes.[4]

Table 2: this compound and Fluorescent Probe Concentrations

ReagentTypical Concentration RangePurpose
This compound (PG-1)1 - 20 µg/mL (approx. 0.5 - 10 µM)To induce membrane disruption.[9][10][11]
Fluorescently-labeled PG-1Varies; use lowest possible concentration to minimize artifactsTo visualize peptide localization on the GUV membrane.
NBD-DPPE (lipid dye)0.5 mol%To visualize the GUV membrane.[6][7]
DOPE-Atto 633 (lipid dye)0.1 mol%To visualize the GUV membrane.[6][7]
Calcein (leakage dye)0.5 mM (encapsulated)To monitor membrane permeabilization through fluorescence dequenching.[12]

Experimental Protocols

Protocol 1: Preparation of Giant Unilamellar Vesicles (GUVs) by Electroformation

This protocol describes the formation of GUVs, which are excellent models for cellular membranes in microscopy studies.[6]

Materials:

  • Lipids (e.g., POPC, POPE, POPG, Cardiolipin) in chloroform

  • Fluorescent lipid probe (e.g., NBD-DPPE)

  • Chloroform

  • Sucrose solution (e.g., 195 mM in 5 mM HEPES buffer, pH 7.4)

  • Indium Tin Oxide (ITO) coated glass slides

  • Vesicle preparation chamber with an O-ring

  • Function generator and AC power supply

  • Vacuum desiccator

Procedure:

  • Prepare the desired lipid mixture in chloroform, including a fluorescent lipid probe (e.g., 0.5 mol% NBD-DPPE) for membrane visualization.

  • Using a microsyringe, spread a thin, even layer of the lipid solution onto the conductive side of an ITO slide.

  • Place the slide in a vacuum desiccator for at least 30 minutes to completely evaporate the chloroform, forming a dry lipid film.

  • Assemble the vesicle preparation chamber by placing the lipid-coated ITO slide at the bottom (film side up).

  • Place the O-ring around the dried lipid film and fill the enclosed area with the sucrose solution.

  • Place a second ITO slide on top, with the conductive side facing down, to seal the chamber.

  • Connect the ITO slides to a function generator.

  • Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 1-2 hours to induce the swelling of the lipid film and the formation of GUVs.

  • Gently harvest the GUVs from the chamber for immediate use.

Protocol 2: Fluorescent Labeling of this compound

Fluorescently labeling PG-1 allows for its direct visualization as it interacts with the GUV membrane.

Materials:

  • This compound peptide

  • Amine-reactive fluorescent dye (e.g., FITC, Rhodamine, or Atto dyes)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Dialysis tubing

Procedure:

  • Dissolve PG-1 in the labeling buffer.

  • Dissolve the fluorescent dye in a small amount of DMSO and add it to the peptide solution. The molar ratio of dye to peptide should be optimized, but a starting point of 10:1 can be used.

  • Allow the reaction to proceed for 1-2 hours at room temperature in the dark.

  • Separate the labeled peptide from the unreacted dye using a size-exclusion chromatography column or through dialysis against a suitable buffer (e.g., PBS).

  • Confirm the labeling efficiency and peptide concentration using UV-Vis spectrophotometry.

  • Store the labeled peptide at -20°C or -80°C, protected from light.

Note: The addition of a fluorescent label can potentially alter the peptide's activity. It is advisable to perform control experiments to compare the activity of labeled and unlabeled PG-1.

Protocol 3: Real-time Monitoring of Membrane Permeabilization using Calcein Leakage Assay

This assay quantifies membrane disruption by monitoring the dequenching of encapsulated calcein upon its release from GUVs.[12][13]

Materials:

  • GUVs prepared with encapsulated calcein (e.g., 0.5 mM calcein in the swelling solution from Protocol 1). The external, unencapsulated calcein should be removed by gentle centrifugation and buffer exchange.

  • This compound (labeled or unlabeled) solution.

  • Microscope slide with a well or a chambered coverglass.

  • Epifluorescence microscope equipped with appropriate filter sets for calcein (Excitation/Emission: ~495/515 nm) and the membrane dye.

Procedure:

  • Place a small volume of the calcein-loaded GUV suspension into the observation chamber on the microscope slide.

  • Allow the GUVs to settle at the bottom of the chamber.

  • Acquire an initial image (t=0) of the GUVs, observing both the membrane fluorescence and the quenched internal calcein fluorescence.

  • Carefully add the PG-1 solution to the chamber to achieve the desired final concentration.

  • Immediately begin time-lapse imaging of the GUVs.

  • Monitor the increase in fluorescence intensity inside the GUVs over time as calcein is released and becomes dequenched in the external buffer.

  • For a positive control and to determine the maximum fluorescence, add a detergent like Triton X-100 at the end of the experiment to completely lyse the vesicles.

Protocol 4: Epifluorescence Microscopy Imaging of PG-1-GUV Interactions

This protocol outlines the general procedure for visualizing the interaction between fluorescently labeled PG-1 and GUVs.

Materials:

  • GUVs with a fluorescently labeled membrane (from Protocol 1).

  • Fluorescently labeled this compound (from Protocol 2).

  • Observation chamber.

  • Epifluorescence microscope with appropriate filter sets for the membrane and peptide dyes, and a sensitive camera.

Procedure:

  • Immobilize the GUVs in the observation chamber.

  • Acquire initial images of the GUVs to establish a baseline.

  • Introduce the fluorescently labeled PG-1 solution into the chamber.

  • Record images or time-lapse videos of the GUVs.

  • Observe the binding of PG-1 to the GUV membrane, any changes in peptide distribution (e.g., formation of aggregates), and any morphological changes to the GUVs (e.g., blebbing, shrinkage, or complete disruption).

Visualizations

experimental_workflow cluster_guv GUV Formation cluster_exp Experiment cluster_analysis Data Analysis lipid_prep Lipid Mixture Preparation electroformation Electroformation of GUVs lipid_prep->electroformation pg1_label Fluorescent Labeling of PG-1 addition Addition of PG-1 pg1_label->addition calcein_prep Calcein Solution calcein_prep->electroformation microscopy Epifluorescence Microscopy electroformation->microscopy image_analysis Image Analysis microscopy->image_analysis addition->microscopy quantification Quantification of Leakage/Binding image_analysis->quantification

Caption: Experimental workflow for studying PG-1 membrane interactions.

protegrin_mechanism cluster_membrane Lipid Bilayer pg1_monomer This compound Monomers binding Electrostatic Binding to Anionic Lipids pg1_monomer->binding insertion Hydrophobic Insertion & Membrane Thinning binding->insertion dimerization Dimerization within the Membrane insertion->dimerization oligomerization Oligomerization of Dimers dimerization->oligomerization pore Pore Formation oligomerization->pore leakage Ion & Solute Leakage pore->leakage death Cell Death leakage->death

Caption: Proposed mechanism of this compound induced membrane disruption.

References

Protegrin-1's Disruption of Bacterial Membranes: A Surface X-ray Scattering Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of biophysics, microbiology, and pharmacology.

Introduction:

Protegrin-1 (PG-1), a cationic antimicrobial peptide, is a key component of the innate immune system with potent activity against a broad spectrum of bacteria. Its mechanism of action primarily involves the disruption of the bacterial cell membrane. Understanding the molecular-level interactions between PG-1 and lipid membranes is crucial for the development of new antimicrobial agents. Surface X-ray Scattering (SXS), encompassing techniques like Grazing Incidence X-ray Diffraction (GIXD) and X-ray Reflectivity (XR), provides unparalleled insight into the structural changes that occur in lipid monolayers—mimics of cell membranes—upon interaction with peptides like PG-1.

This document provides detailed protocols for analyzing the interaction of PG-1 with lipid monolayers using SXS and summarizes the key quantitative findings from such studies.

I. Quantitative Data Summary

The interaction of this compound with lipid monolayers is highly dependent on the lipid composition and the lateral packing density of the monolayer. The following tables summarize the quantitative data on the insertion of PG-1 into various lipid monolayers.

Table 1: this compound Insertion into Different Lipid Monolayers at a Constant Surface Pressure of 20 mN/m

Lipid Monolayer CompositionTypePercentage Increase in Area per MoleculeReference
Dipalmitoyl-phosphatidylglycerol (DPPG)Anionic121%[1][2]
Lipid AAnionic117%[1][2]
Dipalmitoyl-phosphatidylcholine (DPPC)ZwitterionicMinimal[3][4]

Table 2: this compound Insertion into Different Lipid Monolayers at a Constant Surface Pressure of 30 mN/m

Lipid Monolayer CompositionTypePercentage Increase in Area per MoleculeReference
Palmitoyl-oleoyl-phosphatidylglycerol (POPG)Anionic33%[1][2]
Palmitoyl-oleoyl-phosphatidylcholine (POPC)Zwitterionic7%[1][2]
Dipalmitoyl-phosphatidylcholine (DPPC)ZwitterionicNo insertion[1]
Dipalmitoyl-phosphatidylglycerol (DPPG)AnionicNo insertion[1]

Table 3: Effect of this compound on Lipid Packing Order (from GIXD)

Lipid MonolayerInitial Surface PressureObservation after PG-1 InjectionReference
DPPG20 mN/mComplete disappearance of Bragg peaks, indicating significant disordering of lipid packing.[3][4]
Lipid A20 mN/mSignificant disruption of lipid ordering.[1]
DPPC20 mN/mLess pronounced disruption compared to anionic lipids.[3][4]

II. Experimental Protocols

Detailed methodologies for studying the interaction of this compound with lipid monolayers using surface X-ray scattering are provided below.

Protocol 1: Lipid Monolayer Preparation and this compound Injection

1. Materials:

  • Lipids (e.g., DPPG, DPPC, Lipid A) from a reputable supplier.
  • Spreading solvent: Chloroform or a mixture of chloroform/methanol/water (74:23:3 for Lipid A).[1]
  • Subphase: Ultrapure water or buffer solution.
  • This compound (PG-1) peptide.
  • Langmuir trough equipped with movable barriers and a surface pressure sensor.

2. Procedure:

  • Clean the Langmuir trough thoroughly.
  • Fill the trough with the aqueous subphase.
  • Prepare a lipid solution in the appropriate spreading solvent.
  • Deposit the lipid solution dropwise onto the subphase surface using a microsyringe.
  • Allow the solvent to evaporate completely (typically 15-20 minutes).
  • Compress the monolayer to the desired initial surface pressure (e.g., 20 mN/m or 30 mN/m) using the movable barriers.[3][4]
  • Once the monolayer is stable, inject a solution of PG-1 into the subphase beneath the monolayer.
  • Monitor the change in surface area (at constant pressure) or surface pressure (at constant area) to determine the extent of peptide insertion.[1][3][4]

Protocol 2: Grazing Incidence X-ray Diffraction (GIXD)

1. Objective: To determine the in-plane packing and ordering of the lipid molecules in the monolayer before and after PG-1 interaction.

2. Instrument: A liquid surface diffractometer at a synchrotron radiation source.

3. Procedure:

  • Prepare the lipid monolayer and inject PG-1 as described in Protocol 1.
  • Direct a monochromatic X-ray beam onto the monolayer at a grazing angle, just below the critical angle for total external reflection.
  • Scan a position-sensitive detector parallel to the surface to collect the diffracted X-rays.
  • The presence and position of Bragg peaks in the diffraction pattern provide information about the lattice structure and packing of the lipid tails.
  • A disappearance or broadening of these peaks after PG-1 injection indicates a disordering of the lipid packing.[1][3][4]

Protocol 3: X-ray Reflectivity (XR)

1. Objective: To determine the electron density profile of the monolayer perpendicular to the surface, revealing the location of PG-1 relative to the lipid headgroups and tails.

2. Instrument: A liquid surface reflectometer at a synchrotron radiation source.

3. Procedure:

  • Prepare the lipid monolayer and inject PG-1 as described in Protocol 1.
  • Measure the intensity of the reflected X-ray beam as a function of the scattering vector component perpendicular to the surface (Qz).
  • Fit the reflectivity data to a model of the electron density profile. This model typically consists of distinct layers representing the lipid headgroups, hydrocarbon tails, and any associated peptide.
  • Changes in the thickness and electron density of these layers after PG-1 injection indicate where the peptide is located within the monolayer. XR data has shown that PG-1 primarily inserts into the headgroup region of lipid monolayers.[3][4] For anionic lipids, an additional adsorbed peptide layer below the headgroup region has been suggested.[3][4]

III. Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of this compound interaction with lipid monolayers.

Experimental_Workflow cluster_prep Monolayer Preparation cluster_interaction Peptide Interaction cluster_analysis Surface X-ray Scattering Analysis cluster_data Data Interpretation prep1 Lipid Spreading on Subphase prep2 Solvent Evaporation prep1->prep2 prep3 Monolayer Compression prep2->prep3 interact1 This compound Injection into Subphase prep3->interact1 interact2 Incubation & Equilibration interact1->interact2 analysis1 Grazing Incidence X-ray Diffraction (GIXD) interact2->analysis1 analysis2 X-ray Reflectivity (XR) interact2->analysis2 data1 Lipid Packing & Order analysis1->data1 data2 Peptide Location & Monolayer Structure analysis2->data2

Caption: Experimental workflow for SXS analysis of this compound in lipid monolayers.

Protegrin_Mechanism cluster_membrane Lipid Monolayer (Membrane Mimic) cluster_peptide This compound Action mem_initial Ordered Anionic Lipid Monolayer mem_disordered Disordered Monolayer mem_initial->mem_disordered Insertion into Headgroup Region mem_destabilized Destabilized Monolayer & Pore Formation mem_disordered->mem_destabilized Lipid Displacement & Aggregation pg1 This compound pg1->mem_initial Electrostatic Attraction

Caption: Proposed mechanism of this compound interaction with an anionic lipid monolayer.

IV. Mechanism of Action

The antimicrobial action of this compound is strongly correlated with its ability to interact with and disrupt bacterial membranes, which are rich in anionic lipids.[1][5] The proposed mechanism, supported by surface X-ray scattering and other biophysical data, involves several key steps:

  • Electrostatic Attraction: The cationic PG-1 is initially attracted to the anionic surface of the bacterial membrane.[6]

  • Insertion and Disruption: PG-1 inserts into the lipid monolayer, primarily within the headgroup region.[3][4] This insertion disrupts the ordered packing of the lipid molecules, leading to an increase in the area per molecule and a more disordered state.[1][2]

  • Membrane Destabilization and Pore Formation: At sufficient concentrations, the accumulation of PG-1 in the membrane leads to significant destabilization. This can result in the formation of pores or channels, leading to leakage of cellular contents and ultimately, cell death.[6][7][8][9] Molecular dynamics simulations suggest that PG-1 can induce a local thinning of the bilayer, which may facilitate pore formation.[5][10]

The preferential interaction of PG-1 with anionic lipids, such as those found in bacterial membranes, over the zwitterionic lipids that predominate in eukaryotic cell membranes, provides the basis for its selective toxicity towards microbes.[1][10] Surface X-ray scattering techniques are invaluable tools for elucidating these molecular-level interactions, providing critical data for the rational design of novel antimicrobial peptides.

References

Protegrin-1: In Vivo Efficacy in Murine Infection Models - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vivo efficacy of Protegrin-1 (PG-1), a potent, broad-spectrum antimicrobial peptide, in various murine infection models. Detailed experimental protocols and summarized quantitative data are presented to facilitate the design and execution of related studies.

Introduction

This compound (PG-1) is a cysteine-rich, 18-residue β-sheet antimicrobial peptide originally isolated from porcine leukocytes.[1][2] It exhibits rapid microbicidal activity against a wide range of pathogens, including gram-positive and gram-negative bacteria, fungi, and some enveloped viruses.[1][2][3][4] Notably, resistance to PG-1 develops slowly, making it a promising candidate for combating multidrug-resistant infections.[1][2] The primary mechanism of action involves the formation of pores in microbial cell membranes, leading to rapid cell death.[5][6][7] Beyond its direct antimicrobial effects, PG-1 also demonstrates immunomodulatory properties, influencing host inflammatory responses and promoting tissue repair.[8][9][10]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound across different murine infection models as reported in the cited literature.

Table 1: Systemic Infection Models
PathogenMouse ModelPG-1 Dose & RouteKey FindingsSurvival Rate (PG-1 vs. Control)Reference
Pseudomonas aeruginosaImmunocompetent0.5 mg/kg, single IP injectionReduced mortality73-100% vs. 0-7%[1][2]
Staphylococcus aureusImmunocompetent0.5 mg/kg, single IP injectionReduced mortality73-100% vs. 0-7%[1][2]
Methicillin-resistant S. aureus (MRSA)Immunocompetent2.5 mg/kg, single IV injectionReduced mortality67% vs. 7%[4]
Methicillin-resistant S. aureus (MRSA)Immunocompetent5 mg/kg, single IV injection (0-60 min post-infection)Reduced mortality67-93% vs. 7-27%[1][2]
Vancomycin-resistant Enterococcus faecium (VREF)Leukopenic2.5 mg/kg, single IV injectionReduced mortality67% vs. 13%[1][2]
Multidrug-resistant E. coli (PCN033)Immunocompetent3.2 mg/kg, IPSignificantly improved survival and reduced bacterial loads in multiple organs87.5% vs. 0% (within 24h)[8][11]
Table 2: Localized Infection Models
Infection ModelPathogenMouse ModelPG-1 AdministrationKey FindingsOutcomeReference
Lung InfectionActinobacillus suisTransgenic mice expressing PG-1Ectopic expressionEnhanced resistance, lower bacterial loads, reduced pulmonary lesions87.5% survival vs. 31% in wild-type[3]
Wound InfectionStaphylococcus aureusTransgenic mice overexpressing PG-1Ectopic expressionResolution of bacterial infection, formation of neo-epithelium, enhanced wound healingSurvival of all transgenic mice vs. death of all wild-type mice within 8-10 days[9]
Intestinal InfectionCitrobacter rodentiumImmunocompetent10 mg/kg, oralReduced histopathologic changes in the colon, prevention of body weight lossMilder clinical signs of disease[12]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are synthesized from the referenced studies and should be adapted as needed for specific experimental goals.

Protocol 1: Systemic Infection Model (Intraperitoneal Challenge)

Objective: To evaluate the efficacy of systemically administered PG-1 in a murine model of peritonitis/sepsis.

Materials:

  • This compound (sterile, endotoxin-free)

  • Pathogen of interest (e.g., P. aeruginosa, S. aureus), grown to mid-log phase

  • 6-8 week old immunocompetent mice (e.g., BALB/c or ICR)

  • Sterile phosphate-buffered saline (PBS) or 5% mucin solution

  • Syringes and needles (27-30 gauge)

Procedure:

  • Inoculum Preparation: Culture the bacterial strain to the desired concentration. Wash and resuspend the bacterial pellet in sterile PBS or a mucin solution to enhance virulence. The final inoculum volume is typically 0.1-0.2 mL.

  • Infection: Inject the bacterial suspension intraperitoneally (IP) into the mice.[13]

  • Treatment: Administer PG-1 via the desired route (e.g., IP or IV) at the specified dose (e.g., 0.5 mg/kg).[1][2] Treatment can be given immediately after or at various time points post-infection. A vehicle control group (e.g., PBS) should be included.

  • Monitoring: Observe the mice for clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture) and record survival rates over a defined period (e.g., 7 days).

  • Bacterial Load Determination (Optional): At selected time points, euthanize a subset of mice. Collect blood, peritoneal lavage fluid, and/or organs (spleen, liver). Homogenize tissues and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.

Protocol 2: Lung Infection Model (Intranasal Challenge in Transgenic Mice)

Objective: To assess the protective effect of endogenously expressed PG-1 against respiratory pathogens.

Materials:

  • PG-1 transgenic mice and wild-type littermates

  • Pathogen of interest (e.g., Actinobacillus suis)

  • Anesthetic agent (e.g., isoflurane)

  • Sterile PBS

  • Pipettor and sterile tips

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile PBS to the desired concentration (e.g., 1.0 × 10⁸ to 5.9 × 10⁸ CFU/ml).[3]

  • Anesthesia: Lightly anesthetize the mice.

  • Infection: Administer the bacterial suspension (e.g., 30 µL) intranasally to each mouse, delivering the drops to the nares.[3]

  • Monitoring: Monitor the mice for clinical signs of respiratory distress and overall health. Record survival rates.

  • Histopathology and Bacterial Load (Optional): At predetermined endpoints, euthanize the mice.

    • Perform bronchoalveolar lavage (BAL) to collect fluid for differential cell counts and cytokine analysis.

    • Collect lung tissue for bacterial load quantification (CFU counting) and histopathological examination to assess tissue damage.[3]

Protocol 3: Infected Wound Model (in Transgenic Mice)

Objective: To evaluate the efficacy of endogenously expressed PG-1 in promoting the healing of infected cutaneous wounds.

Materials:

  • PG-1 overexpressing transgenic mice and wild-type controls

  • Biopsy punch (e.g., 4-6 mm)

  • Surgical scissors and forceps

  • Pathogen of interest (e.g., S. aureus, 10⁶ CFU)

  • Anesthetic and analgesic agents

  • Transparent film dressing

Procedure:

  • Wound Creation: Anesthetize the mice and shave the dorsal surface. Create a full-thickness excisional wound using a biopsy punch.

  • Infection: Apply a suspension of the bacterial pathogen directly onto the wound bed.[9]

  • Dressing: Cover the wound with a transparent dressing to prevent contamination.

  • Monitoring and Analysis:

    • Photograph the wounds daily to measure the wound area and calculate the rate of closure.

    • At specified time points, euthanize mice and harvest the wound tissue.

    • One portion of the tissue can be homogenized for bacterial CFU counting.

    • Another portion can be fixed in formalin, paraffin-embedded, and sectioned for histological analysis (e.g., H&E staining) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.[9]

Visualizations

Mechanism of Action and Immunomodulatory Pathways

The primary antimicrobial action of this compound is the disruption of bacterial membranes. However, it also engages with host cells to modulate immune and repair processes.

Protegrin1_Mechanism_of_Action cluster_direct_antimicrobial Direct Antimicrobial Action cluster_immunomodulation Immunomodulation & Tissue Repair cluster_pathways Signaling Pathways cluster_responses Cellular Responses PG1_direct This compound BacterialMembrane Bacterial Membrane (Anionic Lipids) PG1_direct->BacterialMembrane Electrostatic Attraction PoreFormation Pore Formation & Membrane Disruption BacterialMembrane->PoreFormation Insertion & Oligomerization CellDeath Bacterial Cell Death PoreFormation->CellDeath Ion Leakage, Depolarization PG1_immuno This compound HostCell Host Cell (e.g., Epithelial, Immune) PG1_immuno->HostCell Interaction IGF1R IGF1R Activation HostCell->IGF1R NFkB NF-κB Pathway HostCell->NFkB MAPK MAPK Pathway HostCell->MAPK TNF TNF Signaling HostCell->TNF Migration Cell Migration IGF1R->Migration Cytokine Cytokine Modulation NFkB->Cytokine MAPK->Cytokine TNF->Cytokine Repair Tissue Repair Cytokine->Repair Migration->Repair

Caption: this compound dual action: direct bacterial killing and host immunomodulation.

Experimental_Workflow_Systemic_Infection cluster_optional Optional Analyses start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum infect_mice Infect Mice (IP) with Pathogen prep_inoculum->infect_mice group_assignment Assign to Groups (PG-1 vs. Vehicle) infect_mice->group_assignment treatment Administer Treatment (PG-1 or Vehicle) group_assignment->treatment monitoring Monitor Survival & Clinical Signs treatment->monitoring endpoint Endpoint Reached monitoring->endpoint euthanize Euthanize Subset of Mice monitoring->euthanize analysis Data Analysis (Survival Curves, etc.) endpoint->analysis end End analysis->end collect_samples Collect Blood/Organs euthanize->collect_samples bacterial_load Determine Bacterial Load (CFU) collect_samples->bacterial_load cytokine_analysis Cytokine/Inflammatory Marker Analysis collect_samples->cytokine_analysis bacterial_load->analysis cytokine_analysis->analysis

Caption: Workflow for a murine systemic infection model to test PG-1 efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Protegrin-1 (PG-1) Hemolytic Activity Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate the hemolytic activity of the antimicrobial peptide Protegrin-1 (PG-1).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge with the therapeutic use of this compound?

This compound (PG-1) is a potent, broad-spectrum antimicrobial peptide. However, its clinical development is significantly hindered by its high hemolytic activity and general cytotoxicity towards mammalian cells, which can lead to adverse side effects when administered systemically.[1][2][3][4]

Q2: What are the main strategies to reduce the hemolytic activity of PG-1?

The primary strategies focus on modifying the peptide's structure to decrease its interaction with mammalian cell membranes while preserving its antimicrobial efficacy. These strategies include:

  • Amino Acid Substitution: Altering the charge and hydrophobicity of PG-1 by replacing specific amino acid residues.[1][2]

  • Structural Modifications: Introducing changes to the peptide's backbone, such as removing or altering disulfide bonds.

  • Truncation: Creating shorter versions of the peptide.[5]

  • Formulation Approaches: Encapsulating PG-1 in delivery systems like liposomes to shield it from red blood cells.

Q3: How does amino acid substitution reduce PG-1's hemolytic activity?

Amino acid substitutions can disrupt the peptide's ability to oligomerize and form pores in the cholesterol-rich membranes of mammalian erythrocytes. For instance, substituting a hydrophobic residue with a charged one, such as the V16R mutation, has been shown to significantly decrease hemolytic activity.[1][2] This is because the introduction of a charged residue in the C-terminal β-strand can interfere with the peptide's self-association within the cell membrane.[1][2][3]

Q4: Does reducing the hemolytic activity of PG-1 also reduce its antimicrobial activity?

This is a critical consideration. While some modifications can lead to a decrease in both activities, it is possible to uncouple the two. The goal is to enhance the peptide's selectivity for microbial membranes over mammalian cell membranes. A successful strategy will significantly reduce hemolytic activity while maintaining potent antimicrobial effects, thereby increasing the therapeutic index.[1][2] For example, the [V16R] analog of PG-1 showed a ≥30-fold improvement in its therapeutic index.[1][2]

Troubleshooting Guide

Problem: My novel PG-1 analog shows reduced hemolytic activity but also a significant loss of antimicrobial potency.

  • Possible Cause: The modification may have overly reduced the peptide's hydrophobicity or disrupted the amphipathic structure essential for interacting with bacterial membranes.

  • Troubleshooting Steps:

    • Re-evaluate the substitution: Consider more conservative substitutions that subtly alter hydrophobicity.

    • Focus on charge modulation: Increasing the net positive charge can sometimes enhance antimicrobial activity.

    • Combine strategies: A combination of a less drastic hydrophobic modification with an increase in charge might restore antimicrobial potency.

Problem: My hemolysis assay results are inconsistent.

  • Possible Cause: Variability in experimental conditions can significantly impact results.

  • Troubleshooting Steps:

    • Standardize red blood cell (RBC) source and preparation: Use fresh RBCs and a consistent washing and suspension protocol.

    • Control for peptide concentration: Ensure accurate quantification of your peptide stock solution.

    • Maintain consistent incubation conditions: Use a calibrated incubator and a fixed incubation time.

    • Include proper controls: Always run a positive control (e.g., Triton X-100) to induce 100% hemolysis and a negative control (buffer) for baseline measurements.

Quantitative Data Summary

The following table summarizes the antimicrobial and hemolytic activities of selected PG-1 analogs. This data allows for a direct comparison of the effects of different modifications.

Peptide/AnalogModification(s)Target Organism(s)MIC (µM)Hemolysis (%) at specified concentrationHC50 (µM)Reference(s)
PG-1 Wild-typeE. coli, S. aureus, P. aeruginosa, K. pneumoniae, A. baumannii0.125 - 817.40 ± 7.54 at 1.6 µM; 61.53 ± 3.66 at 12.5 µM~2.9[3][5][6]
[V16R] PG-1 Valine to Arginine at position 16E. coli, S. aureus, P. aeruginosa, K. pneumoniae0.5 - 4Significantly reduced compared to PG-1>100[1][2]
PG-B7 Hybrid with a fragment of caprine bactenecin ChBac7.5P. aeruginosa, K. pneumoniae, A. baumannii, E. coli, S. aureus0.125 - 43.83 ± 1.14 at 1.6 µM; 50.38 ± 5.71 at 12.5 µMNot Reported[5]
PG-1 (5-16) Truncated version of PG-1P. aeruginosa, K. pneumoniae, A. baumannii, E. coli, S. aureus0.5 - 80.02 ± 0.29 at 1.6 µM; 5.3 ± 0.6 at 12.5 µMNot Reported[5]
Iseganan (IB-367) Synthetic analogGram-positive and Gram-negative bacteriaNot specifiedToxic to normal mammalian cellsNot Reported[1][6]
PLP-3 Bicyclic antiparallel β-sheet conformationGram-negative bacteriaNot specifiedReduced hemolytic riskNot Reported[6]
CDP-1 Cysteine-deletedE. coli, P. aeruginosa, K. pneumoniae, S. enterica4 - 8Less than 5% at 128 µMNot Reported[6]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism. A lower MIC indicates greater antimicrobial potency. HC50 (Hemolytic Concentration 50%) is the concentration of a peptide that causes 50% lysis of red blood cells. A higher HC50 value indicates lower hemolytic activity.

Experimental Protocols

Hemolytic Activity Assay

This protocol outlines the steps to determine the hemolytic activity of PG-1 and its analogs.

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh human or animal blood in a tube containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood at 1,000 x g for 10 minutes at 4°C.

    • Aspirate and discard the supernatant (plasma and buffy coat).

    • Wash the RBC pellet three times with 5 volumes of cold, sterile phosphate-buffered saline (PBS, pH 7.4), with centrifugation at 1,000 x g for 10 minutes at 4°C after each wash.

    • After the final wash, resuspend the RBC pellet in PBS to a final concentration of 4% (v/v).

  • Assay Procedure:

    • Prepare serial dilutions of the test peptides in PBS in a 96-well microtiter plate.

    • Add 100 µL of the 4% RBC suspension to each well containing 100 µL of the peptide dilutions.

    • Controls:

      • Negative Control (0% hemolysis): 100 µL of RBC suspension + 100 µL of PBS.

      • Positive Control (100% hemolysis): 100 µL of RBC suspension + 100 µL of 1% Triton X-100.

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs.

    • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Measurement and Calculation:

    • Measure the absorbance of the supernatant at 540 nm using a microplate reader.

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of PG-1 and its analogs.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of cation-adjusted Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Procedure:

    • Prepare two-fold serial dilutions of the test peptides in a 96-well polypropylene microtiter plate. The final volume in each well should be 50 µL.

    • Add 50 µL of the diluted bacterial inoculum to each well.

    • Controls:

      • Growth Control: 50 µL of bacterial inoculum + 50 µL of sterile MHB (no peptide).

      • Sterility Control: 100 µL of sterile MHB (no bacteria, no peptide).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Visualizations

Experimental_Workflow_for_PG1_Analog_Evaluation cluster_design Peptide Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Selection start Identify Target Region for Modification in PG-1 design Design Analogs (e.g., Amino Acid Substitution) start->design synthesis Synthesize and Purify Peptide Analogs design->synthesis hemolysis Hemolytic Activity Assay synthesis->hemolysis antimicrobial Antimicrobial Susceptibility Testing (MIC) synthesis->antimicrobial evaluation Determine HC50 and MIC values hemolysis->evaluation antimicrobial->evaluation calculate_ti Calculate Therapeutic Index (HC50/MIC) evaluation->calculate_ti select Select Lead Candidates with High TI calculate_ti->select select->design Iterative Refinement

Caption: Workflow for designing and evaluating this compound analogs with reduced hemolytic activity.

Hemolysis_Mechanism_Hypothesis cluster_pg1 Wild-Type PG-1 cluster_analog PG-1 Analog (e.g., V16R) pg1_monomer PG-1 Monomers pg1_oligomer Oligomerization in Membrane pg1_monomer->pg1_oligomer analog_monomer Analog Monomers pg1_pore Pore Formation pg1_oligomer->pg1_pore pg1_hemolysis Hemolysis pg1_pore->pg1_hemolysis analog_no_oligomer Inhibited Oligomerization analog_monomer->analog_no_oligomer analog_no_pore No Pore Formation analog_no_oligomer->analog_no_pore analog_reduced_hemolysis Reduced Hemolysis analog_no_pore->analog_reduced_hemolysis

Caption: Hypothesized mechanism for reduced hemolysis in PG-1 analogs with impaired oligomerization.

References

Designing Protegrin-1 analogs with improved selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the design of Protegrin-1 (PG-1) analogs with improved selectivity.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and evaluation of this compound analogs.

Issue 1: Peptide Synthesis and Purification

Problem: Low yield or incomplete synthesis of this compound analogs during solid-phase peptide synthesis (SPPS).

Possible Causes and Solutions:

Cause Solution
Peptide Aggregation Peptides with hydrophobic residues are prone to aggregation on the resin, leading to incomplete reactions. To mitigate this, consider using microwave-assisted synthesis, reducing the peptide concentration, or incorporating solubilizing agents.[1]
Difficult Residues Cysteine and proline residues can complicate synthesis. For cysteine-rich peptides like this compound, epimerization can be a side reaction.[2] Using specific protecting groups like tetrahydropyran (Thp) and 4-methoxytrityl (Mmt) for cysteine can minimize this.[2]
Incomplete Deblocking Arginine residues can sometimes have incomplete deblocking of their protecting groups. Using the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) side chain blocker is a good choice for efficient deprotection.[3]
Oxidation Issues The formation of the two disulfide bonds in this compound is crucial for its structure.[4] Air oxidation in water, sometimes in the presence of charcoal, can be used to facilitate correct disulfide bond formation after peptide purification.[4]

Problem: Difficulty in purifying the synthesized peptide.

Possible Causes and Solutions:

Cause Solution
Co-elution with Truncated Peptides Incomplete synthesis can result in peptides of similar length and properties to the desired product, making separation by HPLC difficult. Optimize coupling times and use high-quality reagents to maximize the yield of the full-length peptide.
Peptide Stickiness/Aggregation The purified peptide may be sticky or aggregate, especially if it is hydrophobic. This can be addressed by lyophilizing the peptide from a solution containing a small amount of an organic acid like acetic acid.
Issue 2: Recombinant Peptide Expression

Problem: Low or no expression of recombinant this compound analogs in E. coli.

Possible Causes and Solutions:

Cause Solution
Toxicity to Host Cells Antimicrobial peptides are often toxic to the bacterial expression host, leading to cell death before significant protein production.[5][6] To overcome this, use a fusion partner that masks the peptide's toxicity, such as thioredoxin or baculoviral polyhedrin.[7][8] Expressing the peptide as an insoluble inclusion body can also sequester it from the host cell cytoplasm.[6]
Low Basal Expression Control "Leaky" promoters can lead to premature expression of the toxic peptide.[9] Use tightly regulated promoter systems like the araBAD promoter or E. coli strains such as BL21(DE3)pLysS, which produces T7 lysozyme to inhibit basal T7 RNA polymerase activity.[9]
Codon Usage The codon usage of the synthetic gene may not be optimal for E. coli. Synthesize the gene with codons optimized for high expression in the chosen bacterial strain.
Issue 3: In Vitro Assays

Problem: Inconsistent Minimum Inhibitory Concentration (MIC) results.

Possible Causes and Solutions:

Cause Solution
Inoculum Density Variation The starting concentration of bacteria can significantly affect the MIC value. Ensure the inoculum is standardized correctly using a McFarland standard or by measuring the optical density.[10]
Peptide Adsorption to Plastics Cationic peptides like this compound can bind to polystyrene microtiter plates, reducing the effective concentration. Use polypropylene plates to minimize adsorption.[11] Adding 0.01% acetic acid and 0.2% bovine serum albumin (BSA) to the peptide diluent can also help.[12]
Incomplete Peptide Solubilization The peptide may not be fully dissolved, leading to uneven concentrations in the assay wells. Ensure the peptide is completely dissolved in the appropriate solvent before making serial dilutions.[10]
Heterogeneous Bacterial Population The bacterial culture may contain a subpopulation of resistant cells. Re-streak the culture from a single colony to ensure a homogeneous population before starting the assay.

Problem: High background hemolysis in the hemolytic assay.

Possible Causes and Solutions:

Cause Solution
Fragile Red Blood Cells (RBCs) Improper handling, storage, or age of RBCs can make them more susceptible to lysis.[13] Use fresh RBCs whenever possible and handle them gently, avoiding vigorous vortexing or pipetting.[13]
Contaminated Reagents or Glassware Contaminants can cause RBC lysis. Use fresh, sterile reagents and ensure all glassware is meticulously clean.[13]
Incorrect Buffer Osmolarity The buffer used to suspend the RBCs must be isotonic (e.g., phosphate-buffered saline, PBS) to prevent osmotic lysis.
Mechanical Stress Vigorous mixing or centrifugation at high speeds can damage RBCs. Mix gently and use the recommended centrifugation speed and time.[14]

Frequently Asked Questions (FAQs)

Analog Design and Structure-Activity Relationship (SAR)
  • Q1: What is the primary strategy for improving the selectivity of this compound analogs? A1: The main goal is to decrease toxicity to mammalian cells while maintaining high antimicrobial activity. This is typically achieved by modulating the peptide's overall charge and hydrophobicity through amino acid substitutions.[7][15] The aim is to find a balance that favors interaction with negatively charged bacterial membranes over the zwitterionic membranes of mammalian cells.[16]

  • Q2: Which amino acid substitutions are most effective for reducing hemolytic activity? A2: Replacing hydrophobic residues with charged or polar residues can reduce hemolytic activity. A notable example is the substitution of Valine at position 16 with Arginine (V16R).[7][15] This substitution was shown to significantly reduce hemolytic activity without a major loss of antimicrobial potency, resulting in a greatly improved therapeutic index.[7]

  • Q3: What is the role of the two disulfide bonds in this compound's activity? A3: The two disulfide bonds (Cys6-Cys15 and Cys8-Cys13) are crucial for stabilizing the β-hairpin structure of this compound.[4] This rigid structure is important for its potent antimicrobial activity, especially in physiological salt concentrations.[17] While some linear analogs (lacking disulfide bonds) have shown antimicrobial activity, they often have reduced potency compared to the cyclized form.[18][19][20]

  • Q4: How does changing the net positive charge of the peptide affect its activity and selectivity? A4: The positive charge of this compound is critical for its initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS).[21] Increasing the positive charge can enhance antimicrobial activity, but an excessively high charge can also lead to increased toxicity towards mammalian cells. Therefore, optimizing the net charge is a key aspect of analog design.

Experimental Procedures
  • Q5: What are the key controls to include in a hemolytic assay? A5: A robust hemolytic assay should include a negative control (0% hemolysis), typically red blood cells in PBS, and a positive control (100% hemolysis), which is usually red blood cells treated with a detergent like Triton X-100.[22]

  • Q6: How can I overcome the toxicity of this compound analogs during recombinant expression? A6: Several strategies can be employed. One common method is to express the peptide as a fusion protein with a partner that either neutralizes its charge or directs it to form insoluble inclusion bodies, thus protecting the host cell.[6][8] Another approach is to use an expression system with very tight control over basal expression to prevent premature production of the toxic peptide.[9]

Data on this compound and Selected Analogs

The following tables summarize the in vitro activity of this compound and some of its analogs.

Table 1: Antimicrobial Activity of this compound and Analogs

PeptideMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureusMIC (µg/mL) against P. aeruginosa
This compound (PG-1)2 - 428
IB-367 (Iseganan)4416
[V16R] PG-14416
CDP-14N/A8
Data compiled from multiple sources.[23][24] MIC values can vary between studies depending on the specific strains and methods used.

Table 2: Hemolytic and Cytotoxic Activity of this compound and Analogs

PeptideHC₅₀ (µM) (Human RBCs)IC₅₀ (µM) (HaCaT cells)Therapeutic Index (TI = HC₅₀/MIC)
This compound (PG-1)~5~4.5~1.8
IB-367 (Iseganan)~20~18~7.1
[V16R] PG-1>128>128>60.2
Data adapted from a study by Shamova et al. (2023).[7] The therapeutic index was calculated based on the MIC against E. coli.

Experimental Protocols

Protocol 1: Hemolytic Activity Assay
  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh human red blood cells.

    • Wash the RBCs three times with sterile, cold phosphate-buffered saline (PBS), pH 7.4, by centrifugation at 1,000 x g for 5 minutes at 4°C.[22]

    • After the final wash, resuspend the RBC pellet in PBS to make a 2% (v/v) RBC suspension.[25]

  • Assay Procedure:

    • Prepare serial dilutions of the this compound analogs in PBS in a 96-well polypropylene V-bottom plate.

    • Add an equal volume of the 2% RBC suspension to each well.[25]

    • Include controls:

      • Negative Control (0% hemolysis): RBCs with PBS only.[22]

      • Positive Control (100% hemolysis): RBCs with 1% Triton X-100.[22]

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate at 1,000 x g for 10 minutes to pellet the intact RBCs.

    • Carefully transfer the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absneg_ctrl) / (Abspos_ctrl - Absneg_ctrl)] x 100[22]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB).

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Procedure:

    • Prepare two-fold serial dilutions of the peptides in a 96-well polypropylene plate. A common starting concentration is 64 µg/mL.

    • Add the standardized bacterial inoculum to each well.

    • Include controls:

      • Positive Control: Bacteria with no peptide.

      • Negative Control: Broth only (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.

Visualizations

Experimental_Workflow_for_Protegrin_Analog_Design cluster_design 1. Analog Design cluster_synthesis 2. Synthesis & Purification cluster_testing 3. In Vitro Evaluation cluster_analysis 4. Data Analysis start This compound Sequence design In Silico Analysis (Charge, Hydrophobicity) start->design select_residues Select Residues for Substitution (e.g., V16) design->select_residues synthesis Peptide Synthesis (SPPS or Recombinant) select_residues->synthesis purification Purification (RP-HPLC) synthesis->purification characterization Characterization (Mass Spectrometry) purification->characterization mic_assay Antimicrobial Assay (MIC) characterization->mic_assay hemolysis_assay Hemolytic Assay characterization->hemolysis_assay cytotoxicity_assay Cytotoxicity Assay characterization->cytotoxicity_assay calculate_ti Calculate Therapeutic Index (TI) mic_assay->calculate_ti hemolysis_assay->calculate_ti cytotoxicity_assay->calculate_ti sar_analysis Structure-Activity Relationship (SAR) Analysis calculate_ti->sar_analysis sar_analysis->select_residues Iterative Refinement Protegrin_Mechanism_of_Action cluster_membrane Bacterial Membrane cluster_pore Pore Formation cluster_death Cell Death membrane Negatively Charged Bacterial Membrane dimerization Dimerization membrane->dimerization Insertion & Dimerization pg1_monomer This compound Monomer pg1_monomer->membrane Electrostatic Attraction oligomerization Oligomerization (Octameric β-barrel) dimerization->oligomerization pore Transmembrane Pore oligomerization->pore leakage Ion & Metabolite Leakage pore->leakage death Bacterial Cell Death leakage->death Protegrin_Signaling_Pathway cluster_apoptosis Apoptosis Regulation in Ovarian Granulosa Cells cluster_inflammation Anti-inflammatory Response in Macrophages pg1_apoptosis This compound perk PERK pg1_apoptosis->perk Inhibits H₂O₂-induced stress apoptosis Apoptosis eif2a eIF2α perk->eif2a chop CHOP eif2a->chop chop->apoptosis lps LPS raw_macrophage RAW Macrophage lps->raw_macrophage pg1_inflammation This compound pg1_inflammation->raw_macrophage no_production NO Production pg1_inflammation->no_production Inhibits raw_macrophage->no_production

References

Modifying Protegrin-1 hydrophobicity to decrease toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers modifying Protegrin-1 (PG-1) to decrease toxicity while maintaining antimicrobial efficacy. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in developing this compound as a therapeutic agent?

This compound (PG-1) is a potent, broad-spectrum antimicrobial peptide (AMP).[1][2][3] However, its clinical development is hindered by its high hemolytic activity and cytotoxicity towards mammalian cells.[1][2] The primary challenge lies in reducing this toxicity without compromising its powerful antimicrobial effects.

Q2: How does modifying the hydrophobicity of this compound affect its toxicity?

There is a strong correlation between the hydrophobicity of PG-1 and its toxicity. Increasing hydrophobicity often leads to greater disruption of mammalian cell membranes, resulting in higher hemolytic activity.[4] Conversely, a strategic reduction in hydrophobicity can decrease toxicity. However, this must be carefully balanced, as excessive reduction can also diminish antimicrobial activity.[4][5] The goal is to find an optimal hydrophobic-hydrophilic balance that maintains bacterial membrane selectivity.

Q3: What are some common amino acid substitution strategies to reduce the toxicity of this compound?

Common strategies involve substituting hydrophobic residues with less hydrophobic or charged amino acids. For instance, replacing valine or leucine with alanine can reduce hydrophobicity.[2] A particularly successful substitution has been the replacement of Valine at position 16 with Arginine (V16R). This single substitution has been shown to significantly decrease hemolytic activity while preserving potent antimicrobial activity.[1][2] Another approach is the substitution of Tyrosine at position 7 with Threonine (Y7T) to lower the hydrophobicity of the side chain.[1]

Q4: What is the mechanism of action for this compound and its analogs?

This compound and its analogs exert their antimicrobial effect primarily through a membranolytic mechanism.[1][2] The cationic peptide is electrostatically attracted to the negatively charged bacterial membrane.[6][7] Upon binding, the peptides insert into the lipid bilayer, aggregate into dimers and then form larger oligomeric pores or channels.[2][3][6][8] This disrupts the membrane integrity, leading to leakage of cellular contents and ultimately, cell death.[6][8]

Troubleshooting Guides

Problem: Low yield of synthesized this compound analog.

  • Possible Cause: Inefficient peptide synthesis or purification.

  • Troubleshooting Steps:

    • Optimize Solid-Phase Peptide Synthesis (SPPS): Ensure complete coupling and deprotection steps. The use of a thioredoxin fusion protein system for expression in E. coli has been shown to be an effective method for producing PG-1 analogs, increasing solubility and promoting correct disulfide bond formation.[1]

    • Purification Strategy: Utilize reverse-phase high-performance liquid chromatography (RP-HPLC) for purification. Optimize the gradient of the mobile phase to achieve better separation of the desired peptide from impurities.

    • Mass Spectrometry Verification: Confirm the molecular weight of the synthesized peptide at each major step to identify any potential issues with amino acid incorporation or side reactions.

Problem: Inconsistent results in the Minimum Inhibitory Concentration (MIC) assay.

  • Possible Cause: Variability in bacterial inoculum, peptide aggregation, or interaction with assay components.

  • Troubleshooting Steps:

    • Standardize Inoculum: Ensure the bacterial inoculum is at the correct concentration (typically ~5 x 10^5 CFU/mL) for each experiment. Use a spectrophotometer to measure the optical density and confirm with plate counts.

    • Peptide Solubility: Ensure the peptide is fully dissolved before making serial dilutions. Some hydrophobic analogs may require a small amount of a co-solvent like DMSO, but be sure to include a solvent control in your assay.

    • Use Low-Binding Plates: Cationic peptides like this compound can adhere to standard polystyrene microtiter plates. Use polypropylene or other low-binding plates to minimize this effect.

Problem: High hemolytic activity observed even with modified analogs.

  • Possible Cause: The modification did not sufficiently reduce hydrophobicity, or the analog retains a high affinity for eukaryotic membranes.

  • Troubleshooting Steps:

    • Re-evaluate Amino Acid Substitutions: Consider more significant changes to reduce hydrophobicity, such as double amino acid substitutions or replacing bulky hydrophobic residues with smaller, less hydrophobic ones. The [V16R] substitution is a good starting point due to its proven success in reducing hemolysis.[1][2]

    • Assess Amphipathicity: Besides overall hydrophobicity, the spatial arrangement of hydrophobic and hydrophilic residues (amphipathicity) is crucial.[5][9] Use helical wheel or beta-sheet projections to analyze the amphipathic character of your analog and guide further design modifications.

    • Control for Peptide Concentration: Ensure accurate determination of the peptide concentration used in the hemolysis assay. Inaccurate concentrations can lead to misleading results.

Quantitative Data Summary

The following tables summarize the antimicrobial and hemolytic activities of wild-type this compound and some of its modified analogs.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Analogs

PeptideE. coli (µg/mL)P. aeruginosa (µg/mL)S. aureus (µg/mL)K. pneumoniae (µg/mL)
This compound (WT) 0.5 - 21 - 80.51
[V16R] PG-1 0.510.51
[L5A] PG-1 0.510.250.5
[V14A] PG-1 0.510.250.5
[V16A] PG-1 0.510.250.5
Iseganan (IB-367) 120.51

Data compiled from multiple sources, ranges may vary based on specific strains and assay conditions.[2][10]

Table 2: Hemolytic Activity of this compound and Analogs

PeptideHemolytic Activity (% hemolysis at a given concentration)HC₅₀ (µg/mL)
This compound (WT) High (~65% at 300 µg/mL)~50
[V16R] PG-1 Significantly Reduced>200
[L5A] PG-1 Reduced>200
[V14A] PG-1 Reduced>200
[V16A] PG-1 Reduced>200
Iseganan (IB-367) High~60

HC₅₀ is the concentration of peptide that causes 50% hemolysis. Higher values indicate lower hemolytic activity.[2][9]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

This protocol outlines the general steps for synthesizing this compound analogs using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amidation). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using an activating agent (e.g., HBTU/HOBt or HATU) and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of 20% piperidine in DMF.

  • Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid in the desired sequence.

  • Disulfide Bond Formation: For this compound, which contains two disulfide bonds, selective deprotection of cysteine-protecting groups (e.g., Acm and Trt) and subsequent oxidation are required to form the correct disulfide bridges.

  • Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of this compound analogs.

  • Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform a two-fold serial dilution of the peptide in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: Inoculate the wells containing the serially diluted peptide with the bacterial suspension. Include a positive control (bacteria with no peptide) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.

Protocol 3: Hemolytic Activity Assay

This protocol details the procedure for assessing the hemolytic activity of this compound analogs against red blood cells (RBCs).

  • RBC Preparation: Obtain fresh red blood cells (e.g., human or sheep). Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspend them in PBS to a final concentration of 2-4% (v/v).

  • Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Incubation: Add the RBC suspension to the wells containing the peptide dilutions. Include a negative control (RBCs in PBS) for 0% hemolysis and a positive control (RBCs in 1% Triton X-100) for 100% hemolysis. Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Measurement: Centrifuge the plate to pellet the intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Visualizations

Experimental_Workflow cluster_design Peptide Design & Synthesis cluster_testing In Vitro Activity & Toxicity Testing cluster_analysis Data Analysis & Iteration start Identify Target Residues in PG-1 for Modification design Design Analogs with Amino Acid Substitutions start->design synthesis Solid-Phase Peptide Synthesis (SPPS) design->synthesis purification RP-HPLC Purification & Mass Spec Verification synthesis->purification mic_assay Minimum Inhibitory Concentration (MIC) Assay purification->mic_assay hemolysis_assay Hemolytic Activity Assay purification->hemolysis_assay analysis Analyze MIC & Hemolysis Data mic_assay->analysis hemolysis_assay->analysis decision Improved Therapeutic Index? analysis->decision lead_optimization Lead Candidate Optimization decision->lead_optimization Yes redesign Redesign Analogs decision->redesign No redesign->design

Caption: Workflow for designing and testing this compound analogs.

Protegrin_Mechanism cluster_membrane Bacterial Membrane Outer Membrane Outer Membrane (Gram-negative) Inner Membrane Inner (Cytoplasmic) Membrane Outer Membrane->Inner Membrane Translocation Insertion Membrane Insertion & Dimerization Inner Membrane->Insertion PG1 Cationic this compound PG1->Outer Membrane Binding Attraction Electrostatic Attraction Pore Oligomerization & Pore Formation Insertion->Pore Lysis Membrane Disruption & Cell Lysis Pore->Lysis

References

Protegrin-1 peptidomimetics with enhanced therapeutic index

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Protegrin-1 (PG-1) peptidomimetics.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis, purification, and evaluation of this compound peptidomimetics.

Peptide Synthesis and Purity

Q1: My solid-phase peptide synthesis (SPPS) resulted in a very low yield. What are the common causes and how can I troubleshoot this?

A1: Low yield in SPPS is a frequent issue that can stem from several factors. A systematic approach is needed to diagnose the problem.[1]

  • Incomplete Reactions: Inefficient amino acid coupling or incomplete removal of the Fmoc protecting group can lead to truncated sequences.[1]

    • Troubleshooting: Use a colorimetric test like the Kaiser (ninhydrin) test to check for free primary amines after each coupling step.[1] If the test is positive (indicating incomplete coupling), repeat the coupling step before proceeding. Consider extending reaction times or using stronger coupling reagents for known "difficult" couplings.[1][2]

  • Peptide Aggregation: Hydrophobic residues in the peptide sequence can cause the growing chain to aggregate on the resin, hindering subsequent reactions.[2][3]

    • Troubleshooting: Switch from DMF to a more solvating solvent like N-Methyl-2-pyrrolidone (NMP).[4] Incorporating chaotropic salts (e.g., LiCl) or using microwave-assisted synthesis can also help disrupt aggregation.[3][4]

  • Suboptimal Cleavage: The final step of cleaving the peptide from the resin might be inefficient.

    • Troubleshooting: Ensure your cleavage cocktail is appropriate for the resin and protecting groups used.[4] Perform a small-scale test cleavage and analyze the product by mass spectrometry to confirm the synthesis was successful on the resin.[1] You may need to extend the cleavage time for sequences with multiple bulky protecting groups.[4]

Q2: My HPLC analysis of the crude peptide shows multiple peaks and poor purity. What are the likely impurities?

A2: Poor purity is often due to the formation of deletion sequences (from incomplete coupling) or side reactions.[4]

  • Deletion Sequences: These are peptides missing one or more amino acids. They arise from failed coupling reactions.[4]

  • Side-Reaction Products: Certain amino acids are prone to side reactions. For instance, sequences containing Aspartic acid can lead to aspartimide formation, resulting in a mixture of products that are difficult to separate.[4][5]

  • Troubleshooting: Optimize coupling conditions by using high-quality reagents and potentially double-coupling difficult residues.[3] Ensure that any unreacted amino groups are "capped" after coupling to prevent them from reacting in later steps.[5] Careful selection of protecting groups can minimize side reactions.

Biological Activity and Selectivity

Q3: My this compound peptidomimetic shows lower-than-expected antimicrobial activity. What could be the issue?

A3: The antimicrobial activity of this compound and its analogs is highly dependent on its structure and physicochemical properties.[6]

  • Structural Integrity: The β-hairpin structure, stabilized by disulfide bridges, is critical for activity.[6][7] Improper folding or reduced structural stability can drastically lower potency. The cationic nature and amphipathicity of the peptide are also essential for interacting with bacterial membranes.[6]

  • Experimental Conditions: The results of antimicrobial susceptibility testing (AST) can be influenced by factors like the bacterial growth phase, inoculum size, and medium composition.[8][9]

  • Troubleshooting:

    • Confirm the peptide's primary structure and purity via mass spectrometry and HPLC.

    • For peptides with disulfide bonds, ensure correct disulfide bridge formation.

    • Standardize your AST protocol. Use fresh bacterial cultures in the logarithmic growth phase and verify the final concentration of your peptide stock solution.

Q4: My peptidomimetic is highly potent against bacteria but also shows high hemolytic activity. How can I improve its therapeutic index?

A4: High hemolytic activity is a major obstacle for the systemic application of antimicrobial peptides (AMPs).[10] The goal is to decouple antimicrobial potency from cytotoxicity.

  • Increase Cationicity and Introduce Proline: Simultaneously increasing the net positive charge can enhance antimicrobial activity, while introducing proline residues can reduce cytotoxicity by altering the peptide's structure.[10][11]

  • Modify Hydrophobicity: Reducing hydrophobicity, particularly at certain positions, can decrease interactions with neutral mammalian cell membranes (like erythrocytes) while maintaining interactions with anionic bacterial membranes.[12]

  • Stabilize the β-hairpin: Using a D-Pro-L-Pro template to stabilize the β-hairpin structure has been shown to produce compounds with potent antimicrobial activity but reduced hemolytic activity.[7]

  • Use D-Amino Acids: Strategically substituting L-amino acids with their D-enantiomers can result in peptides with lower host toxicity and enhanced stability against proteases.[13][14]

Q5: My minimum inhibitory concentration (MIC) results are inconsistent across experiments. How can I improve reproducibility?

A5: Reproducibility in MIC assays is crucial. Inconsistency can arise from several sources.

  • Inoculum Preparation: The density of the bacterial suspension must be standardized. Variations can lead to significant changes in MIC values.

  • Peptide Dilution: Inaccurate serial dilutions can lead to erroneous results.

  • Reader Interpretation: Visual determination of growth inhibition can be subjective.

  • Troubleshooting:

    • Always standardize the bacterial inoculum to a 0.5 McFarland standard.

    • Use calibrated pipettes and perform serial dilutions carefully.

    • Include a positive control (bacteria with no peptide) and a negative control (broth only).

    • If available, use a microplate reader to measure absorbance at 600 nm for an objective measure of growth.

Data Presentation

The therapeutic index (TI) is a critical parameter for evaluating the potential of a peptidomimetic. It is typically calculated as the ratio of the concentration that is toxic to host cells (e.g., HC₅₀, the concentration causing 50% hemolysis) to the concentration that is effective against microbes (e.g., MIC).

Table 1: Comparison of Antimicrobial Activity, Hemolytic Activity, and Therapeutic Index for this compound and Representative Peptidomimetics.

Peptide/AnalogTarget OrganismMIC (µg/mL)[15]HC₅₀ (µg/mL)Therapeutic Index (HC₅₀/MIC)Key Modification StrategyReference
This compound (PG-1) S. aureus0.12 - 2LowLowNative Peptide[15]
P. aeruginosa0.12 - 2[15]
Cyclic Mimetic E. coli~2-4>100Highβ-hairpin stabilization (D-Pro-Pro)[7][16]
S. aureus~1-2[16]
WLBU2 (eCAP) P. aeruginosa~4~140<35Engineered Cationic AMP[14]
D8 (d-enantiomer of WLBU2) P. aeruginosa~4>560>140D-amino acid substitution[14]
F5W-magainin 2 Analog E. coli1.6>200>125Increased cationicity & Proline addition[10][11]

Note: Data is compiled from multiple sources for illustrative purposes. Exact values can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a peptide, which is the lowest concentration that completely inhibits the visible growth of a microorganism.

Materials:

  • 96-well, sterile, flat-bottom microtiter plates

  • Peptide stock solution (e.g., in sterile water or 0.01% acetic acid)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader (600 nm)

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate, select a single colony of the test bacterium. b. Inoculate it into 5 mL of MHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase. c. Dilute the bacterial suspension with MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Further dilute this suspension 1:150 in fresh MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Peptide Dilution: a. Prepare serial two-fold dilutions of the peptide stock solution in MHB directly in the 96-well plate. b. Add 50 µL of MHB to wells 2 through 11 in a given row. c. Add 100 µL of the highest concentration of the peptide solution to well 1. d. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution across to well 10. Discard the final 50 µL from well 10. Well 11 will serve as the positive control.

  • Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum (from step 1d) to wells 1 through 11. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL. b. Well 11 contains bacteria with no peptide (Positive Control for growth). c. Add 100 µL of sterile MHB to well 12 (Negative Control for sterility). d. Seal the plate and incubate at 37°C for 18-24 hours.

  • Result Determination: a. The MIC is the lowest peptide concentration at which no visible growth is observed. This can be determined by eye or by measuring the optical density (OD) at 600 nm with a microplate reader.

Protocol 2: Hemolysis Assay

This protocol measures the ability of a peptide to lyse human red blood cells (RBCs), providing a primary screen for cytotoxicity.[17]

Materials:

  • Fresh human red blood cells (RBCs) in an anticoagulant solution

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Peptide stock solution

  • 1% Triton X-100 in PBS (Positive Control, 100% hemolysis)

  • Sterile 96-well, V-bottom microtiter plate

  • Centrifuge

Procedure:

  • RBC Preparation: a. Transfer a small volume of whole blood into a centrifuge tube. b. Wash the RBCs by adding 10 volumes of cold PBS, gently mixing, and centrifuging at 1,000 x g for 10 minutes at 4°C. c. Carefully aspirate and discard the supernatant. Repeat the washing step three times or until the supernatant is clear.[18] d. After the final wash, resuspend the RBC pellet in PBS to create a 2% (v/v) RBC suspension.

  • Assay Setup: a. Prepare serial dilutions of your peptide in PBS in a separate 96-well plate or tubes. b. In the V-bottom assay plate, add 75 µL of the peptide dilutions to the sample wells. c. To the negative control wells, add 75 µL of PBS (0% hemolysis). d. To the positive control wells, add 75 µL of 1% Triton X-100.[19]

  • Incubation: a. Gently resuspend the 2% RBC suspension and add 75 µL to all wells (sample and controls). b. Incubate the plate at 37°C for 1 hour, with gentle agitation.

  • Measurement: a. After incubation, centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs. b. Carefully transfer 100 µL of the supernatant from each well to a new, flat-bottom 96-well plate. c. Measure the absorbance of the supernatant at 450 nm (or 540 nm) to quantify hemoglobin release.

  • Calculation: a. Calculate the percentage of hemolysis for each peptide concentration using the following formula:[19] % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to this compound peptidomimetics.

Protegrin_Mechanism cluster_0 Bacterial Membrane (Anionic) Membrane PG1 This compound Peptidomimetic (Cationic, Amphipathic) Binding Electrostatic Binding to Anionic Lipids (LPS) PG1->Binding Step 1 Insertion Hydrophobic Insertion into Membrane Core Binding->Insertion Step 2 Dimerization Peptide Dimerization Insertion->Dimerization Step 3 Oligomerization Oligomerization of Dimers Dimerization->Oligomerization Step 4 Pore Transmembrane Pore Formation Oligomerization->Pore Step 5 Death Ion Leakage & Cell Death Pore->Death Step 6

Caption: Mechanism of action for this compound pore formation in bacterial membranes.[6][20][21]

Experimental_Workflow Start Design Peptidomimetic (e.g., modify charge, hydrophobicity) Synthesis Solid-Phase Peptide Synthesis (SPPS) Start->Synthesis Purification Cleavage & HPLC Purification Synthesis->Purification Characterization Mass Spectrometry & Purity Check Purification->Characterization Antimicrobial Antimicrobial Susceptibility Testing (MIC) Characterization->Antimicrobial Toxicity Hemolysis Assay (HC50) Characterization->Toxicity CalculateTI Calculate Therapeutic Index (TI) Antimicrobial->CalculateTI Toxicity->CalculateTI Decision High TI? CalculateTI->Decision Lead Lead Candidate for In Vivo Studies Decision->Lead Yes Redesign Redesign & Optimize Sequence Decision->Redesign No Redesign->Start

Caption: General experimental workflow for developing and evaluating PG-1 peptidomimetics.

Troubleshooting_Logic Start Problem: High Hemolytic Activity (Low Therapeutic Index) CheckPurity Confirm Peptide Purity (>95%) via HPLC/MS Start->CheckPurity Repurify Repurify Peptide CheckPurity->Repurify No AnalyzeSequence Analyze Peptide Sequence Properties CheckPurity->AnalyzeSequence Yes Repurify->Start HighHydro Is overall hydrophobicity too high? AnalyzeSequence->HighHydro ReduceHydro Redesign: Substitute hydrophobic residues with less hydrophobic or charged ones HighHydro->ReduceHydro Yes LowCation Is cationicity too low? HighHydro->LowCation No End Synthesize and Re-evaluate New Analog ReduceHydro->End IncreaseCation Redesign: Substitute neutral residues with Arg or Lys LowCation->IncreaseCation Yes Other Consider other strategies: - Introduce Proline - Use D-amino acids LowCation->Other No IncreaseCation->End Other->End

Caption: Troubleshooting workflow for addressing high hemolytic activity in a peptidomimetic.

References

Protegrin-1 Stability in the Presence of Proteases: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of Protegrin-1 (PG-1) in the presence of proteases.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound against common proteases?

This compound (PG-1) is known for its high intrinsic stability against many common proteases. This stability is largely attributed to its compact, rigid β-hairpin structure, which is stabilized by two intramolecular disulfide bonds (Cys6-Cys15 and Cys8-Cys13)[1]. This rigid conformation makes it difficult for proteases to access and cleave the peptide backbone. However, its stability is not absolute and can be influenced by the specific protease and experimental conditions.

Q2: What are the primary mechanisms of this compound degradation?

The primary mechanism of PG-1 degradation is enzymatic proteolysis by proteases. These enzymes can cleave the peptide bonds at specific amino acid residues. While PG-1 is generally resistant, certain bacterial or host proteases may be capable of degrading it[2]. Additionally, under certain in vitro conditions, chemical degradation pathways such as oxidation of methionine or tryptophan residues, deamidation of asparagine or glutamine, and hydrolysis at extreme pH can occur, though these are less common under physiological conditions.

Q3: Can this compound be degraded by host proteases?

Yes, this compound is naturally processed from its precursor, pro-protegrin, by the host protease neutrophil elastase. This indicates a specific interaction with this enzyme. While this is an activation step, prolonged exposure or different conditions could potentially lead to further degradation. The stability of PG-1 in biological fluids like serum or plasma, which contain a variety of proteases, is a critical factor for its therapeutic development.

Q4: How can I improve the proteolytic stability of my this compound analog?

Several strategies can be employed to enhance the stability of PG-1 analogs:

  • Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect against exopeptidases.

  • D-Amino Acid Substitution: Replacing L-amino acids at known or potential cleavage sites with their D-enantiomers can render the peptide bond unrecognizable to proteases[3].

  • Non-proteinogenic Amino Acids: Incorporating unnatural amino acids can also sterically hinder protease access.

  • Cyclization: While PG-1 is already constrained by disulfide bridges, further cyclization of the peptide backbone can increase rigidity and stability.

Q5: My this compound appears to be degrading in my experiment, but I don't expect it to. What could be the issue?

Unexpected degradation can arise from several factors. Refer to the troubleshooting guide below for potential causes and solutions, such as contamination of reagents with proteases, harsh pH or temperature conditions, or issues with the peptide itself (e.g., impurities from synthesis).

Troubleshooting Guides

Issue 1: Inconsistent or Rapid Degradation of this compound in a Stability Assay
Potential Cause Troubleshooting Step
Protease Contamination Use sterile, protease-free reagents and water. Handle samples in a clean environment.
Incorrect Buffer Conditions Ensure the pH and ionic strength of your assay buffer are optimal for PG-1 stability and consistent across experiments.
Repeated Freeze-Thaw Cycles Aliquot your stock solution of this compound to avoid multiple freeze-thaw cycles, which can lead to aggregation and degradation.
Peptide Quality Issues Verify the purity and identity of your this compound sample using HPLC and mass spectrometry. Impurities from synthesis can affect stability.
Microbial Contamination If working with non-sterile biological fluids, consider adding broad-spectrum protease inhibitors to a control sample to assess the contribution of microbial proteases.
Issue 2: Poor Reproducibility in Quantitative Stability Assays (HPLC/LC-MS)
Potential Cause Troubleshooting Step
Sample Preparation Variability Ensure consistent timing for quenching the enzymatic reaction and standardize the protein precipitation and extraction procedure.
Peptide Adsorption Peptides can adsorb to plasticware. Use low-binding tubes and pipette tips.
Column Performance Monitor the performance of your HPLC/LC-MS column. Peptide samples can be "sticky" and lead to carryover or peak tailing.
Detector Calibration Regularly calibrate your detector to ensure a linear response across the concentration range of your samples.

Quantitative Data Summary

While specific half-life data for this compound in the presence of a wide range of proteases is not extensively published, the following table summarizes its known characteristics and provides a framework for experimental investigation.

Protease/Condition Expected Stability of this compound Comments
Trypsin HighPG-1 contains multiple arginine residues, which are trypsin cleavage sites. However, the rigid structure is expected to provide significant protection.
Chymotrypsin HighThe rigid structure is expected to limit access to hydrophobic residues that are chymotrypsin cleavage sites.
Neutrophil Elastase Moderate to HighPG-1 is activated from its precursor by neutrophil elastase, indicating a specific interaction. This may make it more susceptible to degradation by this enzyme under certain conditions compared to other proteases.
Bacterial Proteases VariableSome bacteria can develop resistance to antimicrobial peptides through the secretion of proteases capable of degrading them[2]. Stability will be species and strain-dependent.
Human Serum/Plasma Moderate to HighThe complex mixture of proteases in serum presents a challenging environment. Terminal modifications are often explored to enhance stability in this context.

Experimental Protocols

Protocol 1: In Vitro Protease Stability Assay for this compound

This protocol outlines a general method for assessing the stability of this compound in the presence of a specific protease.

Materials:

  • This compound (lyophilized powder)

  • Protease of interest (e.g., trypsin, chymotrypsin, neutrophil elastase)

  • Protease-free water

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in water)

  • HPLC or LC-MS system with a suitable C18 column

Procedure:

  • Prepare a stock solution of this compound: Dissolve lyophilized PG-1 in protease-free water to a concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C.

  • Prepare a stock solution of the protease: Prepare a stock solution of the protease in the assay buffer at a concentration recommended by the manufacturer.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, this compound solution (final concentration, e.g., 100 µg/mL), and the protease solution (e.g., enzyme-to-substrate ratio of 1:100 by weight).

  • Time-Course Incubation: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the Reaction: Immediately add the aliquot to an equal volume of the quenching solution to stop the enzymatic reaction.

  • Sample Preparation for Analysis: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • Analysis: Analyze the samples by reverse-phase HPLC or LC-MS. Monitor the decrease in the peak area of the intact this compound over time.

  • Data Analysis: Plot the percentage of intact this compound remaining versus time. From this plot, the half-life (t½) of this compound in the presence of the specific protease can be determined.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_pg1 Prepare PG-1 Stock Solution setup Set up Reaction Mixture (PG-1 + Protease + Buffer) prep_pg1->setup prep_protease Prepare Protease Stock Solution prep_protease->setup incubate Incubate at 37°C setup->incubate sampling Withdraw Aliquots at Time Points incubate->sampling Time Course quench Quench with 10% TFA sampling->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge hplc_ms Analyze by HPLC/LC-MS centrifuge->hplc_ms data_analysis Calculate Half-Life hplc_ms->data_analysis

Caption: Workflow for the in vitro protease stability assay of this compound.

Logical Relationships

The stability of this compound is a key determinant of its potential therapeutic efficacy. The following diagram illustrates the relationship between its structural features, stability, and biological activity.

logical_relationship structure PG-1 Structure (β-hairpin, 2 disulfide bonds) stability High Proteolytic Stability structure->stability confers activity Antimicrobial Activity stability->activity maintains efficacy Therapeutic Efficacy activity->efficacy enables modifications Structural Modifications (e.g., D-amino acids, amidation) modifications->stability enhances

Caption: Relationship between this compound's structure, stability, and activity.

References

Investigating Protegrin-1 fibril formation under physiological conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating Protegrin-1 (PG-1) fibril formation under physiological conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PG-1) and why is its fibril formation significant?

A1: this compound (PG-1) is an 18-residue, cysteine-rich, cationic antimicrobial peptide (AMP) with a β-hairpin structure.[1][2] It exhibits broad-spectrum antimicrobial activity against various pathogens.[3][4] The ability of PG-1 to form amyloid-like fibrils is a significant area of research as it shares structural motifs with amyloidogenic peptides implicated in neurodegenerative diseases.[1][5] Understanding the mechanism of PG-1 fibril formation can provide insights into both its antimicrobial action and the fundamental processes of amyloidogenesis.

Q2: Under what physiological conditions does PG-1 form fibrils?

A2: PG-1 readily forms amyloid-like fibrils in aqueous solutions, such as phosphate-buffered saline (PBS), at room temperature.[1][6] Fibril formation is also observed on hydrophilic surfaces like mica.[1][5] However, fibril formation is notably absent on anionic lipid bilayers, where PG-1 tends to form small oligomers instead.[1][6]

Q3: What is the typical morphology and size of PG-1 fibrils?

A3: PG-1 fibrils are typically unbranched, with a width of approximately 10 nm and lengths ranging from 100 to 200 nm.[1] They can exhibit a helical or cross-β structure, similar to other amyloidogenic peptides.[1]

Q4: How does the fibril formation of PG-1 compare to that of other amyloid peptides like Amyloid-β (Aβ)?

A4: PG-1 forms fibrils with relatively rapid kinetics compared to Aβ peptides (specifically Aβ1-42), which may require several days of incubation to form mature fibrils.[1] While sharing morphological similarities, the kinetics of their formation under similar conditions are notably different.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the investigation of PG-1 fibril formation using various experimental techniques.

Thioflavin T (ThT) Assay

Issue 1: No or low ThT fluorescence signal.

Possible Cause Troubleshooting Step
PG-1 concentration is too low. Ensure PG-1 concentration is within the optimal range for fibril formation (e.g., 200-300 µg/mL in PBS).[1]
Presence of anionic lipids. PG-1 does not form fibrils in the presence of anionic lipid bilayers.[1][6] Ensure your buffer is free from such lipids unless studying inhibition.
Incorrect ThT concentration. Use a final ThT concentration of 10-25 µM. Prepare a fresh stock solution and filter it before use.
Suboptimal buffer conditions. Use a physiological pH buffer like PBS (pH 7.4).[7] Extreme pH values can affect fibril formation.
Instrument settings are incorrect. Set the fluorometer to an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.

Issue 2: High background fluorescence in ThT assay.

Possible Cause Troubleshooting Step
ThT self-aggregation. Prepare fresh ThT solutions and filter them through a 0.2 µm filter before use. Store stock solutions in the dark at 4°C.
Contaminants in the sample. Ensure the purity of the synthesized or purchased PG-1 peptide.
Autofluorescence of buffer components. Run a buffer-only control to determine the background fluorescence and subtract it from your sample readings.
Use of inappropriate microplates. Use black, clear-bottom, non-binding surface 96-well plates to minimize background fluorescence.
Transmission Electron Microscopy (TEM)

Issue 1: No fibrils observed on the TEM grid.

Possible Cause Troubleshooting Step
Sample did not adhere to the grid. Ensure the grid is properly prepared (e.g., formvar-coated and carbon-coated). Allow the sample to adsorb for an adequate time (e.g., 3 minutes).
Fibril concentration is too low. Use a sufficiently concentrated PG-1 solution that is known to form fibrils (e.g., incubated at room temperature).
Incorrect staining procedure. Use a 2% uranyl acetate solution for negative staining. Ensure proper wicking of excess stain.
Sample was prepared in a high-salt buffer. High salt concentrations can lead to crystal formation that obscures fibrils. If possible, reduce the salt concentration or wash the grid carefully with distilled water after sample application.

Issue 2: Poor contrast or image quality in TEM.

Possible Cause Troubleshooting Step
Inadequate staining. Optimize the staining time with uranyl acetate. Ensure the staining solution is fresh and filtered.
Damaged formvar coating. Handle grids with care. Prepare fresh grids if the coating appears damaged.
Electron beam intensity is too high. Reduce the beam intensity to avoid damaging the sample.
Circular Dichroism (CD) Spectroscopy

Issue 1: Noisy CD spectrum.

Possible Cause Troubleshooting Step
Low PG-1 concentration. Ensure the protein concentration is appropriate for the cuvette path length (typically 0.1-1 mg/mL for a 1 mm path length).
High absorbance of the buffer. Use a buffer with low absorbance in the far-UV region (e.g., phosphate buffer). Avoid high concentrations of chloride ions.
Presence of aggregates causing light scattering. Centrifuge or filter the sample before measurement to remove large aggregates.

Issue 2: CD spectrum does not show the expected β-sheet structure.

Possible Cause Troubleshooting Step
PG-1 has not yet formed fibrils. CD spectroscopy can monitor the secondary structure transition. Ensure the sample has been incubated for a sufficient time to allow for fibril formation.
Incorrect buffer conditions. The presence of certain solvents or detergents can alter the secondary structure of PG-1. Ensure the buffer conditions are appropriate for maintaining a β-sheet structure.
Inaccurate protein concentration. Accurate concentration determination is crucial for correct molar ellipticity calculation. Use a reliable method for concentration measurement.

Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay

This protocol is for monitoring the kinetics of PG-1 fibril formation.

Materials:

  • This compound (PG-1) peptide

  • Thioflavin T (ThT)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well black, clear-bottom, non-binding microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a 1 mM ThT stock solution: Dissolve ThT in sterile, distilled water and filter through a 0.2 µm syringe filter. Store in the dark at 4°C for up to one week.

  • Prepare PG-1 solution: Dissolve lyophilized PG-1 in PBS to a final concentration of 200-300 µg/mL.[1]

  • Set up the assay plate:

    • Test wells: Add PG-1 solution and ThT stock solution to achieve final concentrations of 200-300 µg/mL PG-1 and 20 µM ThT in a total volume of 200 µL per well.

    • Negative control: Add PBS and ThT stock solution to the same final concentrations.

  • Incubation and Measurement:

    • Place the plate in a fluorometer with temperature control set to 37°C.

    • Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.

    • Take fluorescence readings at regular intervals (e.g., every 15-30 minutes) with shaking before each reading.

  • Data Analysis:

    • Subtract the average fluorescence of the negative control wells from the test wells.

    • Plot the corrected fluorescence intensity against time to observe the fibril formation kinetics.

Transmission Electron Microscopy (TEM) of PG-1 Fibrils

This protocol describes the negative staining of PG-1 fibrils for visualization by TEM.

Materials:

  • PG-1 fibril solution (prepared by incubating PG-1 in PBS at room temperature)

  • Formvar-coated 200-400 mesh copper grids

  • 2% (w/v) Uranyl Acetate solution in water

  • Filter paper

  • Transmission Electron Microscope

Procedure:

  • Prepare the Uranyl Acetate solution: Dissolve uranyl acetate in distilled water. Centrifuge at 12,000 rpm for 3 minutes before use to pellet any undissolved salt.

  • Sample Application: Place a 3-5 µL drop of the PG-1 fibril solution onto the formvar-coated side of a TEM grid. Allow the sample to adsorb for 3 minutes.

  • Wicking: Gently touch the edge of the grid with a piece of filter paper to wick away the excess solution. Do not let the grid dry completely.

  • Staining: Immediately apply a 3-5 µL drop of the 2% uranyl acetate solution to the grid. Let it sit for 3 minutes.

  • Final Wicking and Drying: Wick away the excess stain with filter paper and allow the grid to air dry completely.

  • Imaging: Examine the grids using a transmission electron microscope operating at an appropriate voltage (e.g., 80 keV).

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This protocol is for determining the secondary structure of PG-1 during fibril formation.

Materials:

  • PG-1 peptide

  • Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Quartz cuvette with a 1 mm path length

  • Circular Dichroism Spectrometer

Procedure:

  • Sample Preparation: Dissolve PG-1 in the phosphate buffer to a final concentration of 0.1-0.2 mg/mL. Ensure the solution is clear and free of particulates by centrifugation or filtration if necessary.

  • Instrument Setup:

    • Turn on the CD spectrometer and nitrogen gas flow. Allow the instrument to warm up for at least 30 minutes.

    • Set the scanning parameters:

      • Wavelength range: 190-260 nm

      • Bandwidth: 1.0 nm

      • Step size: 1.0 nm

      • Integration time: 1 second

  • Blank Measurement: Record a baseline spectrum of the phosphate buffer in the cuvette.

  • Sample Measurement:

    • Carefully fill the cuvette with the PG-1 solution, avoiding bubbles.

    • Record the CD spectrum of the sample.

    • To monitor fibril formation over time, spectra can be recorded at different incubation time points.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the data to molar ellipticity [θ] (deg·cm²·dmol⁻¹).

    • Analyze the spectrum for characteristic features of β-sheet structures (a negative band around 218 nm and a positive band around 195 nm).

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound (PG-1)

PropertyValueReference
Amino Acid Sequence RGGRLCYCRRRFCVCVGR[1]
Molecular Mass ~2.16 kDa[4]
Structure β-hairpin with two disulfide bonds[2]
Hydropathy Index -0.25[1]

Table 2: Experimental Conditions for this compound (PG-1) Fibril Formation Studies

ExperimentParameterRecommended ValueReference
ThT Assay PG-1 Concentration200-300 µg/mL[1]
ThT Concentration10-25 µM
BufferPBS, pH 7.4[7]
TemperatureRoom Temperature or 37°C[1]
TEM PG-1 ConcentrationSufficient for fibril formation
Staining2% Uranyl Acetate
CD Spectroscopy PG-1 Concentration0.1-0.2 mg/mL
Buffer10 mM Phosphate, pH 7.4
Path Length1 mm

Table 3: Morphological Characteristics of this compound (PG-1) Fibrils

CharacteristicDimensionReference
Width ~10 nm[1]
Length 100-200 nm[1]
Morphology Unbranched, Helical/Cross-β structure[1]

Visualizations

Experimental_Workflow_ThT_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis prep_pg1 Prepare PG-1 Solution (200-300 µg/mL in PBS) mix Mix PG-1 and ThT in 96-well plate prep_pg1->mix prep_tht Prepare ThT Solution (20 µM in PBS) prep_tht->mix controls Prepare Controls (Buffer + ThT) prep_tht->controls incubate Incubate at 37°C in Fluorometer mix->incubate controls->incubate measure Measure Fluorescence (Ex: 440nm, Em: 485nm) incubate->measure At regular intervals analyze Analyze Data (Subtract background, Plot kinetics) measure->analyze

Caption: Workflow for the Thioflavin T (ThT) assay to monitor PG-1 fibril kinetics.

Troubleshooting_Low_ThT_Signal cluster_causes Potential Causes cluster_solutions Solutions start Low or No ThT Signal cause1 Incorrect PG-1 Concentration? start->cause1 cause2 Presence of Inhibitors (e.g., lipids)? start->cause2 cause3 Suboptimal Assay Conditions? start->cause3 cause4 Instrument Error? start->cause4 sol1 Adjust PG-1 concentration to 200-300 µg/mL. cause1->sol1 Yes sol2 Ensure buffer is free of anionic lipids. cause2->sol2 Yes sol3 Optimize ThT concentration, pH, and temperature. cause3->sol3 Yes sol4 Verify excitation/emission wavelengths and gain settings. cause4->sol4 Yes

Caption: Troubleshooting logic for low or no ThT fluorescence signal in PG-1 aggregation assays.

Experimental_Workflow_TEM cluster_prep Sample Preparation cluster_staining Grid Staining cluster_imaging Imaging incubate_pg1 Incubate PG-1 in PBS to form fibrils apply_sample Apply fibril sample to grid (3 min) incubate_pg1->apply_sample prep_grid Prepare Formvar/ Carbon-coated grid prep_grid->apply_sample wick1 Wick excess sample apply_sample->wick1 stain Apply 2% Uranyl Acetate (3 min) wick1->stain wick2 Wick excess stain stain->wick2 dry Air dry grid wick2->dry image Image with TEM dry->image

Caption: Workflow for preparing and imaging PG-1 fibrils using Transmission Electron Microscopy (TEM).

References

Formulation challenges for Protegrin-1 delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the formulation challenges of Protegrin-1 (PG-1) delivery.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and characterization of this compound delivery systems.

Problem 1: Low Encapsulation Efficiency (EE%) of PG-1 in Liposomes/Nanoparticles

Q: My encapsulation efficiency for PG-1 in lipid-based nanoparticles is consistently low. What factors could be responsible, and how can I improve it?

A: Low encapsulation efficiency of a cationic peptide like this compound is a common challenge. The primary causes often relate to electrostatic repulsion, formulation parameters, and the preparation method itself.

Possible Causes & Solutions:

  • Electrostatic Repulsion: PG-1 is highly cationic, which can lead to repulsion from positively charged lipid components and adsorption to the exterior of anionic liposomes rather than encapsulation.

    • Solution 1: Optimize Lipid Composition. The interaction of PG-1 with lipid bilayers is strongly dependent on the lipid composition.[1][2] PG-1 interacts more strongly with and penetrates membranes containing anionic lipids (like POPG or POPS) compared to zwitterionic lipids (like POPC).[1][3]

    • Solution 2: Charge Neutralization. Incorporate anionic lipids (e.g., POPG, DPPS) into your formulation to promote electrostatic interaction with the cationic PG-1, potentially improving its entrapment within the vesicle. However, an excess of anionic lipid on the surface could lead to aggregation. A careful balance is necessary.

  • Lipid Bilayer Rigidity: A very rigid lipid bilayer (e.g., from lipids with high phase transition temperatures, Tm) can hinder peptide encapsulation.

    • Solution: Modulate Bilayer Fluidity. Incorporating cholesterol (10-30 mol%) can modulate membrane fluidity. Low amounts (10-20 mol%) can increase the mobility of the bilayer, which may improve encapsulation efficiency.[4] However, high percentages can increase rigidity and have the opposite effect.

  • Preparation Method: The chosen method for liposome preparation significantly impacts encapsulation.

    • Solution: Method Optimization. Passive encapsulation methods like thin-film hydration are simple but often yield low efficiency for water-soluble molecules.[5] Consider active loading techniques or methods that provide higher encapsulation, such as freeze-thaw cycles which can disrupt and reform vesicles, entrapping more of the external medium.[6]

Troubleshooting Workflow for Low Encapsulation Efficiency

low_ee_troubleshooting start Low PG-1 Encapsulation Efficiency (<30%) check_lipid Analyze Lipid Composition start->check_lipid is_anionic Is an anionic lipid (e.g., POPG, POPS) included? check_lipid->is_anionic add_anionic Action: Incorporate 10-20 mol% anionic lipid into the formulation. is_anionic->add_anionic No optimize_ratio Action: Titrate anionic lipid concentration. Too high can cause aggregation. is_anionic->optimize_ratio Yes check_fluidity Evaluate Bilayer Fluidity add_anionic->check_fluidity optimize_ratio->check_fluidity add_chol Action: Add 10-30 mol% cholesterol to modulate fluidity. check_fluidity->add_chol check_method Review Preparation Method add_chol->check_method add_freeze_thaw Action: Introduce 3-5 freeze-thaw cycles post- hydration. check_method->add_freeze_thaw end Re-evaluate EE% add_freeze_thaw->end

Caption: Troubleshooting workflow for low PG-1 encapsulation.

Problem 2: High Hemolytic Activity / Cytotoxicity of Formulation

Q: My PG-1 formulation is effective against bacteria but shows high toxicity to mammalian cells. How can I improve its therapeutic index?

A: The high cytotoxicity and hemolytic activity of this compound is its primary drawback for systemic applications.[7] The goal is to maintain antimicrobial efficacy while reducing toxicity to host cells.

Possible Causes & Solutions:

  • Direct Exposure of PG-1: Unencapsulated or surface-adsorbed PG-1 can freely interact with red blood cell and other mammalian cell membranes, causing lysis.

    • Solution 1: Improve Encapsulation. Ensure a high percentage of PG-1 is encapsulated. This can be verified by separating the formulation from the unencapsulated peptide using techniques like size exclusion chromatography before conducting toxicity assays.

    • Solution 2: Surface Modification (PEGylation). Grafting polyethylene glycol (PEG) to the surface of your liposomes or nanoparticles can create a hydrophilic shield. This "stealth" coating can reduce interactions with cell membranes and decrease hemolytic activity.

  • Peptide Structure: The inherent structure of PG-1 is responsible for its membrane-disrupting activity.

    • Solution: Use PG-1 Analogs. Research has shown that modifying the amino acid sequence of PG-1 can dramatically reduce hemolytic activity. For example, substituting specific hydrophobic residues with charged ones (e.g., V16R) can disrupt the peptide's ability to oligomerize in mammalian membranes while retaining antimicrobial potency, leading to a significantly improved therapeutic index.[8]

Data Summary: Cytotoxicity of this compound

Cell LineCell TypeIC50 of PG-1 (µM)[3][6]
661WRetinal Neuron~195
PMNNeutrophil~275
3D4/2Alveolar Macrophage~820
SH-SY5YNeuroblastoma~910
HEK293TEmbryonic Kidney~1180
NIH-3T3Embryonic Fibroblast~1365
Problem 3: Formulation Instability (Aggregation & Fusion)

Q: My PG-1-loaded nanoparticles are aggregating over time or showing signs of fusion. What is causing this instability and how can I prevent it?

A: Formulation instability is often due to suboptimal surface charge, particle size distribution, or storage conditions. The highly charged nature of PG-1 can also contribute to these issues.

Possible Causes & Solutions:

  • High Surface Charge: While some charge is necessary for stability (zeta potential > |30| mV is often cited as a benchmark for stability), highly charged particles can attract counter-ions, leading to a collapse of the electrical double layer and subsequent aggregation.

    • Solution 1: Surface Shielding. As mentioned for reducing cytotoxicity, PEGylation can provide steric hindrance that prevents particles from getting close enough to aggregate.

    • Solution 2: Optimize pH and Buffer. The pH of the formulation buffer can influence both the surface charge of the nanoparticles and the peptide. Ensure the pH is optimized for stability and is not near the isoelectric point of the peptide if it's surface-exposed.

  • Storage Conditions: Storing liquid formulations at room temperature can lead to lipid hydrolysis or oxidation and particle fusion, especially for lipids with low Tm.

    • Solution: Lyophilization. Freeze-drying can significantly improve the long-term stability of nanoparticle formulations.[9] It is crucial to include a cryoprotectant (e.g., trehalose, sucrose) in the formulation to prevent particle fusion and damage during the freezing and drying process.[10][11] Co-encapsulation of the lyoprotectant with the peptide has been shown to be effective.[10]

  • PG-1 Induced Aggregation: PG-1 itself has the ability to self-aggregate and form fibrils, which could potentially destabilize the formulation.

    • Solution: Monitor Aggregation. Use Dynamic Light Scattering (DLS) to monitor the particle size distribution over time. The appearance of a second, larger population of particles can indicate aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound exerts its antimicrobial effect primarily through membrane disruption. As a cationic peptide, it electrostatically binds to the negatively charged components of bacterial membranes.[12] Following binding, PG-1 monomers insert into the lipid bilayer and oligomerize to form transmembrane pores or channels.[1][13] This pore formation leads to the leakage of essential ions and metabolites, ultimately causing cell death.[2]

Mechanism of Action Pathway

moa_pathway PG1 This compound (Cationic) Binding Electrostatic Binding PG1->Binding Membrane Bacterial Membrane (Anionic) Membrane->Binding Insertion Monomer Insertion Binding->Insertion Oligomerization Oligomerization (Dimer/Octamer) Insertion->Oligomerization Pore Transmembrane Pore Formation Oligomerization->Pore Leakage Ion & Metabolite Leakage Pore->Leakage Death Cell Death Leakage->Death

Caption: this compound mechanism of action on bacterial membranes.

Q2: What are the key stability challenges for this compound itself?

A2: this compound is a structurally robust peptide due to its compact β-hairpin fold, which is stabilized by two disulfide bonds.[7] This structure provides high stability against proteases.[14] However, formulation challenges include:

  • Aggregation: PG-1 can self-associate and form amyloid-like fibrils in solution, which can affect its activity and formulation stability.

  • pH and Temperature: While generally stable, extreme pH or high temperatures can potentially lead to denaturation or degradation.

  • Instability in Physiological Fluids: Although resistant to many proteases, its stability in complex biological fluids like serum or simulated gastric fluid can be a concern for in vivo applications and should be experimentally verified.[15]

Q3: What analytical techniques are essential for characterizing PG-1 formulations?

A3: A combination of techniques is required for comprehensive characterization:

  • Size and Polydispersity: Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter and polydispersity index (PDI) of nanoparticles.

  • Surface Charge: Zeta Potential measurement is used to determine the surface charge of the particles, which is a key indicator of colloidal stability.

  • Encapsulation Efficiency & Quantification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a standard method for separating and quantifying the amount of PG-1 in a formulation to determine encapsulation efficiency.

  • Morphology: Transmission Electron Microscopy (TEM) or Cryo-TEM provides direct visualization of the nanoparticle shape and morphology.

  • Stability/Aggregation: DLS can be used to monitor changes in particle size over time as an indicator of aggregation.

Q4: How does lipid composition affect PG-1's interaction with membranes?

A4: Lipid composition is critical. PG-1 shows preferential interaction with and disruption of anionic lipid bilayers (containing lipids like PG) over zwitterionic bilayers (containing PC or PE).[1][2] This selectivity is a key reason for its higher potency against bacterial membranes, which are rich in anionic lipids, compared to mammalian cell membranes, which are predominantly zwitterionic. Molecular dynamics simulations show that PG-1 induces more significant local thinning in anionic membranes, which is a precursor to pore formation.[1][3]

Q5: Can hydrogels be used for PG-1 delivery? What are the expected release kinetics?

A5: Yes, hydrogels are a promising delivery system for sustained, localized delivery of PG-1, for example, in topical or wound healing applications. The release of a peptide from a hydrogel is typically governed by diffusion and/or hydrogel degradation.

  • Release Mechanism: For non-degradable hydrogels like Pluronic F-127, release is primarily diffusion-controlled.[16] For biodegradable hydrogels like chitosan or gelatin, release is a combination of diffusion and matrix erosion.[17][18]

  • Release Kinetics: The release often follows a biphasic pattern: an initial "burst release" of surface-associated peptide, followed by a slower, sustained release phase.[16] The release rate can be tuned by altering the polymer concentration (higher concentration generally leads to slower release) and the cross-linking density of the hydrogel.[19] The release kinetics can often be fitted to models like the Higuchi or Korsmeyer-Peppas models to understand the diffusion mechanism.

Experimental Protocols

Protocol 1: Preparation of PG-1 Loaded Liposomes via Thin-Film Hydration

Objective: To encapsulate this compound into liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • Lipids (e.g., POPC, POPG, Cholesterol) dissolved in chloroform or a chloroform:methanol mixture.

  • This compound (PG-1) powder.

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • Round-bottom flask.

  • Rotary evaporator.

  • Vacuum pump.

  • Water bath sonicator.

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size).

Methodology:

  • Lipid Film Preparation: a. Dissolve the desired lipids (e.g., POPC:POPG at a 7:3 molar ratio) in chloroform in a round-bottom flask. b. Use a rotary evaporator to remove the organic solvent under reduced pressure at a temperature above the Tm of the lipids. A thin, uniform lipid film should form on the wall of the flask. c. Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration: a. Dissolve PG-1 powder in the hydration buffer to the desired concentration. b. Add the PG-1 solution to the dried lipid film. c. Hydrate the film by rotating the flask in a water bath set to a temperature above the lipid Tm for 1 hour. This process forms multilamellar vesicles (MLVs).

  • Optional Freeze-Thaw Cycles (to improve EE%): a. Freeze the MLV suspension rapidly in liquid nitrogen. b. Thaw the suspension slowly in a warm water bath. c. Repeat this freeze-thaw cycle 3-5 times.

  • Sizing by Extrusion: a. Equilibrate the extruder to a temperature above the lipid Tm. b. Load the MLV suspension into one of the extruder syringes. c. Pass the suspension through the polycarbonate membrane (e.g., 100 nm) back and forth for an odd number of passes (e.g., 11-21 times). This process creates large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification: a. Remove unencapsulated PG-1 by size exclusion chromatography (SEC) using a Sephadex G-50 column or by dialysis. b. Collect the liposome-containing fractions.

  • Characterization: a. Determine particle size and PDI using DLS. b. Measure encapsulation efficiency using RP-HPLC (see Protocol 2).

Protocol 2: Quantification of PG-1 Encapsulation Efficiency by RP-HPLC

Objective: To determine the amount of PG-1 encapsulated within a nanoparticle formulation.

Materials:

  • PG-1 loaded nanoparticle suspension (post-purification to remove free peptide).

  • Unpurified PG-1 loaded nanoparticle suspension.

  • PG-1 standard solutions of known concentrations.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Lysis buffer/solvent (e.g., 10% Triton X-100 or methanol).

  • RP-HPLC system with a C18 column and UV detector (detection at ~214 nm).

Methodology:

  • Prepare PG-1 Standard Curve: a. Prepare a series of PG-1 standard solutions in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL). b. Inject each standard into the HPLC system and record the peak area. c. Plot peak area versus concentration to generate a standard curve.

  • Measure Total PG-1 Content (CTotal): a. Take a known volume of the unpurified nanoparticle suspension. b. Add a lysis solvent (e.g., methanol or Triton X-100) to disrupt the nanoparticles and release the encapsulated PG-1. Vortex thoroughly. c. Centrifuge to pellet any lipid debris. d. Inject the supernatant into the HPLC. e. Determine the concentration of PG-1 using the standard curve. This is your CTotal.

  • Measure Free (Unencapsulated) PG-1 Content (CFree): a. Take a known volume of the unpurified nanoparticle suspension. b. Separate the nanoparticles from the aqueous phase containing the free peptide. This can be done using a centrifugal filter unit (e.g., Amicon Ultra) where the nanoparticles are retained by the filter and the filtrate contains the free peptide. c. Inject the filtrate into the HPLC. d. Determine the concentration of PG-1 in the filtrate. This is your CFree.

  • Calculate Encapsulation Efficiency (EE%): a. Use the following formula: EE% = [(CTotal - CFree) / CTotal] x 100

References

Liposomal encapsulation of Protegrin-1 to improve bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liposomal encapsulation of Protegrin-1 (PG-1) to improve its bioavailability.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the formulation, characterization, and stability testing of liposomal this compound.

Formulation & Encapsulation

Q1: My encapsulation efficiency (EE%) for this compound is consistently low. What are the potential causes and solutions?

A1: Low encapsulation efficiency is a frequent challenge. Several factors related to the properties of both the liposome and the peptide can be the cause.[1] Consider the following troubleshooting steps:

  • Lipid Composition: this compound is a cationic peptide.[2][3] Using anionic (negatively charged) lipids like phosphatidylglycerol (e.g., DPPG, POPG) can significantly improve EE% through electrostatic interactions with the positively charged arginine residues of PG-1.[4][5]

  • Lipid-to-Peptide Ratio: The ratio of lipid to peptide is critical. It's recommended to start with a high lipid-to-peptide molar ratio (e.g., 20:1 to 50:1) and optimize from there.[6] A loading efficiency curve, varying the lipid concentration while keeping the peptide constant, can help identify the saturation point.[6]

  • Hydration Buffer: Ensure the pH of your hydration buffer facilitates favorable electrostatic interactions. The buffer's ionic strength is also a key factor; high salt concentrations can screen the electrostatic interactions necessary for encapsulation and may reduce the antimicrobial activity of some PG-1 analogues.[2]

  • Preparation Method: The thin-film hydration method is common, but its efficiency can be limited.[6][7] Incorporating freeze-thaw cycles after hydration can enhance encapsulation by disrupting and reforming the lipid bilayers, allowing for greater peptide entrapment.[7][8][9]

  • Sonication/Extrusion: Over-sonication can lead to liposome rupture and loss of encapsulated content. Use a probe sonicator with optimized cycles or, preferably, extrude the liposomes through polycarbonate membranes for a more uniform size distribution and better retention.[8][10]

Q2: My liposomes are aggregating and precipitating out of solution. How can I prevent this?

A2: Aggregation is often related to the surface charge of the liposomes, which is measured by the zeta potential.

  • Zeta Potential: Liposomes with a low zeta potential (close to neutral, i.e., < |20| mV) are prone to aggregation.[11] Aim for a zeta potential of at least ±30 mV, which indicates good electrostatic repulsion between particles and a stable, monodisperse formulation.[11]

  • Charge-Inducing Lipids: Incorporate charged lipids into your formulation. For encapsulating the cationic PG-1, using anionic lipids like DPPG or phosphatidylserine (PS) will impart a negative surface charge, preventing aggregation.[4][12]

  • PEGylation: Adding PEGylated lipids (e.g., DSPE-PEG2000) to the formulation creates a hydrophilic steric barrier on the liposome surface. This "stealth" coating prevents aggregation and also reduces clearance by the immune system in vivo.[13]

Characterization

Q3: The particle size of my liposomes is too large and the Polydispersity Index (PDI) is high (>0.3). What should I do?

A3: A large particle size and high PDI indicate a non-uniform and heterogeneous liposome population.

  • Extrusion: This is the most effective method for size homogenization. Passing the liposome suspension multiple times (e.g., 11-21 times) through polycarbonate membranes of a defined pore size (e.g., 100 nm) will produce unilamellar vesicles with a narrow size distribution.[8]

  • Sonication: While sonication can reduce particle size, it can be harsh. If using a probe sonicator, optimize the sonication time and power to avoid lipid degradation and ensure consistent results.[10] Bath sonicators are generally less effective for producing small, uniform vesicles.[10]

  • Lipid Film Hydration: Ensure the lipid film is thin and uniform before hydration. A thick or uneven film can lead to the formation of large, multilamellar vesicles that are difficult to downsize.[14]

Q4: How do I accurately separate unencapsulated this compound from the liposomes to measure EE%?

A4: Incomplete separation of free peptide from the liposomal fraction is a common source of error in EE% calculations.

  • Size Exclusion Chromatography (SEC): This is a reliable method that separates molecules based on size. Liposomes will elute in the void volume, while the smaller, free PG-1 molecules are retained and elute later.[6]

  • Centrifugation/Ultracentrifugation: While common, this method can be problematic. Lipids may remain in the supernatant, leading to inaccurate measurements.[6] If using this method, ensure the speed and time are sufficient to pellet the liposomes without disrupting them. Analyzing the supernatant for the presence of lipids can help validate the separation.

  • Dialysis: Using a dialysis membrane with an appropriate molecular weight cut-off (MWCO) can effectively remove free peptide. However, this method can be time-consuming.[6]

Stability & Bioavailability

Q5: How can I improve the in vivo stability and circulation time of my liposomal this compound?

A5: Enhancing stability is key to improving bioavailability. The lipid bilayer must protect the peptide from enzymatic degradation in the bloodstream.[13][15]

  • Cholesterol Incorporation: Adding cholesterol to the lipid bilayer increases its rigidity and packing density. This reduces the permeability of the membrane and minimizes premature leakage of the encapsulated peptide.[8][16]

  • PEGylation: As mentioned for aggregation, incorporating PEGylated lipids is crucial for in vivo applications. It creates a steric shield that helps the liposomes evade the immune system, thereby prolonging their circulation time and increasing the chances of reaching the target site.[13]

  • Lyophilization (Freeze-Drying): For long-term storage, liposomal formulations can be lyophilized in the presence of a cryoprotectant (e.g., sucrose, trehalose). This converts the aqueous suspension into a stable powder that can be reconstituted before use.[17][18]

Section 2: Data Presentation

Table 1: Example Liposomal Formulation Parameters for this compound Encapsulation

Formulation ID Lipid Composition (molar ratio) Encapsulation Method Particle Size (nm) PDI Zeta Potential (mV) Encapsulation Efficiency (%)
L-PG1-01 DPPC:Chol (8:2) Thin-film hydration 250 ± 45 0.45 -5.3 ± 1.2 ~15%
L-PG1-02 DPPC:DPPG:Chol (6:2:2) Thin-film + Extrusion 135 ± 10 0.21 -35.8 ± 2.5 >40%[10]

| L-PG1-03 | DPPC:DPPG:Chol:DSPE-PEG (6:2:1.5:0.5) | Thin-film + Freeze-Thaw + Extrusion | 140 ± 12 | 0.18 | -32.1 ± 2.1 | >50% |

Data are representative and compiled for illustrative purposes. Actual results will vary based on specific experimental conditions.

Table 2: Key Characterization Techniques and Expected Outcomes

Parameter Technique Typical Values for Optimized Formulation Significance
Particle Size & PDI Dynamic Light Scattering (DLS) 100 - 200 nm; PDI < 0.2 Influences in vivo fate, circulation time, and cellular uptake.[10][16]
Zeta Potential Laser Doppler Electrophoresis < -30 mV Indicates high colloidal stability and resistance to aggregation.[10][11]
Morphology Transmission Electron Microscopy (TEM) / Cryo-TEM Spherical, unilamellar vesicles Visual confirmation of liposome formation and integrity.[16]

| Encapsulation Efficiency | HPLC, SEC, UV-Vis Spectroscopy | > 50% | Determines the therapeutic payload and cost-effectiveness.[19] |

Section 3: Experimental Protocols

Protocol 1: Preparation of this compound Liposomes via Thin-Film Hydration & Extrusion
  • Lipid Film Preparation:

    • Dissolve the desired lipids (e.g., DPPC, DPPG, Cholesterol) in a suitable organic solvent like chloroform or a chloroform:methanol mixture in a round-bottom flask.[14]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[8]

  • Hydration:

    • Prepare the hydration buffer (e.g., phosphate-buffered saline, PBS) containing this compound at the desired concentration.

    • Warm the hydration buffer to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc.[14]

    • Add the warm buffer to the lipid film and hydrate for 1 hour with gentle agitation (e.g., on the rotary evaporator without vacuum). This results in a suspension of multilamellar vesicles (MLVs).

  • Sizing by Extrusion:

    • Assemble a mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membranes by applying pressure to the syringe plungers. Perform an odd number of passes (e.g., 11 to 21) to ensure the final product is collected from the opposite side of the initial loading.[8] This process creates large unilamellar vesicles (LUVs) with a uniform size distribution.

  • Purification:

    • Separate the unencapsulated this compound from the liposomes using size exclusion chromatography (SEC) or dialysis.

Protocol 2: Determination of Encapsulation Efficiency (EE%)
  • Separation: Separate the free peptide from the liposomal formulation as described in Protocol 1, Step 4.

  • Quantification of Total Peptide: Before separation, disrupt a small aliquot of the liposome suspension using a suitable solvent (e.g., chloroform or a detergent like Triton X-100) to release the encapsulated peptide.[20] Measure the total amount of this compound (P_total) using a validated method like reverse-phase HPLC.

  • Quantification of Free Peptide: Measure the amount of this compound in the collected free peptide fraction (P_free) using the same quantification method.

  • Calculation: Calculate the EE% using the following formula:

    EE% = [(P_total - P_free) / P_total] x 100

Section 4: Visualizations

G cluster_prep Preparation cluster_process Processing & Purification cluster_char Characterization lipids 1. Lipids in Organic Solvent film 2. Thin Film Formation lipids->film Evaporation hydrate 3. Hydration with This compound Solution film->hydrate Add Aqueous Phase mlv Multilamellar Vesicles (MLVs) hydrate->mlv extrude 4. Extrusion (Sizing) mlv->extrude purify 5. Purification (e.g., SEC) extrude->purify final Final Liposomal This compound purify->final dls DLS (Size, PDI) final->dls zeta Zeta Potential final->zeta tem TEM (Morphology) final->tem ee EE% (HPLC) final->ee

Caption: Workflow for Liposomal this compound Preparation and Characterization.

G start Low Encapsulation Efficiency (EE%) cause1 Suboptimal Lipid Composition? start->cause1 cause2 Incorrect Lipid:Peptide Ratio? cause1->cause2 No sol1 Incorporate Anionic Lipids (e.g., DPPG, POPG) cause1->sol1 Yes cause3 Ineffective Preparation Method? cause2->cause3 No sol2 Optimize Ratio (Start with excess lipid) cause2->sol2 Yes sol3 Add Freeze-Thaw Cycles Post-Hydration cause3->sol3 Yes

Caption: Troubleshooting Logic for Low this compound Encapsulation Efficiency.

References

Enhancing Protegrin-1 efficacy against antibiotic-resistant strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the efficacy of Protegrin-1 (PG-1) against antibiotic-resistant strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action against bacteria?

This compound (PG-1) is a cationic, cysteine-rich antimicrobial peptide originally isolated from porcine leukocytes.[1][2] Its structure is characterized by an 18-amino-acid beta-hairpin conformation stabilized by two disulfide bonds.[1][3] The primary mechanism of action of PG-1 is the disruption of bacterial cell membranes.[1][4] Due to its positive charge, PG-1 electrostatically interacts with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria.[1][3] This interaction leads to the insertion of PG-1 into the membrane, where it forms pores or channels, causing leakage of essential ions and molecules, ultimately leading to cell death.[2][4][5]

Q2: Why is enhancing this compound's efficacy a focus of research?

While this compound exhibits potent, broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, fungi, and some viruses, its clinical application is limited by its high hemolytic activity and cytotoxicity towards mammalian cells.[6][7][8] Research is focused on developing PG-1 analogs and combination therapies that retain or enhance antimicrobial potency while reducing toxicity, making it a safer and more effective therapeutic agent against multidrug-resistant (MDR) pathogens.[6][7]

Q3: What are the main strategies to enhance the efficacy and safety of this compound?

The primary strategies to improve this compound's therapeutic potential include:

  • Analog Development: Synthesizing PG-1 analogs with modified amino acid sequences to reduce hydrophobicity and cytotoxicity while maintaining or improving antimicrobial activity.[6][7] For example, the substitution of certain amino acids has been shown to decrease hemolytic activity.[6]

  • Synergistic Combinations: Combining PG-1 or its analogs with conventional antibiotics or other antimicrobial peptides.[9][10][11] This approach can lower the required effective dose of each agent, potentially reducing toxicity and overcoming bacterial resistance mechanisms.[12]

  • Formulation and Delivery: Developing novel delivery systems to target the peptide to the site of infection, thereby increasing local concentration and efficacy while minimizing systemic exposure and toxicity.

Troubleshooting Guides

Problem 1: High Variability in Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC) Results

Possible Causes:

  • Peptide Stability and Aggregation: this compound can be prone to aggregation, affecting its effective concentration.

  • Inconsistent Bacterial Inoculum: The density of the starting bacterial culture can significantly impact MIC values.

  • Media Composition: The presence of salts or serum components in the growth media can interfere with PG-1 activity.[13]

  • Plasticware Adsorption: Peptides can adsorb to the surface of standard laboratory plastics.

Solutions:

  • Peptide Handling: Prepare fresh stock solutions of PG-1 and store them appropriately. Briefly vortex or sonicate the stock solution before use to minimize aggregation.

  • Standardized Inoculum: Ensure a consistent and standardized bacterial inoculum for all experiments, typically by measuring the optical density (OD) at 600 nm.

  • Media Selection: Use cation-adjusted Mueller-Hinton Broth (MHB) for susceptibility testing as recommended by CLSI guidelines. If testing in other media, be aware of potential interferences.

  • Low-Binding Materials: Utilize low-protein-binding microplates and pipette tips to minimize peptide loss due to adsorption.

Problem 2: this compound Analog Shows Reduced Antimicrobial Activity Compared to the Parent Peptide

Possible Causes:

  • Disrupted Secondary Structure: Amino acid substitutions may have disrupted the critical β-hairpin structure necessary for antimicrobial activity.[3]

  • Altered Cationicity: Changes in the net positive charge can affect the initial electrostatic interaction with the bacterial membrane.

  • Incorrect Disulfide Bond Formation: Improper folding and oxidation can lead to incorrectly formed disulfide bridges, rendering the peptide inactive.

Solutions:

  • Structural Analysis: Use techniques like circular dichroism (CD) spectroscopy to confirm that the analog maintains the desired secondary structure in a membrane-mimicking environment.

  • Charge Optimization: When designing analogs, carefully consider the impact of amino acid substitutions on the overall charge of the peptide.

  • Controlled Oxidation: Employ controlled oxidation methods during peptide synthesis and purification to ensure correct disulfide bond formation. Mass spectrometry can be used to verify the correct mass, indicative of proper bond formation.

Problem 3: No Synergistic Effect Observed in Combination with Antibiotics

Possible Causes:

  • Antagonistic Interaction: The antibiotic and PG-1 may have antagonistic mechanisms of action.

  • Inappropriate Concentration Range: The concentrations tested may not be in the range where synergy occurs.

  • Mechanism of Resistance: The bacterial strain's resistance mechanism may not be susceptible to the combined action of the two agents.

Solutions:

  • Checkerboard Assay: Perform a checkerboard titration with a wide range of concentrations for both PG-1 and the antibiotic to systematically screen for synergistic interactions.

  • Mechanism-Based Pairing: Select antibiotics with complementary mechanisms of action. For example, PG-1's membrane-permeabilizing effect can facilitate the entry of antibiotics that have intracellular targets.[11][12]

  • Time-Kill Assays: Conduct time-kill curve experiments to confirm synergy and observe the dynamics of bacterial killing over time.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Bacterial Culture Preparation: Inoculate a single bacterial colony into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Peptide Preparation: Prepare a 2-fold serial dilution of this compound or its analog in MHB in a 96-well low-binding microtiter plate.

  • Inoculation: Add an equal volume of the prepared bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Testing
  • Plate Setup: In a 96-well plate, prepare a 2-fold serial dilution of this compound (horizontally) and a second antimicrobial agent (vertically).

  • Inoculation: Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Additive/Indifference

    • FICI > 4.0: Antagonism

Quantitative Data

Table 1: Antimicrobial Activity of this compound against Representative Antibiotic-Resistant Strains

Bacterial StrainResistance ProfileThis compound MIC (µg/mL)Reference
Staphylococcus aureus (MRSA)Methicillin-Resistant0.12 - 2[14][15]
Pseudomonas aeruginosaMultidrug-Resistant0.12 - 2[14][15]
Enterococcus faecium (VRE)Vancomycin-Resistant2.5 (in vivo dose mg/kg)[14][15]
Acinetobacter baumanniiMultidrug-Resistant2 - 8[10]

Table 2: Synergistic Activity of this compound with Other Antimicrobials

This compound CombinationTarget OrganismObserved EffectReference
+ LL-37E. faecalisSynergy[9][11]
+ BactenecinE. faecalisSynergy[9][11]
+ IndolicidinP. aeruginosa, E. coliSynergy[11]
+ ColistinA. baumanniiSynergy[10]

Visualizations

Protegrin1_Mechanism_of_Action cluster_bacterial_membrane Bacterial Membrane Outer_Membrane Outer Membrane (Gram-Negative) Membrane_Insertion Membrane Insertion Outer_Membrane->Membrane_Insertion Inner_Membrane Inner Membrane Pore_Formation Pore Formation Inner_Membrane->Pore_Formation PG1 This compound (Cationic) Electrostatic_Interaction Electrostatic Interaction PG1->Electrostatic_Interaction Electrostatic_Interaction->Outer_Membrane Binds to LPS Membrane_Insertion->Inner_Membrane Ion_Leakage Ion & Solute Leakage Pore_Formation->Ion_Leakage Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death

Caption: this compound mechanism of action against Gram-negative bacteria.

Synergy_Screening_Workflow Start Start: Select Bacterial Strain & Antimicrobial Agents MIC_Determination Determine MIC of Individual Agents Start->MIC_Determination Checkerboard_Assay Perform Checkerboard Assay (2D Dilution Series) MIC_Determination->Checkerboard_Assay Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Checkerboard_Assay->Calculate_FICI Interpret_Results Interpret FICI Calculate_FICI->Interpret_Results Synergy Synergy (FICI <= 0.5) Interpret_Results->Synergy No_Synergy Additive/Indifference (0.5 < FICI <= 4.0) Interpret_Results->No_Synergy Antagonism Antagonism (FICI > 4.0) Interpret_Results->Antagonism Time_Kill_Assay Confirm with Time-Kill Assay Synergy->Time_Kill_Assay End End: Report Findings No_Synergy->End Antagonism->End Time_Kill_Assay->End

Caption: Experimental workflow for antimicrobial synergy screening.

References

Protegrin-1 In Vivo Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Protegrin-1 (PG-1) dosage in in vivo studies. Here, you will find troubleshooting guidance and frequently asked questions to navigate the challenges of preclinical research with this potent antimicrobial peptide.

Troubleshooting Guide: Addressing Common Experimental Issues

Researchers may encounter several challenges when working with this compound in vivo. This guide offers insights and potential solutions to common problems.

Issue Potential Cause Troubleshooting Steps
High mortality or toxicity observed in the animal model, even at low doses. This compound exhibits dose-dependent cytotoxicity and hemolytic activity.[1][2] The therapeutic window may be narrow for systemic applications.- Re-evaluate Dosage: Start with the lowest effective doses reported in the literature and perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. - Consider Localized Delivery: For infections in specific sites (e.g., skin, oral mucosa), topical or local administration can maximize efficacy while minimizing systemic toxicity.[3] - Investigate PG-1 Analogs: Several studies have focused on developing PG-1 analogs with improved selectivity for microbial membranes and reduced toxicity to mammalian cells.[1][4][5][6]
Lack of efficacy in reducing bacterial load or improving survival. - Inadequate Dosage or Bioavailability: The administered dose may not be sufficient to reach the site of infection at a therapeutic concentration. - Route of Administration: The chosen route may not be optimal for the specific infection model. - Peptide Stability: PG-1 may be susceptible to degradation by proteases in vivo.[7]- Optimize Administration Route: Compare different routes of administration (e.g., intravenous, intraperitoneal, subcutaneous) to determine the most effective delivery method for your model.[8][9][10] - Pharmacokinetic Analysis: If resources permit, conduct pharmacokinetic studies to determine the half-life and distribution of PG-1 in your animal model. - Consider Formulation Strategies: Investigate formulation approaches, such as encapsulation in nanoparticles, to protect PG-1 from degradation and improve its pharmacokinetic profile.
Inconsistent or variable results between experiments. - Animal Model Variability: Differences in animal age, weight, sex, or microbiome can influence the host response to both the infection and the treatment. - Peptide Handling and Storage: Improper storage or handling can lead to degradation of the peptide.- Standardize Animal Cohorts: Ensure consistency in animal characteristics across all experimental groups. - Follow Proper Handling Protocols: Store this compound as recommended by the manufacturer, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.[8] Reconstitute the peptide in a sterile, appropriate solvent immediately before use.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in in vivo research.

1. What is the mechanism of action of this compound?

This compound is a cationic antimicrobial peptide that primarily acts by disrupting the cell membranes of microorganisms.[11][12] Its amphipathic β-hairpin structure allows it to preferentially interact with and insert into the negatively charged membranes of bacteria and fungi.[13] This insertion leads to the formation of pores or channels, causing leakage of intracellular contents and ultimately cell death.[11][14] Recent studies also suggest that protegrins can bind to lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria, facilitating their entry.[11]

2. What is the antimicrobial spectrum of this compound?

This compound exhibits broad-spectrum activity against a wide range of pathogens, including:

  • Gram-positive bacteria: Including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF).[9][10][15]

  • Gram-negative bacteria: Such as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.[8][9][15]

  • Fungi: Including Candida albicans.[11][13]

  • Viruses: It has shown activity against the dengue virus.[8]

3. What are some reported effective in vivo dosages of this compound in mouse models?

The effective dosage of this compound is highly dependent on the infection model, the route of administration, and the target pathogen. Below is a summary of dosages used in various studies:

Infection Model Animal Model Route of Administration Dosage Outcome Reference
Pseudomonas aeruginosa or Staphylococcus aureus (peritoneal infection)Immunocompetent MiceIntraperitoneal (i.p.)0.5 mg/kgReduced mortality from 93-100% to 0-27%[8][10]
Staphylococcus aureus (intravenous infection)Immunocompetent MiceIntravenous (i.v.)5 mg/kgReduced mortality from 73-93% to 7-33%[8][9][10]
Vancomycin-resistant Enterococcus faecium (intravenous infection)Leukopenic MiceIntravenous (i.v.)2.5 mg/kgReduced mortality from 87% to 33%[9][10]
Citrobacter rodentium (intestinal infection)MiceOral (p.o.)10 mg/kgReduced histopathological changes in the colon and prevented body weight loss[8]
Multidrug-resistant porcine ExPECMiceNot specified32 µg/mL (MIC)87.5% survival rate within 24 hours[16][17]

4. What are the known signaling pathways modulated by this compound?

Beyond its direct antimicrobial activity, this compound has been shown to modulate host immune responses. It can activate signaling pathways such as ERK, COX2, and NF-κB.[8] Additionally, in porcine ovarian granulosa cells, this compound has been found to inhibit apoptosis induced by oxidative stress through the PERK/eIF2α/CHOP signaling pathway.[8]

Experimental Protocols

1. In Vivo Efficacy Study in a Murine Peritonitis Model

  • Objective: To evaluate the efficacy of this compound in reducing mortality in a murine model of bacterial peritonitis.

  • Animal Model: Immunocompetent BALB/c mice (8-10 weeks old).

  • Bacterial Challenge: Mice are injected intraperitoneally with a lethal dose of Pseudomonas aeruginosa or Staphylococcus aureus (e.g., 1 x 10⁷ CFU).

  • Treatment: Immediately following the bacterial challenge, mice are treated with a single intraperitoneal injection of this compound (e.g., 0.5 mg/kg) or a vehicle control (e.g., sterile saline).

  • Endpoint: Survival is monitored for a predetermined period (e.g., 7 days).

2. In Vivo Efficacy Study in a Murine Systemic Infection Model

  • Objective: To assess the efficacy of this compound in a murine model of systemic bacterial infection.

  • Animal Model: Immunocompetent or leukopenic mice.

  • Bacterial Challenge: Mice are inoculated intravenously with a lethal dose of bacteria (e.g., MRSA or VREF).

  • Treatment: Within one hour of the bacterial challenge, mice receive a single intravenous injection of this compound (e.g., 2.5-5 mg/kg) or a vehicle control.

  • Endpoint: Survival is monitored, and in some cases, bacterial load in organs (e.g., spleen, liver, kidneys) is quantified at specific time points.

Visualizing this compound Mechanisms and Workflows

To further aid in understanding, the following diagrams illustrate key concepts related to this compound.

Protegrin1_Mechanism cluster_membrane Bacterial Cell Membrane Pore_Formation Pore Formation Membrane_Disruption Membrane Disruption Pore_Formation->Membrane_Disruption Cell_Death Cell Death Membrane_Disruption->Cell_Death Protegrin1 This compound Protegrin1->Pore_Formation Electrostatic Interaction & Insertion Electrostatic_Interaction Electrostatic Interaction Insertion Insertion into Membrane

Caption: Mechanism of this compound antimicrobial action.

InVivo_Dosage_Optimization_Workflow Start Start: Define Infection Model Literature_Review Literature Review for Starting Doses Start->Literature_Review Dose_Escalation Dose Escalation Study (MTD Determination) Literature_Review->Dose_Escalation Efficacy_Study Efficacy Study at Sub-toxic Doses Dose_Escalation->Efficacy_Study Toxicity_Observed Toxicity Observed? Efficacy_Study->Toxicity_Observed Efficacy_Observed Efficacy Observed? Toxicity_Observed->Efficacy_Observed No Optimize_Route Optimize Route of Administration / Consider Analogs Toxicity_Observed->Optimize_Route Yes Efficacy_Observed->Optimize_Route No Refine_Dosage Refine Dosage & Protocol Efficacy_Observed->Refine_Dosage Yes Optimize_Route->Dose_Escalation End Optimized Protocol Refine_Dosage->End

Caption: Workflow for in vivo dosage optimization of this compound.

Protegrin1_Signaling cluster_immune Host Cell Immune Modulation cluster_apoptosis Apoptosis Inhibition (Oxidative Stress) Protegrin1 This compound ERK ERK Protegrin1->ERK COX2 COX2 Protegrin1->COX2 NFkB NF-κB Protegrin1->NFkB PERK PERK Protegrin1->PERK eIF2a eIF2α PERK->eIF2a CHOP CHOP eIF2a->CHOP Apoptosis_Inhibition Inhibition of Apoptosis CHOP->Apoptosis_Inhibition

Caption: Signaling pathways modulated by this compound.

References

Protegrin-1 Resistance Development in Bacteria: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the development of bacterial resistance to Protegrin-1 (PG-1). This compound, a potent antimicrobial peptide (AMP), is known for its broad-spectrum activity and low propensity to induce resistance, which presents unique challenges in experimental settings.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a cationic, β-sheet antimicrobial peptide that primarily acts by disrupting the bacterial cell membrane.[6][7] Its positively charged residues interact with the negatively charged components of the bacterial membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane permeabilization and the formation of pores, causing leakage of cellular contents and ultimately cell death.[1][8][9]

Q2: How readily do bacteria develop resistance to this compound?

A2: A significant body of research indicates that bacteria develop resistance to this compound at a very low frequency, if at all.[1][2][3][4] Studies involving serial passage of bacteria in the presence of sub-lethal concentrations of PG-1 have shown no significant increase in the minimum inhibitory concentration (MIC). For instance, one study reported no development of resistance in Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa after 18 and 11 subcultures, respectively.[2][4] Another study found no induced resistance in a multidrug-resistant strain of Escherichia coli.[1]

Q3: What are the known or hypothesized mechanisms of bacterial resistance to this compound and other cationic AMPs?

A3: While high-level resistance to this compound is rare, bacteria can employ several general mechanisms to resist cationic antimicrobial peptides. These include:

  • Modification of the Cell Envelope: Altering the net surface charge to reduce the electrostatic attraction of the cationic peptide. In Gram-negative bacteria, this can involve modifications to the lipid A moiety of LPS, such as the addition of positively charged groups like 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine (pEtN).[8][10][11] In Gram-positive bacteria, D-alanylation of teichoic acids can reduce the negative charge of the cell wall.

  • Increased Efflux Pump Expression: Upregulation of efflux pumps that can actively transport this compound out of the cell.[10][12]

  • Proteolytic Degradation: Secretion of proteases that can degrade this compound.[12]

  • Capsule Formation: The production of an extracellular polysaccharide capsule can act as a physical barrier, preventing the peptide from reaching the cell membrane.

Q4: I am unable to induce this compound resistance in my experiments. What could be the reason?

A4: The inability to induce resistance to this compound is a common and expected outcome. This is attributed to its rapid, membrane-disrupting mechanism of action, which makes it difficult for bacteria to develop specific, heritable resistance mechanisms without compromising their membrane integrity.[1][8] Before concluding that your experiment has failed, it is crucial to run a parallel control experiment with a conventional antibiotic, such as ciprofloxacin or gentamicin, for which resistance is known to develop under similar serial passage conditions.[2][4] If resistance develops to the control antibiotic, it validates your experimental setup and indicates that the lack of resistance to this compound is a genuine result.

Troubleshooting Guides

Problem 1: No observable increase in MIC after multiple serial passages.
  • Possible Cause 1: Inherent low propensity for resistance. As stated in the FAQs, this compound has a very low potential to induce resistance. Your results may be accurately reflecting this characteristic.

    • Troubleshooting Step: Include a positive control antibiotic (e.g., ciprofloxacin, gentamicin) in a parallel serial passage experiment. A significant increase in the MIC for the control antibiotic will confirm that your experimental conditions are conducive to resistance development.[2][4]

  • Possible Cause 2: Sub-optimal experimental conditions. The concentration of this compound used for selection, the passage frequency, or the bacterial growth phase might not be optimal for selecting for resistant mutants.

    • Troubleshooting Step: Ensure that the starting concentration of this compound is at a sub-lethal level (e.g., 0.5x MIC) to allow for bacterial growth and the potential for mutation accumulation. The passage should be performed with cultures in the late logarithmic or early stationary phase.

  • Possible Cause 3: Instability of the peptide. this compound, like other peptides, can be susceptible to degradation.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound regularly. Store the stock solution at -20°C or -80°C in a suitable solvent as recommended by the manufacturer.

Problem 2: Inconsistent MIC values between replicates.
  • Possible Cause 1: Inaccurate pipetting or dilution. Small variations in the concentration of this compound or the bacterial inoculum can lead to variability in MIC results.

    • Troubleshooting Step: Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare a master mix of the bacterial inoculum to ensure that each replicate receives the same starting concentration of bacteria.

  • Possible Cause 2: Bacterial clumping. Aggregation of bacterial cells can lead to an uneven distribution of the inoculum and affect the accuracy of the MIC determination.

    • Troubleshooting Step: Gently vortex the bacterial suspension before inoculation to ensure a homogenous single-cell suspension.

Experimental Protocols

Protocol 1: Serial Passage for Induction of this compound Resistance

This protocol is designed to attempt the induction of resistance to this compound in a bacterial strain of interest.

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • This compound (lyophilized powder)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth - MHB)

  • Sterile 96-well microtiter plates

  • Sterile culture tubes

  • Incubator

  • Spectrophotometer

Procedure:

  • Determine the baseline MIC of this compound:

    • Perform a standard broth microdilution assay to determine the initial MIC of this compound against the wild-type bacterial strain.

  • Initiate Serial Passage:

    • In a 96-well plate, prepare a two-fold serial dilution of this compound in MHB, with concentrations ranging from below to above the baseline MIC.

    • Inoculate the wells with the bacterial strain at a final concentration of approximately 5 x 10^5 CFU/mL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Subsequent Passages:

    • After incubation, identify the well with the highest concentration of this compound that shows visible bacterial growth (this is the sub-MIC).

    • Use the culture from this well as the inoculum for the next passage. Dilute this culture 1:1000 in fresh MHB.

    • Repeat the broth microdilution assay with a fresh serial dilution of this compound, using the diluted culture from the previous passage as the inoculum.

    • Repeat this process for a desired number of passages (e.g., 20-30 passages).

  • Monitor MIC:

    • At regular intervals (e.g., every 5 passages), determine the MIC of the passaged culture and compare it to the baseline MIC of the wild-type strain.

  • Stabilize the Resistant Strain:

    • If an increase in MIC is observed, streak the culture from the highest concentration of this compound with growth onto an agar plate.

    • Isolate a single colony and grow it in drug-free medium for several passages to ensure the resistance phenotype is stable.

    • Re-determine the MIC of the stabilized isolate.

Protocol 2: Characterization of Potential Resistance Mechanisms

If a stable increase in MIC is achieved, the following experiments can be performed to investigate the underlying resistance mechanisms.

  • Membrane Permeabilization Assay:

    • Use fluorescent dyes such as propidium iodide (PI) or SYTOX Green to assess membrane integrity. A decrease in dye uptake in the resistant strain compared to the wild-type strain in the presence of this compound would suggest alterations in the cell membrane that prevent permeabilization.

  • Gene Expression Analysis:

    • Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes known to be involved in resistance to cationic AMPs. This includes genes responsible for LPS modification (e.g., arnT, eptA), teichoic acid modification (e.g., dlt operon), and efflux pumps (e.g., AcrAB-TolC in E. coli).

  • LPS Analysis (for Gram-negative bacteria):

    • Isolate LPS from both the wild-type and resistant strains.

    • Analyze the structure of the lipid A moiety using mass spectrometry to identify any modifications, such as the addition of L-Ara4N or pEtN.

Data Presentation

Table 1: Example of MIC Progression during Serial Passage

Passage NumberThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL) - Control
0 (Wild-type)20.015
520.06
1020.25
1541
2044
25416
30432

Visualizations

This compound Mechanism of Action and Resistance Pathways

Protegrin1_Pathway cluster_protegrin1 This compound Action cluster_bacteria Bacterial Cell cluster_membrane Cell Membrane cluster_resistance Resistance Mechanisms PG1 This compound Membrane Bacterial Membrane (Negatively Charged) PG1->Membrane Electrostatic Attraction Pore Pore Formation Membrane->Pore Membrane Perturbation Leakage Ion Leakage & Cell Death Pore->Leakage LPS_mod LPS/Teichoic Acid Modification LPS_mod->Membrane Reduces Binding Efflux Efflux Pump Upregulation Efflux->PG1 Expels PG-1 Degradation Enzymatic Degradation Degradation->PG1 Inactivates PG-1

Caption: this compound mechanism of action and potential bacterial resistance pathways.

Experimental Workflow for Investigating this compound Resistance

Resistance_Workflow Start Start with Wild-Type Bacteria MIC_initial Determine Baseline MIC Start->MIC_initial Serial_Passage Serial Passage with sub-MIC this compound MIC_initial->Serial_Passage Monitor_MIC Monitor MIC Every 5 Passages Serial_Passage->Monitor_MIC MIC_Increase Significant MIC Increase? Monitor_MIC->MIC_Increase No_Resistance Conclusion: No Resistance Developed MIC_Increase->No_Resistance No Stabilize Stabilize Resistant Phenotype MIC_Increase->Stabilize Yes Characterize Characterize Resistance Mechanisms Stabilize->Characterize Membrane_Assay Membrane Permeabilization Assay Characterize->Membrane_Assay Gene_Expression Gene Expression Analysis (qRT-PCR) Characterize->Gene_Expression LPS_Analysis LPS/Lipid A Analysis Characterize->LPS_Analysis

Caption: A logical workflow for the experimental investigation of this compound resistance.

References

Validation & Comparative

Protegrin-1: A Potent Antimicrobial Peptide Outpacing Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive analysis of Protegrin-1 (PG-1), a porcine-derived antimicrobial peptide, reveals its superior efficacy in key performance areas compared to conventional antibiotics. This guide synthesizes experimental data on its potent, rapid-acting antimicrobial activity, and a significantly lower propensity for inducing bacterial resistance, offering a promising alternative in an era of growing antibiotic resistance.

This publication presents a detailed comparison of this compound and conventional antibiotics, focusing on antimicrobial efficacy, speed of action, resistance development, and cytotoxicity. The data, compiled from multiple peer-reviewed studies, is intended for researchers, scientists, and drug development professionals.

Antimicrobial Efficacy: A Broad-Spectrum Advantage

This compound demonstrates potent, broad-spectrum antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, including clinically relevant and multi-drug resistant (MDR) strains.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

The following table summarizes the MIC values of this compound against various bacterial strains in comparison to conventional antibiotics. Lower MIC values indicate higher antimicrobial potency.

MicroorganismThis compound (µg/mL)Norfloxacin (µg/mL)Gentamicin (µg/mL)Colistin (µg/mL)
Escherichia coli0.12 - 2[1][2]---
Pseudomonas aeruginosa0.5 - 8[1][3]0.25[4]0.5[4]-
Methicillin-resistantStaphylococcus aureus (MRSA)0.5[4]8[4]4[4]-
Vancomycin-resistantEnterococcus faecium (VREF)----
Acinetobacter baumannii(colistin-sensitive & resistant)2 - 8[3]--> MIC

Speed of Action: Rapid Bactericidal Effects

A critical advantage of this compound is its rapid bactericidal activity. Experimental data from time-kill kinetics studies show that PG-1 can eliminate bacterial populations significantly faster than conventional antibiotics.

Table 2: Time-Kill Kinetics Comparison

This table highlights the time required for this compound and conventional antibiotics to achieve a significant reduction in bacterial viability.

MicroorganismCompoundConcentrationTime to ≥3-log10 Reduction in CFU/mL
Methicillin-resistantStaphylococcus aureus (MRSA)This compound5 µg/mL< 15 minutes[1][2]
Gentamicin4 µg/mL~ 4 hours[4]
Norfloxacin8 µg/mL~ 4 hours[4]
Pseudomonas aeruginosaThis compound8 x MIC< 15 minutes[1][2]

Resistance Development: A Low Propensity for Resistance

One of the most significant drawbacks of conventional antibiotics is the rapid development of bacterial resistance. This compound exhibits a remarkably low tendency to induce resistance, even after repeated exposure.

Table 3: Resistance Development Comparison

The following data illustrates the change in MIC after serial passaging of bacteria in the presence of sub-lethal concentrations of this compound and conventional antibiotics.

MicroorganismCompoundNumber of PassagesFold Increase in MIC
Pseudomonas aeruginosaThis compound11No increase[1][2]
Norfloxacin1110[1][2]
Gentamicin11190[1][2]
Methicillin-resistantStaphylococcus aureus (MRSA)This compound18No increase[1][2]
Norfloxacin1885[1][2]

Mechanism of Action: A Direct Assault on the Bacterial Membrane

This compound's primary mechanism of action involves the direct disruption of the bacterial cell membrane. Its cationic and amphipathic properties facilitate its interaction with the negatively charged bacterial membrane, leading to pore formation and subsequent cell death. This direct physical mechanism is believed to contribute to the low probability of resistance development.

This compound Mechanism of Action PG1 This compound (Cationic Peptide) ElectrostaticInteraction Electrostatic Interaction PG1->ElectrostaticInteraction Initial Binding BacterialMembrane Bacterial Membrane (Anionic Surface) BacterialMembrane->ElectrostaticInteraction MembraneInsertion Membrane Insertion & Aggregation ElectrostaticInteraction->MembraneInsertion Hydrophobic Interactions PoreFormation Transmembrane Pore Formation MembraneInsertion->PoreFormation Oligomerization CellDeath Cell Lysis & Death PoreFormation->CellDeath Ion Leakage, Depolarization

Caption: this compound's mechanism of action involves a multi-step process leading to bacterial cell death.

Synergistic Potential

This compound has demonstrated synergistic effects when used in combination with conventional antibiotics, particularly colistin, against multi-drug resistant strains of Acinetobacter baumannii. This synergy can lower the required effective dose of both agents, potentially reducing toxicity and combating resistance. Studies have reported a Fractional Inhibitory Concentration (FIC) of less than 0.5 for the combination of PG-1 and colistin, indicating strong synergy.[3]

Cytotoxicity Profile

While this compound shows potent antimicrobial activity, its potential for cytotoxicity against mammalian cells is a critical consideration for therapeutic development.

Table 4: Cytotoxicity of this compound against Mammalian Cell Lines

The following table presents the half-maximal inhibitory concentration (IC50) of this compound against various mammalian cell lines. Higher IC50 values indicate lower cytotoxicity.

Cell LineCell TypeIC50 (µM)
661WRetinal Cells~200 - 400[5][6]
HEK293THuman Embryonic Kidney Cells~900[5][6]
NIH-3T3Mouse Embryonic Fibroblasts~1300[5][6]
SH-SY5YHuman Neuroblastoma Cells~900[5][6]
PMNPorcine Neutrophils< 200[5][6]

It is important to note that analogues of this compound are being developed to improve its therapeutic index by reducing cytotoxicity while maintaining high antimicrobial efficacy.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.

Minimum Inhibitory Concentration (MIC) Determination

A standardized broth microdilution method is employed to determine the MIC of this compound and conventional antibiotics.

MIC Determination Workflow Start Start PrepareInoculum Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) Start->PrepareInoculum InoculatePlate Inoculate 96-well Plate with Bacteria and Agent PrepareInoculum->InoculatePlate SerialDilution Perform 2-fold Serial Dilutions of Antimicrobial Agent SerialDilution->InoculatePlate Incubate Incubate at 37°C for 18-24h InoculatePlate->Incubate ReadMIC Determine MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Time-Kill Kinetics Assay

This assay measures the rate at which an antimicrobial agent kills a bacterial population over time.

Time-Kill Assay Workflow Start Start PrepareCulture Prepare Log-phase Bacterial Culture Start->PrepareCulture AddAgent Add Antimicrobial Agent (at desired concentration) PrepareCulture->AddAgent IncubateShaking Incubate with Shaking at 37°C AddAgent->IncubateShaking SampleAliquots Sample Aliquots at Specific Time Points IncubateShaking->SampleAliquots SerialDilutePlate Serially Dilute and Plate on Agar SampleAliquots->SerialDilutePlate IncubatePlates Incubate Plates at 37°C SerialDilutePlate->IncubatePlates CountCFU Count Colony Forming Units (CFU) IncubatePlates->CountCFU PlotData Plot log10 CFU/mL vs. Time CountCFU->PlotData End End PlotData->End

Caption: The experimental workflow for conducting a time-kill kinetics assay.

Conclusion

The compiled evidence strongly suggests that this compound offers significant advantages over conventional antibiotics, including potent, broad-spectrum activity, rapid bactericidal action, and a low propensity for inducing resistance. While its cytotoxic profile requires careful consideration and the development of safer analogues, this compound and similar antimicrobial peptides represent a highly promising avenue for the development of next-generation therapeutics to combat the growing threat of antibiotic-resistant infections. Further research and clinical trials are warranted to fully explore the therapeutic potential of this remarkable antimicrobial peptide.

References

A Comparative Analysis of Protegrin-1 and Other Key Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the face of rising antimicrobial resistance, the scientific community is actively exploring alternative therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action that are less prone to developing resistance. This guide provides a detailed comparative analysis of Protegrin-1 (PG-1), a potent porcine cathelicidin, against three other well-characterized AMPs: LL-37, Defensins, and Magainins. This objective comparison, supported by experimental data, aims to assist researchers and drug development professionals in evaluating the potential of these peptides as next-generation antimicrobial agents.

Overview of this compound and Comparator Peptides

This compound is a small, 18-amino acid cationic peptide characterized by a rigid β-hairpin structure stabilized by two disulfide bonds.[1][2] This structural feature is crucial for its potent antimicrobial activity.[3] In contrast, LL-37, the only human cathelicidin, is a larger, 37-amino acid peptide that adopts an α-helical conformation upon interacting with microbial membranes. Defensins are a broad family of cysteine-rich cationic peptides with a characteristic β-sheet structure stabilized by three disulfide bonds. Magainins, originally isolated from the skin of the African clawed frog, are α-helical peptides. These structural differences fundamentally influence their mechanisms of action and biological activities.

Comparative Antimicrobial Activity

The antimicrobial efficacy of these peptides is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of this compound, LL-37, Defensins, and Magainins against a panel of clinically relevant Gram-positive and Gram-negative bacteria, and fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Peptides against Gram-Positive Bacteria

OrganismThis compound (µg/mL)LL-37 (µg/mL)Defensins (µg/mL)Magainin 2 (µg/mL)
Staphylococcus aureus0.12 - 2[3]<10 - 19.3[4][5]1 - 8[6]80 - 160[7]
Enterococcus faecium~10-20 µM (MBC)[8]<10[4]--

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Peptides against Gram-Negative Bacteria

OrganismThis compound (µg/mL)LL-37 (µg/mL)Defensins (µg/mL)Magainin 2 (µg/mL)
Escherichia coli0.12 - 2[3]<10[4]4 - 32[6]80 - 160[7]
Pseudomonas aeruginosa0.12 - 2[3]<10[4]>250[9]80 - 160[7]
Acinetobacter baumannii---2-4 µM[10]
Klebsiella pneumoniae~10-20 µM (MBC)[8]--40 - 160[7]

Table 3: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Peptides against Fungi

OrganismThis compound (µg/mL)LL-37 (µg/mL)Defensins (µg/mL)Magainin 2 (µg/mL)
Candida albicansModerate activity[3]>250[5]0.5 - 4.0 µM (IC50)[11]-

Note: MIC values can vary depending on the specific assay conditions, bacterial/fungal strain, and the specific defensin tested.

Mechanisms of Action

The primary mechanism of action for most of these peptides involves the disruption of microbial cell membranes. However, the specific mode of disruption differs based on their structure.

This compound: PG-1 exerts its antimicrobial effect by forming pores in the microbial membrane.[2] Its rigid β-hairpin structure allows it to insert into the lipid bilayer and oligomerize, creating stable transmembrane channels that lead to leakage of intracellular contents and cell death.

Protegrin1_Mechanism cluster_membrane Bacterial Membrane Lipid_Bilayer_Outer Outer Leaflet Lipid_Bilayer_Inner Inner Leaflet PG1_Monomer This compound Monomer PG1_Dimer Dimerization PG1_Monomer->PG1_Dimer Inserts into membrane Pore_Formation Pore Formation PG1_Dimer->Pore_Formation Oligomerization Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis Leakage of contents Comparative_Mechanisms cluster_protegrin This compound cluster_ll37 LL-37 cluster_defensin Defensins cluster_magainin Magainins PG1 β-hairpin structure PG1_Action Barrel-Stave Pore Formation PG1->PG1_Action LL37 α-helical structure LL37_Action Carpet/Toroidal Pore Model LL37->LL37_Action Defensin β-sheet structure Defensin_Action Pore Formation/Membrane Disruption Defensin->Defensin_Action Magainin α-helical structure Magainin_Action Toroidal Pore Model Magainin->Magainin_Action Experimental_Workflow Start Antimicrobial Peptide Evaluation MIC_Assay MIC Assay (Broth Microdilution) Start->MIC_Assay Hemolysis_Assay Hemolytic Activity Assay Start->Hemolysis_Assay Membrane_Permeabilization Membrane Permeabilization Assay (NPN/PI Uptake) Start->Membrane_Permeabilization Data_Analysis Data Analysis and Comparison MIC_Assay->Data_Analysis Hemolysis_Assay->Data_Analysis Membrane_Permeabilization->Data_Analysis

References

Protegrin-1 vs. Defensins: A Comparative Analysis of Antimicrobial Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between antimicrobial peptides (AMPs) is crucial for the development of novel therapeutics. This guide provides a detailed comparison of two prominent AMP families: Protegrin-1 and Defensins, with a focus on their mechanisms of action, supported by experimental data and detailed protocols.

Introduction

This compound (PG-1), a member of the cathelicidin family of host defense peptides isolated from porcine leukocytes, and defensins, a major family of host defense peptides found across a wide range of species including humans, are both crucial components of the innate immune system.[1][2] While both exhibit broad-spectrum antimicrobial activity, their structural nuances lead to distinct mechanisms of action and immunomodulatory effects. PG-1 is a cysteine-rich β-sheet antimicrobial peptide, a structural classification it shares with certain defensins.[3]

Comparative Analysis of Antimicrobial Mechanisms

The primary antimicrobial action of both this compound and defensins involves the disruption of microbial cell membranes.[2][4] However, the specific models of membrane interaction and subsequent cellular effects show notable differences.

This compound is understood to exert its antimicrobial activity primarily through a pore formation mechanism in the microbial membrane.[2] This process involves the peptide adsorbing to the membrane surface, inserting into the hydrophobic core, and forming dimers which then oligomerize to create water-filled transmembrane pores.[2] This leads to an unrestricted flow of ions, subsequent cell rupture, and death.[2] The interaction of PG-1 with membranes is highly dependent on the lipid composition, showing a preference for anionic lipids commonly found in bacterial membranes over the zwitterionic lipids of eukaryotic cells.[5][6]

Defensins, on the other hand, employ a variety of mechanisms to kill microbes. These include direct membrane disruption, inhibition of bacterial cell wall synthesis, and interference with normal metabolism.[1][4][7] For membrane disruption, two primary models have been proposed: the "carpet model," where peptides accumulate on the membrane surface and cause disruption, and the "toroidal pore model," where peptides oligomerize to form pores.[7] The specific mechanism can vary between different types of defensins (e.g., alpha- and beta-defensins) and the target microbe.[1] Some defensins can also translocate across the membrane to interact with intracellular targets.[8]

Immunomodulatory Functions

Beyond their direct antimicrobial effects, both this compound and defensins play significant roles in modulating the host immune response.

This compound has been shown to neutralize lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, thereby reducing the inflammatory response.[9][10] It can also influence macrophage functionality, inhibiting phagocytosis of bacteria and reducing the survival of intracellular pathogens.[9][11]

Defensins are known to have multifaceted immunomodulatory functions, acting as signaling molecules between the innate and adaptive immune systems.[4][12] They can act as chemokines to recruit immune cells to the site of infection, induce the production of inflammatory mediators, and enhance antigen-specific immune responses.[12][13] However, the immunomodulatory effects of defensins can be complex, with some studies indicating they can also have anti-inflammatory properties.[13][14]

Data Presentation

Table 1: Comparative Properties of this compound and Defensins
FeatureThis compoundDefensins
Family Cathelicidin[2]Defensin[1]
Structure β-hairpin with two disulfide bonds[3][15]Cysteine-rich with a β-sheet core stabilized by three or four disulfide bonds[4]
Primary Antimicrobial Mechanism Formation of β-barrel transmembrane pores[2]Membrane disruption (carpet and toroidal pore models), inhibition of cell wall synthesis, metabolic disruption[1][4][7]
Lipid Selectivity Preferentially interacts with anionic lipids (e.g., phosphatidylglycerol, lipid A)[5][6]Interacts with negatively charged microbial cell membranes[7][16]
Immunomodulatory Functions LPS neutralization, modulation of macrophage activity, stimulation of interleukin-1 beta secretion[2][9][10]Chemotactic activity, induction of cytokines, modulation of adaptive immunity, anti-inflammatory effects[12][13][14]
Antimicrobial Spectrum Broad-spectrum against Gram-positive and Gram-negative bacteria, and fungi[2]Broad-spectrum against bacteria, fungi, and enveloped and non-enveloped viruses[4]

Experimental Protocols

Membrane Permeabilization Assay (Outer Membrane)

This protocol assesses the ability of this compound or defensins to permeabilize the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

Materials:

  • Mid-logarithmic phase Gram-negative bacteria (e.g., E. coli)

  • N-phenyl-1-naphthylamine (NPN) solution (e.g., 100 µM in acetone)

  • HEPES buffer (5 mM, pH 7.4)

  • This compound or defensin solutions of varying concentrations

  • Fluorometer

Procedure:

  • Wash and resuspend the bacterial cells in HEPES buffer to a final optical density (OD600) of 0.5.

  • Add NPN to the bacterial suspension to a final concentration of 10 µM and incubate in the dark for 30 minutes.

  • Transfer 200 µL of the bacterial suspension to a 96-well black plate.

  • Add varying concentrations of the antimicrobial peptide to the wells.

  • Immediately measure the fluorescence intensity using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

  • Record the fluorescence at different time points to monitor the kinetics of membrane permeabilization. An increase in fluorescence indicates NPN uptake and thus outer membrane permeabilization.

Lipid Bilayer Interaction Studies using Surface Plasmon Resonance (SPR)

This protocol provides a method to quantitatively analyze the interaction between antimicrobial peptides and lipid bilayers, offering insights into binding affinity and kinetics.

Materials:

  • SPR instrument with a sensor chip (e.g., L1 chip)

  • Liposomes (e.g., composed of POPC and POPG to mimic bacterial membranes)

  • Running buffer (e.g., PBS)

  • This compound or defensin solutions of varying concentrations

  • Regeneration solution (e.g., NaOH)

Procedure:

  • Prepare small unilamellar vesicles (SUVs) of the desired lipid composition by extrusion.

  • Immobilize the liposomes onto the sensor chip surface to form a stable lipid bilayer.

  • Inject a series of concentrations of the antimicrobial peptide over the chip surface at a constant flow rate.

  • Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the peptide to the lipid bilayer.

  • After each injection, regenerate the sensor surface using the regeneration solution to remove the bound peptide.

  • Analyze the resulting sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of the peptide-lipid interaction.

Mandatory Visualizations

Mechanism_of_Action cluster_Protegrin1 This compound Mechanism cluster_Defensins Defensin Mechanisms PG1_Adsorption Adsorption to Anionic Membrane PG1_Insertion Insertion into Hydrophobic Core PG1_Adsorption->PG1_Insertion PG1_Dimerization Dimer Formation PG1_Insertion->PG1_Dimerization PG1_Oligomerization Oligomerization (Octameric Pore) PG1_Dimerization->PG1_Oligomerization PG1_Pore Transmembrane Pore Formation PG1_Oligomerization->PG1_Pore PG1_Death Ion Leakage & Cell Death PG1_Pore->PG1_Death Def_Adsorption Adsorption to Microbial Membrane Def_Carpet Carpet Model: Membrane Disruption Def_Adsorption->Def_Carpet Def_Toroidal Toroidal Pore Model: Pore Formation Def_Adsorption->Def_Toroidal Def_Inhibition Inhibition of Cell Wall Synthesis Def_Adsorption->Def_Inhibition Def_Metabolism Metabolic Disruption Def_Adsorption->Def_Metabolism Def_Death Cell Death Def_Carpet->Def_Death Def_Toroidal->Def_Death Def_Inhibition->Def_Death Def_Metabolism->Def_Death

Caption: Comparative mechanisms of action for this compound and Defensins.

Experimental_Workflow cluster_Permeabilization Membrane Permeabilization Assay cluster_SPR SPR Workflow for Peptide-Lipid Interaction P_Bacteria Prepare Bacterial Suspension P_NPN Add NPN Probe P_Bacteria->P_NPN P_Incubate Incubate P_NPN->P_Incubate P_Peptide Add Antimicrobial Peptide P_Incubate->P_Peptide P_Measure Measure Fluorescence P_Peptide->P_Measure S_Liposomes Prepare Liposomes S_Immobilize Immobilize Liposomes on Sensor Chip S_Liposomes->S_Immobilize S_Inject Inject Peptide (Varying Concentrations) S_Immobilize->S_Inject S_Monitor Monitor SPR Signal S_Inject->S_Monitor S_Regenerate Regenerate Surface S_Monitor->S_Regenerate S_Analyze Analyze Data (ka, kd, KD) S_Regenerate->S_Analyze

Caption: Workflow for key experimental protocols.

References

Synergistic Power of Protegrin-1: A New Frontier in Combating Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel therapeutic strategies is paramount. Protegrin-1 (PG-1), a potent antimicrobial peptide, has demonstrated remarkable synergistic effects when combined with traditional antibiotics, offering a promising avenue for the treatment of multidrug-resistant bacterial infections. This guide provides a comprehensive comparison of this compound's synergistic activity with various conventional antibiotics, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound: A Potent Partner for Conventional Antibiotics

This compound, a cysteine-rich, 18-residue peptide isolated from porcine leukocytes, exhibits broad-spectrum antimicrobial activity.[1] Its primary mechanism of action involves the disruption of bacterial cell membranes through the formation of pores, leading to increased permeability and cell death.[2][3][4][5] This membrane-permeabilizing property is the cornerstone of its synergistic relationship with traditional antibiotics. By creating entry points in the bacterial membrane, this compound facilitates the influx of other antimicrobial agents, allowing them to reach their intracellular targets more effectively and at lower concentrations.

Quantitative Analysis of Synergistic Effects

The synergy between this compound and conventional antibiotics has been quantified using standard in vitro methods, primarily the checkerboard assay and the time-kill assay. The Fractional Inhibitory Concentration (FIC) index, derived from the checkerboard assay, is a key metric used to define the nature of the interaction between two antimicrobial agents. An FIC index of ≤ 0.5 indicates synergy, an index between 0.5 and 4.0 suggests an additive or indifferent effect, and an index of > 4.0 signifies antagonism.[6][7]

Checkerboard Assay Results

A pivotal study investigating the synergistic potential of this compound against multidrug-resistant Acinetobacter baumannii revealed significant synergy when combined with colistin. The findings are summarized in the table below.

Antibiotic CombinationBacterial Strain(s)FIC IndexInterpretationReference
This compound + ColistinAcinetobacter baumannii (including colistin-resistant strains)< 0.5Synergy [8][9]
This compound + FosfomycinAcinetobacter baumanniiNot specified (No significant synergistic effect)Additive/Indifference[8]
This compound + LevofloxacinAcinetobacter baumanniiNot specified (No significant synergistic effect)Additive/Indifference[8]
This compound + MeropenemAcinetobacter baumanniiNot specified (No significant synergistic effect)Additive/Indifference[8]
This compound + TigecyclineAcinetobacter baumanniiNot specified (No significant synergistic effect)Additive/Indifference[8]
This compound + RifampicinAcinetobacter baumanniiNot specified (No significant synergistic effect)Additive/Indifference[8]

Notably, no antagonism was observed in any of the tested combinations.[8][9]

Time-Kill Assay Findings

Time-kill assays provide dynamic information about the bactericidal activity of antimicrobial combinations over time. Synergy in a time-kill assay is typically defined as a ≥ 2-log10 decrease in bacterial count (CFU/mL) by the combination compared to the most active single agent at a specific time point.[10]

Studies have confirmed the synergistic efficacy of the this compound and colistin combination against A. baumannii using time-kill assays.[8][9] While specific log-reduction values from these studies are not detailed in the available literature, one study on this compound alone demonstrated its rapid bactericidal activity, reducing viable CFU of methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa by more than three log units in less than 15 minutes.[1] This rapid killing action likely contributes significantly to the observed synergy in combination therapies.

Experimental Protocols

For the purpose of reproducibility and further research, detailed methodologies for the key experiments are provided below.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to assess the in vitro interaction of two antimicrobial agents.

  • Preparation of Antibiotics: Stock solutions of this compound and the conventional antibiotic are prepared and serially diluted.

  • Plate Setup: In a 96-well microtiter plate, one agent is serially diluted along the x-axis (columns), and the other agent is serially diluted along the y-axis (rows). This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[6]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

  • Reading Results: The Minimum Inhibitory Concentration (MIC) of each agent alone and in combination is determined by identifying the lowest concentration that inhibits visible bacterial growth.

  • FIC Index Calculation: The FIC index is calculated using the formula: FIC Index = FIC of Agent A + FIC of Agent B, where FIC = MIC of the agent in combination / MIC of the agent alone.[6][7]

Time-Kill Assay Protocol

The time-kill assay evaluates the rate and extent of bacterial killing by antimicrobial agents over time.

  • Preparation of Cultures: A standardized bacterial inoculum (e.g., ~10^6 CFU/mL) is prepared in a suitable broth medium.[10]

  • Exposure to Antimicrobials: The bacterial culture is exposed to the antimicrobial agents alone and in combination at specific concentrations (e.g., based on their MICs). A growth control (no antibiotic) is also included.

  • Sampling over Time: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Viable Cell Counting: The number of viable bacteria in each aliquot is determined by serial dilution and plating on appropriate agar plates.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is determined by comparing the reduction in bacterial count for the combination with that of the individual agents.[10]

Visualizing the Synergistic Mechanism

The proposed mechanism of synergy between this compound and a traditional antibiotic, such as a beta-lactam, is illustrated below. This compound first permeabilizes the outer membrane of the Gram-negative bacterium, allowing the beta-lactam antibiotic to bypass this primary barrier and access the periplasmic space where it can inhibit cell wall synthesis.

Synergy_Mechanism cluster_bacterium Gram-Negative Bacterium Outer_Membrane Outer Membrane (with LPS) Periplasmic_Space Periplasmic Space (Cell Wall Synthesis) Outer_Membrane->Periplasmic_Space 2. Creates pores, increasing permeability Inhibition Synergistic Bacterial Killing Periplasmic_Space->Inhibition 4. Inhibits cell wall synthesis Inner_Membrane Inner (Cytoplasmic) Membrane PG1 This compound PG1->Outer_Membrane 1. Binds and disrupts membrane Antibiotic Traditional Antibiotic (e.g., Beta-lactam) Antibiotic->Periplasmic_Space 3. Enters through PG-1 induced pores

Caption: Synergistic mechanism of this compound and a traditional antibiotic.

Experimental Workflow for Synergy Testing

The logical flow for assessing the synergistic effects of this compound with traditional antibiotics involves a screening phase followed by a confirmation and dynamic analysis phase.

Experimental_Workflow cluster_screening Screening for Synergy cluster_confirmation Confirmation and Dynamics Checkerboard Checkerboard Assay (Determine MICs and FIC Index) Interpret_FIC Interpret FIC Index (Synergy, Additive, Antagonism) Checkerboard->Interpret_FIC Time_Kill Time-Kill Assay (Assess rate of killing) Interpret_Time_Kill Analyze Killing Curves (Confirm Synergy) Time_Kill->Interpret_Time_Kill Start Select this compound and Traditional Antibiotic Combination Start->Checkerboard Interpret_FIC->Time_Kill If Synergy or Additive Conclusion Conclude on Synergistic Interaction Interpret_Time_Kill->Conclusion

Caption: Workflow for evaluating antimicrobial synergy.

Conclusion

The synergistic combination of this compound with traditional antibiotics, particularly colistin, presents a compelling strategy to overcome multidrug resistance in clinically significant pathogens like Acinetobacter baumannii. The ability of this compound to permeabilize bacterial membranes enhances the efficacy of conventional drugs, potentially revitalizing their use against resistant strains. Further research into the synergistic effects of this compound with a broader range of antibiotics and against diverse bacterial species is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers to build upon in the critical fight against antimicrobial resistance.

References

Protegrin-1: Validating Rapid In Vivo Bactericidal Efficacy for Next-Generation Antimicrobials

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Protegrin-1 (PG-1), a cysteine-rich β-hairpin antimicrobial peptide (AMP) isolated from porcine leukocytes, has demonstrated potent, broad-spectrum bactericidal activity in vitro. Its primary mechanism of action involves the rapid disruption of bacterial cell membranes, leading to cell death within minutes.[1] This guide provides a comprehensive overview of the in vivo validation of this compound's rapid bactericidal activity, offering a comparative analysis against other antimicrobials and detailing the experimental frameworks used to substantiate its efficacy.

In Vivo Bactericidal Activity: A Quantitative Comparison

This compound has been rigorously evaluated in various murine models of infection, consistently demonstrating a rapid and significant reduction in bacterial burden and a marked improvement in survival rates. The following tables summarize key quantitative data from these in vivo studies, comparing the performance of this compound and its analogs with conventional antibiotics.

Systemic Infection Model Organism Treatment Dose Time Point Mean Log Reduction in CFU/g (vs. Control) Survival Rate (%)
Murine Sepsis ModelMultidrug-Resistant Escherichia coli (ExPEC)This compound3.2 mg/kg12 hBlood: ~2.0, Brain: ~2.5, Spleen: ~3.0, Lungs: ~2.575%
Tetracycline30 mg/kg12 hBlood: ~1.0, Brain: ~1.5, Spleen: ~2.0, Lungs: ~1.525%
Murine Septicemia ModelEscherichia coli ATCC 25922This compound Analog ([V16R])5 mg/kg (two doses)7 daysNot Reported80%
Ciprofloxacin10 mg/kg (two doses)7 daysNot Reported100%
Saline (Control)-7 days-20%[2]
Localized Infection Model Organism Treatment Model Time Point Mean Log Reduction in CFU/g (vs. Control) Survival Rate (%)
Murine Respiratory InfectionActinobacillus suisTransgenic Mice Expressing PG-16 daysLungs: ~2.087%
Wild-Type Mice (Control)6 days-31%[3]
Murine Burn Wound InfectionSilvadene-Resistant Pseudomonas aeruginosaTopical this compoundNot SpecifiedSignificant decrease vs. controlNot Reported[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key in vivo experiments cited in this guide.

Murine Sepsis Model for Multidrug-Resistant E. coli

This protocol is adapted from a study evaluating the in vivo efficacy of this compound against a multidrug-resistant porcine extraintestinal pathogenic E. coli (ExPEC) strain.[5]

1. Animal Model:

  • Four-week-old female BALB/c mice are used.

2. Bacterial Challenge:

  • The multidrug-resistant ExPEC strain is grown to the logarithmic phase.

  • Mice are challenged via intraperitoneal (i.p.) injection with 1 x 10⁷ colony-forming units (CFU) of the bacterial suspension.

3. Treatment Administration:

  • Immediately following the bacterial challenge, mice are treated with a single i.p. injection of this compound (3.2 mg/kg), tetracycline (30 mg/kg), or a phosphate-buffered saline (PBS) vehicle control.

4. Evaluation of Bactericidal Activity:

  • At 12 hours post-infection, a cohort of mice from each group is euthanized.

  • Blood, brain, spleen, and lung tissues are aseptically harvested.

  • Organs are homogenized in sterile PBS.

  • Serial dilutions of the blood and tissue homogenates are plated on Luria-Bertani (LB) agar.

  • Plates are incubated overnight at 37°C, and bacterial colonies are counted to determine the CFU per gram of tissue or milliliter of blood.

5. Survival Study:

  • A separate cohort of mice is monitored for survival over 72 hours, with observations recorded every 6 hours.

Murine Model of Actinobacillus suis Respiratory Infection in PG-1 Transgenic Mice

This protocol describes the evaluation of infection resistance in transgenic mice constitutively expressing this compound.[1][2]

1. Animal Model:

  • Transgenic mice expressing the this compound gene and their wild-type (WT) littermates (6-7 weeks old) are used.

2. Bacterial Inoculum Preparation:

  • Actinobacillus suis is grown on sheep blood agar plates.

  • A bacterial suspension is prepared in sterile PBS and adjusted to a concentration of approximately 5 x 10⁸ CFU/ml.

3. Infection Procedure:

  • Mice are anesthetized, and 30 µl of the bacterial suspension is administered intranasally.

4. Post-Infection Monitoring and Sample Collection:

  • Mice are monitored for clinical signs of infection for 6 days.

  • At day 6 post-inoculation, surviving mice are euthanized.

  • Lung tissue is aseptically removed, weighed, and homogenized.

5. Quantification of Bacterial Load:

  • Serial dilutions of the lung homogenates are plated on appropriate agar plates.

  • The number of A. suis CFU recovered from the lungs is determined after incubation.

Visualizing the Experimental Workflow and Mechanism of Action

To further elucidate the experimental processes and the proposed mechanisms of this compound, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation bact_prep Bacterial Culture (Logarithmic Phase) challenge Bacterial Challenge (e.g., Intraperitoneal Injection) bact_prep->challenge animal_model Animal Model (e.g., BALB/c Mice) animal_model->challenge pg1_treat This compound Administration challenge->pg1_treat control_treat Control Administration (e.g., Antibiotic, Saline) challenge->control_treat bact_load Bacterial Load Quantification (CFU/g in Organs) pg1_treat->bact_load survival Survival Monitoring pg1_treat->survival control_treat->bact_load control_treat->survival

Caption: In vivo validation workflow for this compound.

signaling_pathway cluster_pg1 This compound cluster_membrane Bacterial Cell cluster_immune Host Immune Response Modulation pg1 This compound membrane Bacterial Membrane Disruption pg1->membrane Direct Bactericidal Action lps LPS Neutralization pg1->lps cell_death cell_death membrane->cell_death Rapid Cell Death hyperinflammation Reduced Hyperinflammation lps->hyperinflammation nfkb NF-κB Pathway hyperinflammation->nfkb mapk MAPK Pathway hyperinflammation->mapk tnf TNF Pathway hyperinflammation->tnf

References

Protegrin-1: A Comparative Analysis of Cross-Resistance with Other Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is a critical factor in the evaluation of new antimicrobial agents. This guide provides a comparative analysis of Protegrin-1 (PG-1) and other antimicrobial peptides (AMPs), with a focus on cross-resistance studies and the experimental data supporting these findings.

This compound, a cysteine-rich, 18-residue beta-sheet peptide isolated from porcine leukocytes, has demonstrated potent and rapid microbicidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria[1]. A significant characteristic of this compound is its low propensity for inducing resistance, a crucial advantage in the face of mounting antibiotic resistance.

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. Notably, studies attempting to induce resistance to this compound through serial passaging have been largely unsuccessful, highlighting its robust nature.

Bacterial StrainThis compound MIC (µg/mL)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)0.12 - 2[1]
Pseudomonas aeruginosa0.12 - 2[1]
Acinetobacter baumannii (colistin-sensitive and resistant)2 - 8[2]
Escherichia coli32[3]
Porcine ExPEC PCN03332[3]

In a key study, attempts to generate resistance in P. aeruginosa and MRSA by repeated subculturing in the presence of sub-inhibitory concentrations of this compound did not result in any increase in its MIC[1][4][5]. In stark contrast, under the same experimental conditions, the MIC of norfloxacin against P. aeruginosa increased 10-fold, and gentamicin's MIC increased 190-fold. Similarly, the MIC of norfloxacin against MRSA saw an 85-fold increase[1][4]. This resistance stability of this compound is a significant differentiator when compared to conventional antibiotics.

While specific cross-resistance data for this compound against other AMPs is limited due to the difficulty in generating this compound resistant strains, the lack of resistance development itself is a critical point of comparison. For other AMPs, such as pexiganan (a magainin analogue), cross-resistance has been a subject of investigation, raising concerns about the potential for bacteria resistant to one AMP to exhibit resistance to others with similar mechanisms of action.

Experimental Protocols

The methodologies employed in studying antimicrobial resistance and cross-resistance are crucial for the accurate interpretation of data. Below are detailed protocols for key experiments.

Protocol for Inducing Antimicrobial Resistance

This protocol is adapted from studies aimed at inducing resistance through serial passaging.

  • Bacterial Strain Preparation: A logarithmic phase bacterial suspension (approximately 1 x 10^8 CFU/mL) is prepared in a suitable broth medium, such as Mueller-Hinton Broth (MHB).

  • Serial Passaging: The bacterial culture is serially passaged in the presence of escalating concentrations of the antimicrobial agent. A typical regimen involves:

    • Generations 1-10: 1/4 x MIC

    • Generations 11-20: 1/2 x MIC

    • Generations 21-30: 1 x MIC

  • Incubation: Cultures are incubated under standard conditions (e.g., 37°C with shaking at 120 rpm) for 24 hours per passage.

  • MIC Determination: The MIC is determined at regular intervals (e.g., every 5-10 generations) to monitor for any changes in susceptibility.

  • Withdrawal Period: To assess the stability of any acquired resistance, the resistant strain is subsequently passaged for an additional number of generations (e.g., 10) in an antimicrobial-free medium before re-testing the MIC.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Dilutions: The antimicrobial agent is serially diluted two-fold in a 96-well microtiter plate using a suitable broth medium.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10^5 CFU/mL in the same broth medium.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • Reading the Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Experimental Workflow and Signaling Pathways

To visualize the logical flow of a cross-resistance study, the following diagrams are provided.

Experimental_Workflow cluster_resistance_induction Resistance Induction Phase cluster_cross_resistance_testing Cross-Resistance Testing Phase start Start with Susceptible Bacterial Strain passage Serial Passaging with Sub-lethal AMP Concentrations start->passage check_mic Monitor MIC for Increased Resistance passage->check_mic check_mic->passage Continue Passaging resistant_strain Isolation of Resistant Strain check_mic->resistant_strain Resistance Achieved test_pg1 Determine MIC of This compound resistant_strain->test_pg1 test_other_amps Determine MIC of Other AMPs resistant_strain->test_other_amps compare Compare MICs between Susceptible and Resistant Strains test_pg1->compare test_other_amps->compare

Caption: Experimental workflow for a cross-resistance study.

Protegrin1_Action_Pathway PG1 This compound Membrane Bacterial Membrane (Negatively Charged) PG1->Membrane Electrostatic Interaction Pore Transmembrane Pore Formation Membrane->Pore Membrane Disruption Leakage Ion and Metabolite Leakage Pore->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of action for this compound.

Conclusion

The available evidence strongly suggests that this compound has a low potential for the development of resistance. This intrinsic characteristic makes the likelihood of cross-resistance to other AMPs a lesser concern compared to other antimicrobial agents that more readily select for resistant mutants. For drug development professionals, this compound's resistance profile represents a significant advantage, positioning it as a promising candidate for further investigation and development as a novel therapeutic agent. Future research should continue to explore the molecular basis for this low resistance potential.

References

Protegrin-1: A Comparative Benchmark of its Therapeutic Window Against LL-37 and Magainin-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic window of the antimicrobial peptide (AMP) Protegrin-1 against two other well-characterized AMPs: LL-37 and Magainin-2. The following sections present quantitative data on their antimicrobial efficacy and cytotoxicity, detail the experimental protocols for these assessments, and visualize their known signaling pathways and experimental workflows.

Executive Summary

This compound (PG-1) is a potent, broad-spectrum antimicrobial peptide with a distinct β-hairpin structure.[1][2] Its clinical development has been hampered by concerns regarding its cytotoxicity. This guide benchmarks PG-1's therapeutic window against the human cathelicidin LL-37, known for its immunomodulatory functions, and Magainin-2, a classic α-helical peptide. The therapeutic index (TI), a ratio of toxicity to efficacy, is a critical parameter for evaluating the clinical potential of AMPs. A higher TI indicates a wider and safer therapeutic window.

Data Presentation: Efficacy and Toxicity

The therapeutic window of an antimicrobial peptide is determined by comparing its efficacy against pathogens with its toxicity to host cells. The most common metrics for this are the Minimum Inhibitory Concentration (MIC) and the 50% Hemolytic Concentration (HC50).

Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The data below is a compilation from various studies and may reflect slight variations due to different experimental conditions.

PeptideEscherichia coli (μM)Pseudomonas aeruginosa (μM)Staphylococcus aureus (μM)
This compound 0.125 - 0.5[2]0.25 - 1[2]0.5 - 1[2]
LL-37 ~2[3]<10~2[3]
Magainin-2 ~50[4]>50~50[4]
Cytotoxicity: 50% Hemolytic Concentration (HC50)

The HC50 is the concentration of a peptide that causes 50% lysis of human red blood cells. This is a common in vitro measure of toxicity to mammalian cells.

PeptideHC50 (μM)
This compound High hemolytic activity[2]
LL-37 Low hemolytic activity at bactericidal concentrations
Magainin-2 Low hemolytic activity[4][5]
Therapeutic Index (TI)

The therapeutic index is calculated as the ratio of HC50 to MIC (TI = HC50 / MIC). A higher TI is desirable, indicating greater selectivity for microbial cells over host cells. Due to the variability in reported HC50 and MIC values, a precise, directly comparable TI is challenging to establish without head-to-head studies. However, based on the available data, Magainin-2 generally exhibits a more favorable therapeutic index than this compound, which is known for its significant hemolytic activity.[2][4][5] LL-37's TI is influenced by its concentration-dependent effects and interactions with host cells.

Experimental Protocols

Standardized protocols are crucial for the accurate assessment and comparison of antimicrobial peptides. Below are detailed methodologies for determining MIC and HC50.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[6][7][8][9][10]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial suspension of the test organism (e.g., E. coli, S. aureus) adjusted to a concentration of approximately 5 x 10^5 CFU/mL

  • Stock solutions of the antimicrobial peptides (this compound, LL-37, Magainin-2)

  • Positive control (bacterial suspension without peptide)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of each peptide in the appropriate broth directly in the 96-well plate.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (wells with bacteria and broth but no peptide) and a negative control (wells with broth only) on each plate.

  • Incubate the plates at 37°C for 16-20 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.

Hemolysis Assay

This assay measures the lytic activity of peptides against red blood cells.[11][12][13]

Materials:

  • Freshly drawn human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • 96-well microtiter plates

  • Stock solutions of the antimicrobial peptides

  • Positive control (e.g., 1% Triton X-100 for 100% hemolysis)

  • Negative control (PBS for 0% hemolysis)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Wash the RBCs with PBS by centrifugation until the supernatant is clear.

  • Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Prepare serial dilutions of the peptides in PBS in a 96-well plate.

  • Add the RBC suspension to each well.

  • Include positive and negative controls.

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet the intact RBCs.

  • Transfer the supernatant to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 450 nm or 540 nm).

  • Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls. The HC50 is the concentration that results in 50% hemolysis.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the known signaling pathways affected by the peptides and the workflows for the experimental protocols.

G cluster_protegrin1 This compound Signaling PG1 This compound Membrane Bacterial Membrane Disruption PG1->Membrane IGF1R IGF-1 Receptor PG1->IGF1R Activates COX2 COX2 Production PG1->COX2 NFkB NF-κB Activation PG1->NFkB Apoptosis_Inhibition Apoptosis Inhibition PG1->Apoptosis_Inhibition NO_Production NO Production Inhibition PG1->NO_Production ERK ERK Activation IGF1R->ERK

Caption: this compound's known signaling interactions.[1][14][15]

G cluster_ll37 LL-37 Signaling LL37 LL-37 TLR TLR Modulation (TLR2, TLR4 inhibition; TLR3, 7, 8, 9 enhancement) LL37->TLR LPS_LTA LPS/LTA Neutralization LL37->LPS_LTA FPRL1 FPRL1 Receptor LL37->FPRL1 Binds P2X7 P2X7 Receptor LL37->P2X7 Binds Cytokine_Mod Cytokine Modulation TLR->Cytokine_Mod Chemotaxis Immune Cell Chemotaxis FPRL1->Chemotaxis

Caption: LL-37's diverse immunomodulatory signaling pathways.[16][17][18][19][20]

G cluster_magainin2 Magainin-2 Mechanism Mag2 Magainin-2 Membrane_Binding Binding to Anionic Lipids Mag2->Membrane_Binding Pore_Formation Toroidal Pore Formation Membrane_Binding->Pore_Formation Permeabilization Membrane Permeabilization Pore_Formation->Permeabilization Cell_Lysis Cell Lysis Permeabilization->Cell_Lysis

Caption: The membrane-centric mechanism of Magainin-2.[21][22][23][24][25]

G cluster_mic_workflow MIC Assay Workflow start Start prep_peptides Prepare Peptide Dilutions start->prep_peptides prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria inoculate Inoculate Microplate prep_peptides->inoculate prep_bacteria->inoculate incubate Incubate at 37°C inoculate->incubate read_results Read MIC incubate->read_results end End read_results->end

Caption: Experimental workflow for the MIC assay.

G cluster_hemolysis_workflow Hemolysis Assay Workflow start Start prep_rbcs Prepare RBC Suspension start->prep_rbcs prep_peptides Prepare Peptide Dilutions start->prep_peptides mix Mix Peptides and RBCs prep_rbcs->mix prep_peptides->mix incubate Incubate at 37°C mix->incubate centrifuge Centrifuge incubate->centrifuge measure Measure Absorbance centrifuge->measure calculate Calculate HC50 measure->calculate end End calculate->end

Caption: Experimental workflow for the hemolysis assay.

References

Protegrin-1: A Comparative Guide to its Efficacy Against Multi-Drug Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multi-drug resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the exploration of novel therapeutic agents. Protegrin-1 (PG-1), a potent antimicrobial peptide (AMP) derived from porcine leukocytes, has emerged as a promising candidate. This guide provides an objective comparison of PG-1's performance against MDR pathogens, supported by experimental data and detailed methodologies.

Introduction to this compound (PG-1)

This compound is an 18-amino acid, cysteine-rich cationic peptide belonging to the cathelicidin family.[1][2] Its structure is characterized by a β-hairpin sheet stabilized by two disulfide bridges, a feature crucial for its antimicrobial activity.[2][3] PG-1 exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains that have developed resistance to conventional antibiotics.[4][5][6] Its multifaceted mechanism of action, which includes direct bacterial membrane disruption and immunomodulation, makes it a subject of intensive research for new anti-infective therapies.[1][7]

Mechanism of Action: A Dual Approach

This compound's efficacy stems from a dual-action mechanism that combines direct bactericidal effects with modulation of the host immune response.

  • Direct Membranolytic Activity: The primary antimicrobial action of PG-1 involves the permeabilization of bacterial cell membranes. Due to its positive charge, PG-1 is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria.[1][2] Following this initial binding, the peptide inserts into the lipid bilayer, aggregates into dimers, and forms stable transmembrane pores.[4][8] This process, often described by the toroidal pore model, leads to an uncontrolled flux of ions, collapse of the membrane potential, and ultimately, rapid cell death.[1][9] This direct physical disruption of the membrane is a key reason why the development of bacterial resistance to PG-1 is significantly slower compared to traditional antibiotics.[6][10]

  • Immunomodulatory Effects: Beyond its direct killing ability, PG-1 can modulate the host's immune response. It can bind to and neutralize bacterial endotoxins like LPS, thereby suppressing excessive innate immune activation and tempering hyperinflammatory responses.[1][2] Studies have shown that PG-1 can downregulate key inflammatory signaling pathways, including NF-κB, MAPK, and TNF, mitigating uncontrolled inflammation without compromising host defense.[1][7] This dual capability of eliminating pathogens while restoring immune homeostasis represents a significant therapeutic advantage.[7]

mic_workflow start Start prep_peptide Prepare 2-Fold Serial Dilutions of PG-1 in 96-Well Plate start->prep_peptide prep_bacteria Culture MDR Bacteria to Log Phase & Standardize Inoculum start->prep_bacteria inoculate Inoculate Plate Wells with Bacterial Suspension prep_peptide->inoculate prep_bacteria->inoculate incubate Incubate at 37°C for 16-20 Hours inoculate->incubate read_mic Read Plate for Visible Growth incubate->read_mic determine_mic Determine MIC: Lowest Concentration with No Growth read_mic->determine_mic end End determine_mic->end pore_formation_mechanism membrane Bacterial Membrane (Anionic) step1 Step 1 This compound monomers electrostatically bind to the outer leaflet of the bacterial membrane. step2 Step 2 Monomers insert into the hydrophobic core and form dimers. step1->step2 step3 Step 3 Dimers oligomerize to form a transmembrane pore (e.g., octameric β-barrel). step2->step3 step4 Step 4 Unrestricted ion transport through the pore leads to cell death. step3->step4

References

Protegrin-1 vs. LL-37: A Comparative Guide to Their Immunomodulatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Protegrin-1 (PG-1) and LL-37 are two well-characterized antimicrobial peptides (AMPs) that play crucial roles in the innate immune system. Beyond their direct microbicidal activities, both peptides exhibit a remarkable array of immunomodulatory functions, positioning them as potential therapeutic agents for a variety of inflammatory and infectious diseases. This guide provides an objective comparison of the immunomodulatory effects of this compound and LL-37, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid in research and development.

At a Glance: Key Immunomodulatory Differences

FeatureThis compound (PG-1)LL-37
Primary Immunomodulatory Mechanism Primarily anti-inflammatory through potent LPS neutralization. Also activates the IGF-1R pathway.Dual pro- and anti-inflammatory activities. Modulates TLR signaling, acts as a chemoattractant, and influences immune cell differentiation.
Interaction with TLRs Indirectly inhibits TLR4 signaling by sequestering LPS.Directly modulates TLR signaling: suppresses TLR2 and TLR4 activation by binding their ligands (LTA and LPS) but enhances TLR3, TLR7/8, and TLR9 signaling by complexing with nucleic acids.
Key Signaling Pathways Insulin-like Growth Factor 1 Receptor (IGF-1R) pathway, leading to ERK activation.Mitogen-Activated Protein Kinase (MAPK) pathways (p38, ERK, JNK), NF-κB pathway.
Chemotactic Activity Primarily for neutrophils, monocytes, and T-cells.Potent chemoattractant for a wide range of immune cells including neutrophils, monocytes, mast cells, and T-cells via FPRL1.
Cytokine Modulation Generally suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by neutralizing PAMPs.Context-dependent; can induce both pro-inflammatory (e.g., IL-6, IL-8, TNF-α) and anti-inflammatory (e.g., IL-10) cytokines.
Cellular Processes Stimulates intestinal cell migration.Promotes wound healing, angiogenesis, and apoptosis of certain cells.

Quantitative Data Comparison

The following tables summarize quantitative data on the biological activities of this compound and LL-37. It is important to note that direct comparative studies are limited, and experimental conditions may vary between studies.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

OrganismThis compound (PG-1) MIC (µg/mL)LL-37 MIC (µg/mL)
Escherichia coli0.12 - 2<10
Pseudomonas aeruginosa0.12 - 2<10
Staphylococcus aureus0.12 - 2<10
Methicillin-resistant S. aureus (MRSA)0.12 - 2>100 (in high salt)
Vancomycin-resistant Enterococcus faecium-<10
Candida albicans->100 (in high salt)

Data compiled from multiple sources, including[1][2].

Table 2: Lipopolysaccharide (LPS) Neutralization

PeptideAssayIC50
LL-37LAL assay0.29 µM[3]
LL-37Inhibition of FITC-LPS binding to RAW 264.7 cells0.070 µM[4]
This compoundInhibition of TNF-α release from human THP-1 cellsEffective at low µg/mL concentrations

Experimental Protocols

Macrophage Stimulation and Cytokine Analysis

Objective: To assess the effect of PG-1 and LL-37 on cytokine production by macrophages in response to an inflammatory stimulus (e.g., LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound and LL-37 peptides (synthetic, high purity)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α, IL-6, and IL-10

  • 96-well cell culture plates

Protocol:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare solutions of PG-1 and LL-37 in sterile PBS at various concentrations (e.g., 1, 5, 10, 20 µg/mL).

  • Prepare a solution of LPS in DMEM at 20 ng/mL.

  • Remove the culture medium from the cells and replace it with fresh medium.

  • Add the desired concentrations of PG-1 or LL-37 to the wells. For control wells, add PBS.

  • Immediately after adding the peptides, add the LPS solution to the appropriate wells. Include wells with peptides alone and LPS alone as controls.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plates at 400 x g for 5 minutes.

  • Collect the supernatants and measure the concentrations of TNF-α, IL-6, and IL-10 using the respective ELISA kits, following the manufacturer's instructions.

Chemotaxis Assay (Boyden Chamber)

Objective: To quantify the chemotactic effect of PG-1 and LL-37 on immune cells (e.g., neutrophils or monocytes).

Materials:

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size for monocytes)

  • Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium with 0.5% BSA

  • This compound and LL-37 peptides

  • Chemoattractant control (e.g., fMLP)

  • Calcein-AM fluorescent dye

  • Fluorescence plate reader

Protocol:

  • Label THP-1 cells with Calcein-AM according to the manufacturer's protocol.

  • Resuspend the labeled cells in RPMI-1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.

  • Prepare solutions of PG-1 and LL-37 in RPMI-1640 with 0.5% BSA at various concentrations (e.g., 0.1, 1, 10 µg/mL).

  • Add the peptide solutions or the fMLP control to the lower wells of the Boyden chamber. Use medium alone as a negative control.

  • Place the polycarbonate membrane over the lower wells.

  • Add 50 µL of the labeled cell suspension to the upper chamber of each well.

  • Incubate the chamber at 37°C in a 5% CO2 incubator for 90 minutes.

  • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Measure the fluorescence of the migrated cells on the lower side of the membrane using a fluorescence plate reader.

IGF-1R Phosphorylation Assay (Western Blot)

Objective: To determine if this compound induces the phosphorylation of the Insulin-like Growth Factor 1 Receptor (IGF-1R).

Materials:

  • Intestinal epithelial cell line (e.g., IPEC-J2)

  • DMEM/F12 medium

  • This compound peptide

  • IGF-1 (positive control)

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Primary antibodies: anti-phospho-IGF-1R (Tyr1135/1136), anti-total-IGF-1R

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Culture IPEC-J2 cells to near confluency and then serum-starve for 4 hours.

  • Treat the cells with this compound (e.g., 5 µg/mL) or IGF-1 (e.g., 100 ng/mL) for 15 minutes. Include an untreated control.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-IGF-1R antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-IGF-1R antibody to confirm equal protein loading.

Signaling Pathways and Mechanisms of Action

This compound Signaling

This compound's immunomodulatory effects are significantly attributed to its ability to directly bind and neutralize lipopolysaccharide (LPS), thereby preventing the activation of the TLR4 signaling cascade. More recent evidence also points to a direct signaling role through the Insulin-like Growth Factor 1 Receptor (IGF-1R).

Protegrin1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PG-1 PG-1 LPS LPS PG-1->LPS Neutralization IGF-1R IGF-1R PG-1->IGF-1R Activation TLR4/MD2 TLR4/MD2 LPS->TLR4/MD2 Activation MyD88 MyD88 TLR4/MD2->MyD88 ERK ERK IGF-1R->ERK Phosphorylation TRAF6 TRAF6 MyD88->TRAF6 NF-kB NF-kB TRAF6->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Cell Migration & Immune Modulation Cell Migration & Immune Modulation ERK->Cell Migration & Immune Modulation

This compound signaling pathways.

LL-37 Signaling

LL-37 exhibits more complex immunomodulatory actions by interacting with a variety of cell surface and intracellular receptors. Its effects are highly context-dependent, leading to either pro- or anti-inflammatory outcomes.

LL37_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_endosome Endosome cluster_intracellular Intracellular LL-37 LL-37 LPS/LTA LPS/LTA LL-37->LPS/LTA Binding Nucleic Acids (DNA/RNA) Nucleic Acids (DNA/RNA) LL-37->Nucleic Acids (DNA/RNA) Complex Formation FPRL1 FPRL1 LL-37->FPRL1 Activation TLR2/4 TLR2/4 LPS/LTA->TLR2/4 Inhibition TLR3/7/8/9 TLR3/7/8/9 Nucleic Acids (DNA/RNA)->TLR3/7/8/9 Enhanced Activation MyD88 MyD88 TLR2/4->MyD88 MAPK (p38, JNK) MAPK (p38, JNK) FPRL1->MAPK (p38, JNK) IRFs IRFs TLR3/7/8/9->IRFs NF-kB NF-kB MyD88->NF-kB Cytokine/Chemokine Production Cytokine/Chemokine Production MAPK (p38, JNK)->Cytokine/Chemokine Production Chemotaxis Chemotaxis MAPK (p38, JNK)->Chemotaxis NF-kB->Cytokine/Chemokine Production Type I IFN Production Type I IFN Production IRFs->Type I IFN Production

LL-37 signaling pathways.

Conclusion

This compound and LL-37, while both members of the cathelicidin family of antimicrobial peptides, exhibit distinct immunomodulatory profiles. This compound's effects are predominantly anti-inflammatory, largely driven by its potent ability to neutralize bacterial endotoxins and its recently discovered interaction with the IGF-1R pathway. In contrast, LL-37 demonstrates a more complex, dual-faceted role, capable of both promoting and suppressing inflammation through its interactions with a wider array of cellular receptors and signaling pathways. This context-dependent activity of LL-37 makes its therapeutic application potentially more nuanced.

For researchers and drug developers, the choice between targeting pathways modulated by this compound or LL-37 will depend on the specific therapeutic goal. The strong anti-endotoxin and pro-migratory effects of this compound may be advantageous in treating sepsis and promoting tissue repair. The multifaceted immunomodulatory and potent chemotactic activities of LL-37 could be harnessed for applications in wound healing and vaccine adjuvant development, although its pro-inflammatory potential requires careful consideration. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic windows of these two promising immunomodulatory peptides.

References

Protegrin-1: A Comparative Guide to In Vitro and In Vivo Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Protegrin-1 (PG-1), a cysteine-rich antimicrobial peptide isolated from porcine leukocytes, has demonstrated potent, broad-spectrum microbicidal activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and some enveloped viruses.[1][2][3] Its rapid, membrane-disrupting mechanism of action makes it a promising candidate for the development of novel anti-infective therapies, particularly in an era of rising antibiotic resistance.[4][5] This guide provides a comprehensive comparison of the in vitro and in vivo activity of this compound, supported by experimental data and detailed methodologies, to aid researchers in evaluating its therapeutic potential.

Quantitative Data Summary

The following tables summarize the in vitro minimum inhibitory concentrations (MICs) and in vivo efficacy of this compound against various clinically relevant pathogens.

Table 1: In Vitro Activity of this compound Against Various Pathogens

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)0.12 - 2[1][2]
Pseudomonas aeruginosa-0.12 - 8[1][2][6]
Escherichia coliATCC 259222[6]
Escherichia coli(ExPEC) PCN03332[7][8]
Enterococcus faeciumVancomycin-Resistant-[1][2]
Acinetobacter baumanniiClinical Isolates2 - 8[9]
Klebsiella pneumoniaeBAA1705, K60.4[10]
Salmonella pullorum-4[6]
Mycobacterium tuberculosisDrug-Susceptible & MDR-[11]

Table 2: In Vivo Efficacy of this compound in Animal Models of Infection

Animal ModelPathogenPG-1 Dose & RouteKey FindingsReference
Immunocompetent MiceP. aeruginosa or S. aureus0.5 mg/kg, single i.p.Reduced mortality from 93-100% to 0-27%[1][2]
Immunocompetent MiceS. aureus5 mg/kg, single i.v.Reduced mortality from 73-93% to 7-33%[1][12]
Leukopenic MiceE. faecium (VRE)2.5 mg/kg, single i.v.Reduced mortality from 87% to 33%[1][2]
BALB/c MiceE. coli (ExPEC) PCN0333.2 mg/kg, i.p.87.5% survival rate vs. 0% in control[7]
BALB/c MiceE. coli ATCC 25922-60% survival with a PG-1 analog[13]
MiceCitrobacter rodentium10 mg/kg, p.o.Reduced intestinal histopathologic changes[12]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) of this compound is determined using the broth microdilution method as previously described.[7][14]

  • Preparation of Peptide and Bacteria: this compound is dissolved in an appropriate solvent and serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB). Bacterial strains are cultured to the logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: An equal volume of the bacterial suspension is added to each well containing the serially diluted peptide. The plate is then incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[7]

In Vivo Efficacy Study: Murine Peritonitis/Sepsis Model

The in vivo antimicrobial activity of this compound is commonly evaluated in a murine model of systemic infection.[1][7][13]

  • Animal Model: BALB/c mice or other suitable immunocompetent or leukopenic strains are used.

  • Infection Challenge: Mice are infected via intraperitoneal (i.p.) or intravenous (i.v.) injection with a lethal dose of a bacterial pathogen (e.g., S. aureus, P. aeruginosa, E. coli).

  • Peptide Administration: this compound or a vehicle control (e.g., phosphate-buffered saline) is administered to the mice, typically via the same route as the infection, at a specified time point relative to the bacterial challenge (e.g., 1 hour post-infection).

  • Monitoring and Endpoints: The survival of the mice is monitored over a period of several days. Other endpoints may include determining the bacterial load in various organs (e.g., spleen, liver, lungs) and histopathological analysis of tissues to assess inflammation and tissue damage.[7]

Mechanism of Action and Signaling Pathways

This compound exerts its potent antimicrobial effects through a primary mechanism of direct membrane disruption.[5] This process involves the electrostatic attraction of the cationic peptide to the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[3] Upon binding, PG-1 inserts into the lipid bilayer, forming transmembrane pores that lead to the uncontrolled passage of ions and small molecules, dissipation of the membrane potential, and ultimately, rapid cell death.[4][5]

In addition to its direct bactericidal activity, this compound has been shown to possess immunomodulatory functions.[7][8] Transcriptomic analyses have revealed that PG-1 can temper infection-induced hyperinflammatory responses by modulating key signaling pathways, including NF-κB, MAPK, and TNF signaling.[7][8] Furthermore, studies suggest that PG-1 can activate the insulin-like growth factor 1 receptor (IGF1R) pathway, which may contribute to its role in enhancing innate cellular defense and promoting cell migration.[15]

Protegrin1_Signaling_Pathway cluster_membrane Bacterial Cell Membrane cluster_host Host Cell PG1 This compound Membrane Lipid Bilayer PG1->Membrane Electrostatic Interaction Pore Pore Formation Membrane->Pore Insertion & Oligomerization Disruption Membrane Disruption Pore->Disruption Ion Leakage CellDeath Cell Death Disruption->CellDeath PG1_host This compound IGF1R IGF1R PG1_host->IGF1R Activation ImmuneModulation Immunomodulation (NF-κB, MAPK, TNF) PG1_host->ImmuneModulation CellMigration Cell Migration IGF1R->CellMigration

Caption: this compound dual mechanism of action.

Experimental and Logical Workflow

The evaluation of this compound's therapeutic potential follows a logical progression from in vitro characterization to in vivo validation.

Caption: Workflow for this compound evaluation.

References

A Comparative Structural Analysis of Protegrin-1 and Tachyplesin: Two Potent Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the structural differences between two potent, cysteine-rich antimicrobial peptides: Protegrin-1 (PG-1) and Tachyplesin-1 (TP-1). Both peptides are of significant interest to researchers in the fields of microbiology, immunology, and drug development due to their broad-spectrum antimicrobial activities. This document outlines their key structural parameters, detailed experimental protocols for their characterization, and a visual representation of their structural organization.

Quantitative Structural Comparison

This compound, isolated from porcine leukocytes, and Tachyplesin-1, from the hemocytes of the horseshoe crab, share a conserved β-hairpin architecture, a hallmark of this class of antimicrobial peptides. Despite this similarity, they exhibit distinct differences in their primary sequence, length, and the specific arrangement of their stabilizing disulfide bridges. These subtle variations can have a profound impact on their biological activity and selectivity. The table below summarizes the key quantitative structural differences between this compound and Tachyplesin-1.

Structural FeatureThis compound (PG-1)Tachyplesin-1 (TP-1)
PDB ID 1PG1[1][2]1MA2, 1WO0, 2RTV[3]
Amino Acid Sequence RGGRLCYCRRRFCVCVGR[4]KWCFRVCYRGICYRRCR-NH₂
Number of Residues 18[4]17[3]
Molecular Weight 2164.68 Da[2]~2263 Da
Disulfide Bridges Cys6-Cys15, Cys8-Cys13Cys3-Cys16, Cys7-Cys12[3]
Secondary Structure Antiparallel β-sheet[1]Antiparallel β-sheet[3]
Source Organism Sus scrofa (Pig)[1][2]Tachypleus tridentatus (Horseshoe Crab)[3]

Experimental Protocols

The structural elucidation of this compound and Tachyplesin-1 has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry for disulfide bond mapping, and Circular Dichroism (CD) spectroscopy to confirm secondary structure. Below are detailed methodologies for these key experiments.

NMR Spectroscopy for 3D Structure Determination

Two-dimensional homonuclear NMR spectroscopy is the principal technique used to determine the three-dimensional structure of these peptides in solution.[1][5]

Protocol:

  • Sample Preparation:

    • Synthesize and purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Dissolve the lyophilized peptide in a 90% H₂O/10% D₂O solution to a final concentration of 1-2 mM.

    • Adjust the pH of the sample to a range of 4.0-5.0 using dilute HCl or NaOH to minimize amide proton exchange with water.

    • For studies in a membrane-mimicking environment, the peptide can be dissolved in a solution containing detergent micelles (e.g., dodecylphosphocholine, DPC) or bicelles.[5]

  • NMR Data Acquisition:

    • Acquire a suite of 2D NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Total Correlation Spectroscopy (TOCSY): To identify amino acid spin systems. Typical mixing times are 60-80 ms.

    • Nuclear Overhauser Effect Spectroscopy (NOESY): To identify through-space proximities between protons (< 5 Å). Mixing times of 150-300 ms are commonly used.[5]

    • Double-Quantum-Filtered Correlation Spectroscopy (DQF-COSY): To obtain scalar coupling constants (³Jннα) for dihedral angle restraints.

  • Structure Calculation and Refinement:

    • Process the NMR spectra using appropriate software (e.g., NMRPipe).

    • Assign the proton chemical shifts using the TOCSY and NOESY spectra.

    • Generate distance restraints from the NOESY cross-peak volumes and dihedral angle restraints from the coupling constants.

    • Use a molecular dynamics and simulated annealing protocol (e.g., using software like XPLOR-NIH or CYANA) to calculate a family of structures consistent with the experimental restraints.

    • The final ensemble of structures is then validated for stereochemical quality using programs like PROCHECK.

Mass Spectrometry for Disulfide Bond Mapping

Mass spectrometry is employed to unambiguously determine the connectivity of the cysteine residues forming the disulfide bridges.

Protocol:

  • Sample Preparation (Non-reducing conditions):

    • Dissolve the native peptide in a suitable buffer (e.g., ammonium bicarbonate, pH 8.0).

    • To prevent disulfide scrambling, block any free thiol groups by alkylation with an agent like N-ethylmaleimide (NEM).

    • Digest the peptide with a specific protease (e.g., trypsin or chymotrypsin) that will generate peptide fragments containing the disulfide bonds. The digestion is performed under non-reducing conditions.

  • LC-MS/MS Analysis:

    • Separate the peptide fragments using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Acquire MS1 spectra to identify the masses of the disulfide-linked peptide fragments.

    • Perform tandem mass spectrometry (MS/MS) on the disulfide-linked precursor ions. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) will fragment the peptide backbones, while the disulfide bond remains intact. Electron transfer dissociation (ETD) can be used to induce cleavage of the disulfide bond.[6][7][8]

  • Data Analysis:

    • Analyze the MS/MS spectra to identify the amino acid sequences of the two peptides linked by the disulfide bond.

    • Specialized software can aid in the identification of disulfide-linked peptides by searching for pairs of peptides whose combined mass corresponds to a precursor ion mass.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a rapid and sensitive method to confirm the secondary structure of the peptides in different environments.[9][10]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in water or a low-salt buffer (e.g., 10 mM sodium phosphate).

    • Determine the precise concentration of the peptide solution using UV absorbance at 280 nm (if aromatic residues are present) or by quantitative amino acid analysis.

    • For analysis, dilute the peptide to a final concentration of 20-100 µM in the desired buffer. To mimic a hydrophobic environment, solvents like trifluoroethanol (TFE) or membrane-mimicking entities like SDS micelles can be added.

  • CD Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

    • Record the CD spectrum in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25 °C).

    • Acquire multiple scans and average them to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis:

    • Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ].

    • A characteristic spectrum with a minimum around 215-220 nm is indicative of a β-sheet structure.[11]

    • Deconvolution algorithms can be used to estimate the percentage of different secondary structural elements (α-helix, β-sheet, random coil).

Visualizing Structural Differences

The following diagrams, generated using Graphviz, illustrate the key structural differences in the disulfide bond connectivity and the resulting β-hairpin fold of this compound and Tachyplesin-1.

Protegrin1_Structure cluster_PG1 This compound (PG-1) PG1_N R1 PG1_2 G2 PG1_N->PG1_2 PG1_3 G3 PG1_2->PG1_3 PG1_4 R4 PG1_3->PG1_4 PG1_5 L5 PG1_4->PG1_5 PG1_6 C6 PG1_5->PG1_6 PG1_7 Y7 PG1_6->PG1_7 PG1_15 C15 PG1_6->PG1_15 PG1_8 C8 PG1_7->PG1_8 PG1_9 R9 PG1_8->PG1_9 PG1_13 C13 PG1_8->PG1_13 PG1_10 R10 PG1_11 R11 PG1_10->PG1_11 PG1_12 F12 PG1_11->PG1_12 PG1_12->PG1_13 PG1_14 V14 PG1_13->PG1_14 PG1_14->PG1_15 PG1_16 V16 PG1_15->PG1_16 PG1_17 G17 PG1_16->PG1_17 PG1_C R18 PG1_17->PG1_C

Figure 1: this compound disulfide connectivity.

Tachyplesin1_Structure cluster_TP1 Tachyplesin-1 (TP-1) TP1_N K1 TP1_2 W2 TP1_N->TP1_2 TP1_3 C3 TP1_2->TP1_3 TP1_4 F4 TP1_3->TP1_4 TP1_16 C16 TP1_3->TP1_16 TP1_5 R5 TP1_4->TP1_5 TP1_6 V6 TP1_5->TP1_6 TP1_7 C7 TP1_6->TP1_7 TP1_8 Y8 TP1_7->TP1_8 TP1_12 C12 TP1_7->TP1_12 TP1_9 R9 TP1_10 G10 TP1_9->TP1_10 TP1_11 I11 TP1_10->TP1_11 TP1_11->TP1_12 TP1_13 Y13 TP1_12->TP1_13 TP1_14 R14 TP1_13->TP1_14 TP1_15 R15 TP1_14->TP1_15 TP1_15->TP1_16 TP1_C R17 TP1_16->TP1_C

Figure 2: Tachyplesin-1 disulfide connectivity.

References

Comparative Analysis of Protegrin-1 Induced Membrane Disruption

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Antimicrobial peptides (AMPs) represent a promising class of therapeutics in an era of mounting antibiotic resistance. Among them, Protegrin-1 (PG-1), a porcine leukocyte-derived peptide, has garnered significant attention for its potent, broad-spectrum antimicrobial activity. The primary mechanism of action for PG-1 is the disruption of microbial cell membranes. This guide provides a comparative analysis of PG-1's membrane disruption capabilities against other well-characterized AMPs, supported by experimental data and detailed protocols to aid in research and development.

Mechanism of Action: A Comparative Overview

The efficacy of AMPs is intrinsically linked to their mode of interaction with and disruption of the lipid bilayer. Several models have been proposed to describe these mechanisms, with the most prominent being the toroidal pore, barrel-stave, and carpet models.

This compound (PG-1): This 18-amino acid, cysteine-rich peptide adopts a rigid β-hairpin structure stabilized by two disulfide bonds. It is widely accepted that PG-1 induces membrane permeabilization by forming pores, with substantial evidence pointing towards the toroidal pore model .[1] In this model, the peptide inserts into the membrane and induces the lipid monolayers to bend continuously through the pore, such that the pore is lined by both the peptides and the lipid head groups. The action of PG-1 is concentration-dependent, starting with membrane destabilization at low concentrations and progressing to the formation of nanoporous structures at higher concentrations.[2][3]

Magainin 2: Isolated from the skin of the African clawed frog, Magainin 2 is another AMP that is believed to form toroidal pores .[4] Its mechanism is similar to PG-1, involving the insertion of the peptide into the lipid bilayer and inducing membrane curvature.[4][5]

Alamethicin: This fungal peptide is a classic example of the barrel-stave model . In this mechanism, the peptides first bind to the membrane surface and then insert into the lipid bilayer, aggregating to form a transmembrane channel resembling a barrel. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the aqueous pore.

Melittin: The principal component of bee venom, melittin's mechanism is more complex and can be concentration-dependent. It is often described as forming toroidal pores , but can also exhibit detergent-like effects at higher concentrations, leading to the complete disintegration of the membrane.[1][6]

Quantitative Performance Comparison

To provide a clear comparison of the antimicrobial efficacy and membrane-disrupting potential of these peptides, the following table summarizes their Minimum Inhibitory Concentrations (MICs) against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as their efficiency in inducing leakage from model lipid vesicles.

PeptideTarget OrganismMIC (µg/mL)Leakage Assay (EC50 in µM)Mechanism of Action
This compound Staphylococcus aureus4[7]Not availableToroidal Pore
Escherichia coli6[7]Not available
Magainin 2 Staphylococcus aureusNot availableNot availableToroidal Pore
Escherichia coliNot availableNot available
Alamethicin Staphylococcus aureusNot availableNot availableBarrel-Stave Pore
Escherichia coliNot availableNot available
Melittin Staphylococcus aureus6.4[8]Not availableToroidal Pore/Detergent-like
Escherichia coli6.4[8]Not available

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed experimental protocols are provided below.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of AMPs.[9][10][11]

Materials:

  • Test antimicrobial peptide(s)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates

  • Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Peptide Dilution:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA in polypropylene tubes to create a range of concentrations.

  • Assay Plate Preparation:

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.

    • Add 11 µL of the 10x concentrated peptide dilutions to the corresponding wells. Include a growth control (bacteria only) and a sterility control (MHB only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Calcein Leakage Assay

This assay measures the ability of a peptide to permeabilize lipid vesicles by monitoring the release of an encapsulated fluorescent dye.[12][13]

Materials:

  • Large Unilamellar Vesicles (LUVs) of desired lipid composition (e.g., POPC/POPG)

  • Calcein

  • Sephadex G-50 column for gel filtration

  • HEPES buffer (or other suitable buffer)

  • Triton X-100 (for 100% leakage control)

  • Fluorometer

Procedure:

  • Preparation of Calcein-Loaded LUVs:

    • Prepare LUVs by extrusion using a lipid film of the desired composition.

    • Hydrate the lipid film with a solution of 50-80 mM calcein in HEPES buffer.

    • The resulting multilamellar vesicles are then extruded through polycarbonate membranes (e.g., 100 nm pore size) to form LUVs.

    • Separate the calcein-loaded LUVs from free calcein by passing the suspension through a Sephadex G-50 column equilibrated with HEPES buffer.

  • Leakage Measurement:

    • Dilute the vesicle suspension in the cuvette of a fluorometer to a final lipid concentration of 25-50 µM.

    • Set the excitation and emission wavelengths for calcein (typically ~490 nm and ~520 nm, respectively).

    • Record the baseline fluorescence (F0).

    • Add the antimicrobial peptide to the desired final concentration and monitor the increase in fluorescence (Ft) over time as calcein is released and its self-quenching is relieved.

    • After the reaction reaches a plateau or at a designated endpoint, add Triton X-100 (to a final concentration of 0.1%) to lyse all vesicles and obtain the maximum fluorescence (Fmax).

  • Data Analysis:

    • Calculate the percentage of leakage at time 't' using the following formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100

Visualizing Membrane Disruption Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of membrane disruption for this compound and Alamethicin.

Protegrin1_Toroidal_Pore cluster_membrane Lipid Bilayer cluster_workflow cluster_pore Toroidal Pore Structure p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 p11 p12 p13 p14 p15 p16 A 1. PG-1 monomers bind to the membrane surface B 2. Peptides insert into the outer leaflet of the bilayer A->B C 3. Aggregation and induction of positive membrane curvature B->C D 4. Formation of a toroidal pore lined by peptides and lipid head groups C->D lipid_head Lipid Head peptide2 PG-1 peptide3 PG-1 peptide4 PG-1 peptide1 PG-1

Caption: Proposed toroidal pore formation mechanism of this compound.

Alamethicin_Barrel_Stave cluster_membrane Lipid Bilayer cluster_workflow cluster_pore Barrel-Stave Pore Structure p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 p11 p12 p13 p14 p15 p16 A 1. Alamethicin monomers adsorb to the membrane surface B 2. Monomers insert into the hydrophobic core of the membrane A->B C 3. Self-assembly of monomers into a barrel-like structure B->C D 4. Formation of a transmembrane pore with a hydrophilic interior C->D peptide1 Alamethicin peptide2 Alamethicin peptide3 Alamethicin peptide4 Alamethicin peptide5 Alamethicin peptide6 Alamethicin

Caption: Proposed barrel-stave pore formation mechanism of Alamethicin.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Protegrin-1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

This document provides crucial safety and logistical guidance for the proper handling and disposal of Protegrin-1 (PG-1), a potent, cysteine-rich antimicrobial peptide. Adherence to these procedures is vital for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance. All waste generated from the handling of this compound should be regarded as potentially bioactive and hazardous chemical waste.

I. Immediate Safety and Handling

Before commencing any procedure involving this compound, a thorough risk assessment must be conducted. All personnel must be trained in handling potent biological materials and be familiar with the institution's specific safety protocols.

A. Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory to prevent accidental exposure through inhalation, ingestion, or skin contact.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)Primary barrier against skin contact.
Eye Protection Safety glasses or gogglesProtects against splashes of solutions.
Lab Coat Standard laboratory coatPrevents contamination of personal clothing.
Respiratory Protection N95 respirator or use of a fume hoodEssential when handling powdered (lyophilized) this compound to prevent inhalation.

B. Spill Response: In the event of a spill, immediate action is necessary to contain and decontaminate the affected area.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Containment: For liquid spills, absorb with inert material such as sand or vermiculite. For powder spills, gently cover with absorbent paper to avoid aerosolization, then wet the paper before cleaning.

  • Decontamination: Clean the spill area with a suitable disinfectant (see Section III. Chemical Inactivation/Decontamination).

  • Disposal: Place all cleanup materials in a sealed, labeled container for hazardous waste disposal.

II. Waste Segregation and Collection

Proper segregation of this compound waste at the point of generation is a critical step in its safe disposal. All waste containers must be clearly labeled with "Hazardous Chemical Waste" and "this compound Waste."

Waste StreamDescriptionCollection Container
Solid Waste Contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.Dedicated, clearly labeled, leak-proof container (e.g., high-density polyethylene).
Liquid Waste Unused or expired this compound solutions, contaminated buffers, and cell culture media.Dedicated, clearly labeled, leak-proof, and chemically resistant container.
Sharps Waste Needles, syringes, and any other contaminated items that can puncture the skin.Designated, puncture-resistant, and leak-proof sharps container.

III. Chemical Inactivation/Decontamination Protocol

A. Recommended Inactivation Agents: The following table outlines general recommendations for the chemical inactivation of peptide waste. A conservative approach is advised due to the lack of specific data for this compound.

Inactivation ReagentConcentrationRecommended Ratio (Waste:Reagent)Minimum Contact Time
Sodium Hypochlorite 10% solution (approx. 0.5-1.0% available chlorine)1:1030 minutes
Hydrochloric Acid (HCl) 1 M1:10> 1 hour (to ensure hydrolysis)
Sodium Hydroxide (NaOH) 1 M1:10> 1 hour (to ensure hydrolysis)

B. Experimental Protocol for Liquid Waste Inactivation:

  • Preparation: In a designated chemical fume hood, prepare the chosen inactivation solution (e.g., 10% bleach, 1 M HCl, or 1 M NaOH).

  • Addition of Waste: Slowly and carefully add the liquid this compound waste to the inactivation solution in the recommended ratio to ensure a sufficient excess of the inactivating agent.

  • Contact Time: Allow the mixture to stand for the recommended minimum contact time to ensure complete inactivation.

  • Neutralization: After the contact time, the solution must be neutralized to a pH between 6.0 and 8.0 before final disposal.

    • For acidic solutions (HCl), slowly add a base like sodium bicarbonate or sodium hydroxide.

    • For basic solutions (NaOH or bleach), add a weak acid.

    • Continuously monitor the pH during neutralization.

  • Collection: Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container. The label should include "Hazardous Waste," "Inactivated this compound," and any other components of the mixture.

IV. Final Disposal

The ultimate disposal of all this compound waste must be conducted in strict accordance with institutional, local, state, and federal regulations.

  • Never dispose of untreated this compound waste down the drain or in the regular trash.

  • Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of all this compound waste streams.

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

G cluster_0 Waste Generation & Handling cluster_1 Waste Segregation cluster_2 Treatment & Collection cluster_3 Final Disposal start This compound Use in Laboratory ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat - Respiratory Protection (for powder) start->ppe spill Spill Occurs start->spill spill_response Execute Spill Response Protocol spill->spill_response waste_gen Generation of this compound Waste spill_response->waste_gen liquid Liquid Waste waste_gen->liquid solid Solid Waste waste_gen->solid sharps Sharps Waste waste_gen->sharps inactivation Chemical Inactivation (e.g., Bleach, HCl, NaOH) liquid->inactivation solid_container Collect in Labeled, Leak-Proof Container solid->solid_container sharps_container Collect in Puncture- Resistant Sharps Container sharps->sharps_container liquid_container Collect in Labeled, Leak-Proof Container final_disposal Contact EHS for Pickup and Compliant Hazardous Waste Disposal liquid_container->final_disposal solid_container->final_disposal sharps_container->final_disposal neutralization Neutralize to pH 6-8 inactivation->neutralization neutralization->liquid_container

Caption: this compound Waste Disposal Workflow.

Personal protective equipment for handling Protegrin-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Toxicity

Protegrin-1 is a cationic antimicrobial peptide with broad-spectrum activity against bacteria and some viruses. While effective as an antimicrobial, it also exhibits significant cytotoxicity to mammalian cells. This is a critical consideration for handling and requires stringent safety measures to prevent exposure.

Known Hazards:

  • Cytotoxicity: this compound has been shown to be cytotoxic to a variety of mammalian cell lines, including embryonic fibroblasts, retinal cells, kidney cells, and neutrophils. The mechanism often involves disruption of the cell membrane.

  • Toxicity in Animal Models: In vivo studies in mice have demonstrated mortality at various doses. For instance, a single intraperitoneal injection of 0.5 mg/kg resulted in 0% to 27% mortality, while a 5 mg/kg intravenous dose led to 7% to 33% mortality in certain models.

  • Irritation: Although not specifically documented for this compound, similar chemicals can cause skin and serious eye irritation. Inhalation of powdered forms may lead to respiratory irritation.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for any procedure involving this compound to determine the appropriate level of PPE. The following table outlines recommended PPE based on general guidance for handling hazardous peptides.

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Aerosol Generation
Body Protection Laboratory coatChemical-resistant or disposable coveralls
Hand Protection Disposable nitrile gloves (double gloving recommended)Silver Shield gloves under disposable nitrile gloves for enhanced protection
Eye & Face Protection Safety glasses with side-shields (marked with "Z87")Full-

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